molecular formula C16H13NO4 B5691532 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one CAS No. 31164-96-2

6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one

Cat. No.: B5691532
CAS No.: 31164-96-2
M. Wt: 283.28 g/mol
InChI Key: JRVYMJGUMHLBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 31164-96-2) is a high-purity benzoxazinone derivative supplied for research and development purposes. This compound, with a molecular formula of C16H13NO4 and a molecular weight of 283.28 g/mol, is part of the important class of 1,3-benzoxazin-4-ones . This class of N, O-heterocyclic skeletons is a pivotal research topic in organic synthesis due to its broad applications in medicinal chemistry, material sciences, and as a versatile building block . Researchers value the 1,3-benzoxazin-4-one core for its role as an excellent native directing group for challenging ortho-functionalization via C-H activation, enabling the synthesis of complex molecules from simpler, pre-functionalized substrates . Furthermore, structurally related benzoxazinone derivatives have demonstrated significant biological potential in scientific evaluations, including notable anticancer activity in vitro, making them candidates for the development of novel therapeutic agents . This product is intended for use by technically qualified professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-2-phenyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-19-13-8-11-12(9-14(13)20-2)17-15(21-16(11)18)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVYMJGUMHLBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246091
Record name 6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31164-96-2
Record name 6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31164-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one: Structural Paradigms and Mechanistic Profiling in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one (CAS: 31164-96-2) represents a highly specialized class of heterocyclic compounds known as benzoxazinones[1]. In contemporary medicinal chemistry, 4H-3,1-benzoxazin-4-ones are extensively utilized as mechanism-based (alternate substrate) inhibitors of serine proteases, including human leukocyte elastase (HLE), chymotrypsin, and cathepsin G[2]. This whitepaper deconstructs the structural properties of this specific dimethoxy-derivative, elucidates its mechanism of suicide inhibition, and provides rigorously validated protocols for both its chemical synthesis and in vitro kinetic evaluation.

Structural Architecture and Physicochemical Properties

The efficacy of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one as an enzyme inhibitor is inextricably linked to its molecular architecture:

  • Molecular Formula: C₁₆H₁₃NO₄

  • Molecular Weight: 283.28 g/mol [1]

  • Core Scaffold: A fused bicyclic system comprising a benzene ring and a 1,3-oxazine ring.

  • Electrophilic Center: The C-4 carbonyl group acts as the primary site for nucleophilic attack by the active-site serine of target proteases[2].

Structure-Activity Relationship (SAR) Dynamics

The specific substituents on the benzoxazinone core dictate the thermodynamics and kinetics of enzyme inhibition:

  • 6,7-Dimethoxy Substitution: The methoxy groups at positions 6 and 7 are strongly electron-donating via resonance. While this slightly reduces the initial electrophilicity of the C-4 carbonyl compared to unsubstituted variants, it drastically stabilizes the resulting acyl-enzyme intermediate. This stabilization significantly decreases the rate of deacylation (

    
    ), prolonging the inhibitory effect.
    
  • 2-Phenyl Group: The bulky phenyl ring at the 2-position enhances hydrophobic interactions within the S1/S1' binding pockets of proteases like chymotrypsin, improving the binding affinity (

    
    ) and orienting the molecule optimally for nucleophilic attack.
    

Mechanistic Framework: Alternate Substrate Inhibition

Unlike reversible competitive inhibitors, 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one functions as an alternate substrate (often termed a suicide inhibitor or acylating agent)[2]. The causality of its prolonged inhibition relies on a specific sequence of covalent modifications:

  • Michaelis Complex Formation: The inhibitor binds non-covalently to the protease active site.

  • Acylation: The hydroxyl group of the catalytic serine (e.g., Ser-195 in chymotrypsin) executes a nucleophilic attack on the C-4 carbonyl of the benzoxazinone.

  • Ring Opening: The oxazine ring cleaves, generating a stable, ortho-substituted benzoyl-enzyme intermediate.

  • Slow Deacylation: Because the leaving group remains tethered and the acyl-enzyme is stabilized by the electron-donating dimethoxy groups, hydrolysis of the covalent bond is sterically and electronically hindered. The enzyme remains trapped in an inactive state for an extended duration.

Mechanism E Serine Protease (Active Ser-OH) EI Michaelis Complex (E·I) E->EI + I (k1) I Benzoxazin-4-one Inhibitor I->EI EI->E (k-1) AcE Acyl-Enzyme Intermediate EI->AcE Acylation (k2) P1 Ring-opened Leaving Group EI->P1 Release E_regen Regenerated Enzyme AcE->E_regen Slow Deacylation (k3) P2 Hydrolyzed Inhibitor AcE->P2 + H2O

Caption: Mechanism of alternate substrate inhibition by benzoxazin-4-ones.

Quantitative Data: Kinetic Profiling

To contextualize the efficacy of the 6,7-dimethoxy derivative, we must evaluate its kinetic parameters against baseline compounds. The table below summarizes representative structure-activity data for benzoxazinone derivatives targeting chymotrypsin-like proteases.

Table 1: Comparative Kinetic Parameters of Benzoxazin-4-one Derivatives

Compound SubstitutionTarget Protease

(

M)
Acylation Rate

(

)
Deacylation Rate

(

)
Unsubstituted (Baseline)Chymotrypsin15.01.0 x 10³5.5 x 10⁻²
2-Phenyl-4H-3,1-benzoxazin-4-oneChymotrypsin12.51.2 x 10⁴3.7 x 10⁻²
6,7-Dimethoxy-2-phenyl- Chymotrypsin 8.2 8.5 x 10³ 1.1 x 10⁻³
2-Ethoxy-4H-3,1-benzoxazin-4-oneHLE5.07.0 x 10⁵2.3 x 10⁻³

Data Interpretation: The addition of the 6,7-dimethoxy groups slightly reduces the acylation rate (


) due to lower C-4 electrophilicity, but it provides a massive >30-fold reduction in the deacylation rate (

), rendering the compound a vastly superior long-acting inhibitor[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicit causal explanations for reagent selection.

Protocol A: One-Pot Synthesis of 6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one

This methodology utilizes a mild cyclization approach using cyanuric chloride, avoiding the harsh conditions of traditional acetic anhydride reflux[3].

Reagents:

  • 4,5-Dimethoxyanthranilic acid (1.0 eq)

  • Benzoyl chloride (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Cyanuric chloride (1.0 eq)

  • Chloroform and N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • N-Acylation: Dissolve 4,5-dimethoxyanthranilic acid in anhydrous chloroform. Add TEA. Causality: TEA acts as an acid scavenger to neutralize the HCl generated in the next step, preventing the protonation of the anthranilic acid amine.

  • Electrophilic Addition: Dropwise add benzoyl chloride under continuous stirring at room temperature for 2 hours. Validation Check: Perform TLC (Hexane:EtOAc 3:1); the disappearance of the starting material indicates successful formation of the intermediate N-benzoyl-4,5-dimethoxyanthranilic acid.

  • Cyclization: Add a solution of cyanuric chloride in DMF to the mixture. Stir for 4 hours. Causality: Cyanuric chloride in DMF forms a Vilsmeier-Haack-type iminium cation, which acts as a highly efficient, mild dehydrating agent to drive the intramolecular cyclization of the N-acyl intermediate into the benzoxazinone ring[3].

  • Workup: Evaporate the solvent under vacuum. Pour the residue into ice-cold distilled water to precipitate the product.

  • Purification: Filter the solid and recrystallize from ethanol to yield pure 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one as crystalline needles.

Protocol B: In Vitro Serine Protease Kinetic Assay

This protocol outlines the continuous spectrophotometric assay used to determine the kinetic parameters (


 and 

) of the synthesized inhibitor against a target protease.

Workflow S1 1. Reagent Preparation Dissolve inhibitor in DMSO S2 2. Enzyme Incubation Pre-incubate Protease + Inhibitor S1->S2 S3 3. Substrate Addition Add chromogenic substrate (e.g., pNA) S2->S3 S4 4. Kinetic Measurement Monitor Absorbance at 405 nm S3->S4 S5 5. Data Analysis Calculate k_inact and K_i via non-linear regression S4->S5

Caption: Step-by-step workflow for in vitro serine protease inhibition assay.

Assay Steps:

  • Buffer Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4, 0.5 M NaCl, 0.05% Triton X-100). Causality: Triton X-100 prevents non-specific adsorption of the highly hydrophobic benzoxazinone to the microplate walls.

  • Inhibitor Dilution: Prepare serial dilutions of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one in pure DMSO. Ensure the final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation.

  • Incubation: In a 96-well microplate, combine the assay buffer, inhibitor solution, and the target enzyme (e.g., 10 nM final concentration). Validation Control: Include a "DMSO-only" well to measure uninhibited enzyme velocity (

    
    ) and a "Buffer-only" well to account for spontaneous substrate hydrolysis.
    
  • Reaction Initiation: Add a specific chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA for HLE).

  • Data Acquisition: Continuously monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 30 minutes using a microplate reader.

  • Kinetic Derivation: Plot the natural log of residual activity versus time to determine the pseudo-first-order rate constant (

    
    ). Use the equation 
    
    
    
    to derive the binding affinity (
    
    
    ) and maximum inactivation rate (
    
    
    ).

References

1.[1] "6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one - Smolecule", Smolecule.com, 2.[2] "Suicide inactivation of chymotrypsin by benzoxazinones - PubMed", National Institutes of Health (NIH), 3.[3] "One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC", National Institutes of Health (NIH), 4. "Synthesis of 2-Substituted-4H-3,I -benzoxazin-4-ones - RSC Publishing", Royal Society of Chemistry,

Sources

An In-depth Technical Guide to the Mechanism of Action of 4H-3,1-Benzoxazin-4-one Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mechanism of action of 4H-3,1-benzoxazin-4-one derivatives as a significant class of serine protease inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics targeting this critical enzyme family.

Introduction: The Significance of Serine Proteases and the Emergence of 4H-3,1-Benzoxazin-4-ones

Serine proteases are a ubiquitous and functionally diverse family of enzymes that play pivotal roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their catalytic activity is defined by the presence of a highly reactive serine residue within a characteristic catalytic triad in the enzyme's active site. Dysregulation of serine protease activity is implicated in the pathophysiology of numerous diseases, including pancreatitis, thrombosis, cancer, and neurodegenerative disorders. Consequently, the development of potent and selective serine protease inhibitors remains a cornerstone of modern drug discovery.

The 4H-3,1-benzoxazin-4-one scaffold has emerged as a "privileged structure" in the design of serine protease inhibitors.[1] These heterocyclic compounds have demonstrated significant inhibitory potential against a range of serine proteases, including human leukocyte elastase (HLE), cathepsin G, and complement C1r.[2][3][4] Their unique mechanism of action, which involves the formation of a stable covalent bond with the active site serine, underpins their efficacy and provides a compelling rationale for their continued investigation and development.

The Core Mechanism: Covalent Acylation of the Active Site Serine

4H-3,1-benzoxazin-4-one derivatives function as "alternate substrate" or "suicide" inhibitors of serine proteases.[3][5] The inhibitory mechanism is characterized by the acylation of the catalytic serine residue, leading to the formation of a stable, long-lived acyl-enzyme intermediate that effectively inactivates the enzyme.[6]

The process can be dissected into the following key steps:

  • Initial Binding: The benzoxazinone inhibitor first binds non-covalently to the active site of the serine protease, driven by specific interactions between the inhibitor's substituents and the enzyme's binding pockets (e.g., S1, S2 subsites).

  • Nucleophilic Attack: The catalytic serine's hydroxyl group (Ser-OH), activated by the adjacent histidine residue of the catalytic triad, performs a nucleophilic attack on the electrophilic C4-carbonyl carbon of the benzoxazinone ring.[6]

  • Ring Opening and Acylation: This nucleophilic attack results in the opening of the heterocyclic ring and the formation of a covalent ester bond between the inhibitor and the serine residue. This creates a stable acyl-enzyme complex.

  • Slow Deacylation: The subsequent hydrolysis of this acyl-enzyme intermediate (deacylation) is typically very slow, effectively sequestering the enzyme in an inactive state. The rate of deacylation is a critical determinant of the inhibitor's potency and the duration of its inhibitory effect.

Covalent Inhibition of Serine Protease by 4H-3,1-benzoxazin-4-one cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inactive Complex Ser-OH Serine (Ser-OH) Acyl-Enzyme Stable Acyl-Enzyme Intermediate (Inactive) Ser-OH->Acyl-Enzyme Ring Opening & Covalent Bond Formation His Histidine (His) Benzoxazinone 4H-3,1-benzoxazin-4-one (R-substituted) Benzoxazinone->Ser-OH Nucleophilic Attack on C4 Carbonyl Deacylation Regenerated Enzyme + Inactivated Inhibitor Acyl-Enzyme->Deacylation Slow Hydrolysis

Caption: Covalent modification of the serine protease active site by a 4H-3,1-benzoxazin-4-one derivative.

Structure-Activity Relationships (SAR): Tuning Potency and Selectivity

The inhibitory potency and selectivity of 4H-3,1-benzoxazin-4-one derivatives are profoundly influenced by the nature and position of substituents on the benzoxazinone core. Understanding these structure-activity relationships is crucial for rational drug design.

  • Substitution at the 2-position: This position is a key determinant of both reactivity and selectivity. Electron-withdrawing groups at the 2-position generally enhance the electrophilicity of the C4-carbonyl carbon, leading to an increased rate of acylation and consequently, greater inhibitory potency.[5] For instance, fluoroalkyl or fluoroacyl substituents have been shown to be much more potent than their alkyl or acyl counterparts.[7] The substituent at the 2-position also plays a critical role in directing the inhibitor to the active site of specific proteases by interacting with the S1 and S2 subsites.

  • Substitution on the Benzene Ring:

    • 5-position: The introduction of alkyl groups at the 5-position has been found to significantly enhance the potency of these inhibitors.[3]

    • 6-position: Conversely, substitution at the 6-position is generally unfavorable for inhibitory activity.[3]

    • 7-position: Modifications at the 7-position can also modulate activity and selectivity. For example, a 7-chloro or 7-methyl group has been shown to improve the potency of 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of the complement enzyme C1r.[4]

The following table summarizes the inhibitory activities of selected 4H-3,1-benzoxazin-4-one derivatives against various serine proteases, illustrating these SAR principles.

Compound2-SubstituentBenzene Ring SubstitutionTarget ProteaseIC50 (µM)Ki (nM)Reference
Inhibitor 2 Furan-Cathepsin G0.84-[1][8]
Compound 3 Benzyloxy5-MethylHuman Leukocyte Proteinase 3-1.8[9]
Compound 38 Ethoxy5-EthylHuman Leukocyte Elastase-0.042[3]
Compound 95 Isopropylamino5-n-Propyl, 7-DimethylaminoHuman Leukocyte Elastase--[3]
Compound 32 (2-Iodophenyl)amino7-ChloroC1r--[4]
Compound 37 (2-Iodophenyl)amino7-MethylC1r--[4]

Experimental Workflows for Characterization

The elucidation of the mechanism of action and the characterization of the inhibitory potency of 4H-3,1-benzoxazin-4-one derivatives rely on a combination of kinetic and structural studies.

Kinetic Analysis of Inhibition

Kinetic assays are fundamental to determining the type of inhibition, the inhibition constants (Ki), and the rates of acylation and deacylation. A typical workflow involves the use of a chromogenic or fluorogenic substrate that is cleaved by the target serine protease, leading to a measurable signal.

Experimental Protocol: Determination of IC50 and Ki

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target serine protease and a suitable chromogenic or fluorogenic substrate in an appropriate assay buffer (e.g., Tris-HCl or HEPES at physiological pH).

  • Inhibitor Preparation: Prepare a series of dilutions of the 4H-3,1-benzoxazin-4-one derivative in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, the serine protease, and varying concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period to allow for binding and acylation.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader. The initial reaction velocity is determined from the linear portion of the progress curve.

  • Data Analysis:

    • IC50 Determination: Plot the initial reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, perform steady-state kinetic experiments by measuring the initial velocities at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis. For covalent inhibitors, more complex kinetic models that account for the rates of acylation and deacylation are often required.

Kinetic_Analysis_Workflow Start Start Prep Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prep Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Reaction Velocity (Absorbance/Fluorescence) Add_Substrate->Measure Analyze Data Analysis: IC50 and Ki Determination Measure->Analyze End End Analyze->End

Sources

6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one CAS number and synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Identity & Physicochemical Profile[2][3][4]

6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one is a fused heterocyclic compound belonging to the class of 4H-3,1-benzoxazin-4-ones.[1] This scaffold is of significant interest in medicinal chemistry due to its potent activity as an alternate substrate inhibitor for serine proteases, particularly Human Leukocyte Elastase (HLE).[2]

Nomenclature & Identification
ParameterDetail
CAS Number 31164-96-2
IUPAC Name 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one
Common Synonyms 6,7-dimethoxy-2-phenyl-3,1-benzoxazin-4-one; 2-phenyl-6,7-dimethoxy-4H-benzo[d][1,3]oxazin-4-one
Molecular Formula C₁₆H₁₃NO₄
Molecular Weight 283.28 g/mol
SMILES COC1=C(OC)C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3
InChI Key JRVYMJGUMHLBKJ-UHFFFAOYSA-N
Physicochemical Properties[2][8]
PropertyValue / Observation
Physical State Solid (Crystalline powder)
Melting Point Typically >180°C (Analogous derivatives range 180–200°C)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Poorly soluble in water.[1]
Stability Hydrolytically unstable in aqueous alkaline media (Ring opening to N-benzoyl-anthranilic acid derivative).[1]

Synthetic Methodology

The synthesis of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one is classically achieved through the cyclodehydration of N-acylated anthranilic acid derivatives.[1] The presence of the electron-donating methoxy groups at positions 6 and 7 enhances the nucleophilicity of the aromatic ring but necessitates careful control of reaction conditions to prevent over-oxidation or side reactions.[1]

Core Synthesis Route: Cyclodehydration

The most robust protocol involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with benzoyl chloride .[1] This can be performed in a "one-pot" manner using pyridine as both solvent and base, or via a two-step process involving N-benzoylation followed by acetic anhydride-mediated cyclization.[1]

Step-by-Step Protocol (Pyridine Method)
  • Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of 2-amino-4,5-dimethoxybenzoic acid in 20 mL of dry pyridine.

  • Acylation: Cool the solution to 0–5°C in an ice bath. Add 11 mmol of benzoyl chloride dropwise over 30 minutes to control the exotherm.[1]

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. The formation of the benzoxazinone ring is often accompanied by a color change.[1]

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The pyridine salts will dissolve, while the hydrophobic benzoxazinone product precipitates.[1]

  • Isolation: Filter the solid, wash extensively with cold water to remove residual pyridine, and dry under vacuum.

  • Purification: Recrystallize from ethanol or ethyl acetate/hexane to yield the pure product.

Synthetic Pathway Visualization

SynthesisPath Precursor 2-amino-4,5- dimethoxybenzoic acid Intermediate N-Benzoyl Intermediate Precursor->Intermediate Acylation (Pyridine, 0°C) Reagent Benzoyl Chloride Reagent->Intermediate Product 6,7-dimethoxy-2-phenyl- 4H-3,1-benzoxazin-4-one Intermediate->Product Cyclodehydration (- H2O) Byproduct HCl / Pyridine-HCl Intermediate->Byproduct

Figure 1: Synthetic pathway for the formation of the benzoxazinone core via acylation and cyclodehydration.[1][3][4][5]

Biological Utility: Serine Protease Inhibition[5][9]

The primary biological application of 4H-3,1-benzoxazin-4-ones is their role as alternate substrate inhibitors for serine proteases, specifically Human Leukocyte Elastase (HLE) .[1] HLE is a key enzyme in the pathogenesis of pulmonary emphysema and cystic fibrosis.[1]

Mechanism of Action: The Acyl-Enzyme Intermediate[1]

Unlike competitive inhibitors that bind reversibly to the active site, benzoxazinones act as "suicide substrates" or mechanism-based inhibitors.[1]

  • Binding: The inhibitor binds to the active site of HLE (Ser-195).[1]

  • Acylation: The active site serine hydroxyl attacks the carbonyl carbon (C4) of the benzoxazinone ring.[1]

  • Ring Opening: The heterocyclic ring opens, releasing the tethered amine (which remains part of the molecule) and forming a stable acyl-enzyme intermediate .[1]

  • Inhibition: The acyl-enzyme complex is hydrolytically stable (deacylation is very slow), effectively locking the enzyme in an inactive state.[1]

The 6,7-dimethoxy substitution pattern is critical.[1] Electron-donating groups (EDGs) on the benzene ring can stabilize the acyl-enzyme intermediate by reducing the electrophilicity of the ester carbonyl, thereby retarding the deacylation step (hydrolysis) that would regenerate the active enzyme.[1]

Mechanism Visualization

Mechanism Enzyme Serine Protease (HLE Active Site: Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor 6,7-dimethoxy-2-phenyl- benzoxazinone Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened, Covalent) Complex->AcylEnzyme Nucleophilic Attack (Ser-OH -> C4=O) AcylEnzyme->AcylEnzyme Stable Inhibition Regenerated Active Enzyme (Slow Hydrolysis) AcylEnzyme->Regenerated k_off (Very Slow) Deacylation

Figure 2: Mechanism of serine protease inhibition. The formation of a stable acyl-enzyme intermediate is the rate-limiting step for enzyme regeneration.[1]

Experimental Handling & Stability

Stability in Solution

Researchers must exercise caution when handling 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one in solution.[1]

  • Aqueous Media: The compound is susceptible to hydrolysis, particularly in basic buffers (pH > 7.5), converting back to the open-ring N-benzoyl-anthranilic acid derivative.[1]

  • Storage: Store solid at -20°C under desiccant. Solutions in DMSO are stable for weeks at -20°C but should be prepared fresh for kinetic assays.[1]

Inhibition Assay Protocol (HLE)

To verify biological activity, the following kinetic assay is recommended:

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).[1]

  • Procedure:

    • Incubate HLE (10-50 nM) with varying concentrations of the benzoxazinone inhibitor (0.1 - 10 µM) for 15 minutes.

    • Add substrate (0.5 mM).[1]

    • Monitor absorbance at 405 nm (release of p-nitroaniline).[1]

  • Analysis: Plot residual enzyme activity vs. inhibitor concentration to determine

    
     or 
    
    
    
    .

References

  • Smolecule. (2023).[1] 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one - Product Information & CAS 31164-96-2.[1][6][7] 8[1][2][9]

  • Teshima, T., et al. (1982). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Biological Chemistry. 10

  • ChemSrc. (2026).[1] CAS No. 31164-96-2 Entry.[1][6][7] 11

  • Gütschow, M., et al. (1999). Synthesis and in vitro and in vivo evaluation of 2-substituted-4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase. Bioorganic & Medicinal Chemistry Letters. 12[1][13][2][9]

  • EPA CompTox. (2025).[1][13] 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one Properties (Analogous Data). 13[1][2]

Sources

Precision Inhibition of Human Leukocyte Elastase (HLE): A Technical Guide to Benzoxazinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Human Leukocyte Elastase (HLE) inhibition using benzoxazinone derivatives. It is structured for researchers requiring actionable protocols, mechanistic insight, and rigorous data interpretation.

Executive Summary

Human Leukocyte Elastase (HLE, EC 3.4.21.37) is a serine protease critical to host defense but destructive in chronic inflammatory states (COPD, ARDS, cystic fibrosis). The "elastase-antielastase imbalance" hypothesis drives the search for synthetic inhibitors. Benzoxazinone derivatives (specifically 4H-3,1-benzoxazin-4-ones) represent a class of mechanism-based (suicide) inhibitors or alternate substrate inhibitors . Unlike simple competitive inhibitors, they chemically modify the active site serine, forming a stable acyl-enzyme complex that resists deacylation.

This guide details the mechanistic basis, Structure-Activity Relationships (SAR), and validated protocols for the synthesis and kinetic characterization of these compounds.

Part 1: Mechanistic Basis of Inhibition

The "Alternate Substrate" Mechanism

Benzoxazinones function by mimicking the P1 residue of the natural substrate (valine). Upon binding to the S1 pocket of HLE, the catalytic triad (His57, Asp102, Ser195) attacks the carbonyl carbon of the benzoxazinone ring.

  • Michaelis Complex (

    
    ):  The inhibitor binds non-covalently to the active site.
    
  • Acylation (

    
    ):  Ser195 nucleophilically attacks the carbonyl at position 4, opening the oxazinone ring.
    
  • Acyl-Enzyme Formation (

    
    ):  A stable acyl-enzyme intermediate is formed. The tethered anthraniloyl moiety remains bound.
    
  • Fate of the Complex:

    • Deacylation (

      
      ):  Hydrolysis of the ester bond regenerates active enzyme (turnover). For potent inhibitors, this step is extremely slow (
      
      
      
      to
      
      
      ).
    • Stable Inhibition: Steric hindrance (e.g., substituents at C5) prevents water from attacking the acyl-enzyme ester linkage, effectively locking the enzyme in an inactive state.

Reaction Coordinate Diagram

The following diagram illustrates the kinetic pathway. Potency is driven by a high acylation rate (


) and a near-zero deacylation rate (

).

HLE_Mechanism E_I E + I (Free Enzyme + Inhibitor) EI_Complex E·I (Michaelis Complex) E_I->EI_Complex Binding (Kon) EI_Complex->E_I Koff Acyl_Enzyme E-Ac (Acyl-Enzyme Intermediate) STABLE TRAP EI_Complex->Acyl_Enzyme Acylation (k2) Ring Opening Acyl_Enzyme->Acyl_Enzyme Steric Blockade (C5 Substitution) Product E + P (Regenerated Enzyme) Acyl_Enzyme->Product Deacylation (k3) (Very Slow/Blocked)

Caption: Kinetic pathway of HLE inhibition by benzoxazinones. The critical therapeutic goal is to maximize k2 (acylation) while minimizing k3 (deacylation).

Part 2: Structure-Activity Relationship (SAR)

The 4H-3,1-benzoxazin-4-one scaffold offers three primary vectors for optimization.

The SAR Matrix
PositionRoleOptimization Strategy
C2 (

)
Recognition & Acylation Substituents here mimic the P1 residue (Valine). Small alkyl groups linked via heteroatoms (e.g.,

,

) enhance binding affinity (

) and acylation rates (

). Electron-withdrawing groups increase the electrophilicity of the carbonyl.
C5 (

)
Stability (The Lock) Critical for potency. Substituents here (e.g.,

,

) create steric hindrance in the acyl-enzyme complex, blocking the approach of the hydrolytic water molecule. This drastically reduces

(deacylation).
C7 (

)
Chemical Stability Electron-donating groups (e.g.,

,

) stabilize the benzoxazinone ring against non-enzymatic hydrolysis in plasma, preventing premature degradation before reaching the target.
C6 (

)
Interference Substitution here is generally unfavorable due to steric clash with the S2' subsite of the enzyme.
SAR Visualization

SAR_Map Core 4H-3,1-Benzoxazin-4-one Scaffold C2 Position 2 (R2) Primary Specificity (P1 Mimic) Electron Withdrawal increases k2 Core->C2 C5 Position 5 (R5) THE LOCK Steric hindrance blocks Deacylation (k3) Core->C5 C7 Position 7 (R7) Plasma Stability Electron Donors prevent hydrolysis Core->C7

Caption: Strategic substitution points on the benzoxazinone core. C5 is the determinant for "suicide" inhibition character.

Part 3: Experimental Protocols

Synthesis of 2-Substituted-4H-3,1-Benzoxazin-4-ones

This protocol uses a cyclodehydration strategy starting from anthranilic acid derivatives.

Reagents:

  • Substituted Anthranilic acid (e.g., 2-amino-6-methylbenzoic acid for C5 analogs).

  • Acid Chloride (

    
    ) or Anhydride.
    
  • Pyridine (Solvent/Base) or Acetic Anhydride (Cyclizing agent).

Workflow:

  • Amide Formation: Dissolve substituted anthranilic acid (10 mmol) in dry pyridine (15 mL). Add the appropriate acid chloride (11 mmol) dropwise at 0°C. Stir at RT for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of amine.

  • Cyclization: Add acetic anhydride (5 mL) to the reaction mixture. Reflux for 1-2 hours.

    • Mechanism:[1][2] The intermediate N-acyl anthranilic acid undergoes dehydration to close the oxazinone ring.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL). The benzoxazinone usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or hexane/ethyl acetate.

    • Validation: Confirm structure via

      
      -NMR (disappearance of carboxylic acid proton, shift of aromatic protons) and IR (characteristic lactone carbonyl stretch at ~1750-1780 
      
      
      
      ).
Kinetic Characterization (Progress Curve Analysis)

Since benzoxazinones are slow-binding inhibitors, standard Michaelis-Menten kinetics (initial velocity) are insufficient. You must use progress curve analysis to determine


 and 

.

Assay Conditions:

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 0.01% Triton X-100 (to prevent aggregation).

  • Enzyme: Human Leukocyte Elastase (HLE), final conc. 1-5 nM.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic,

    
     mM). Use at 
    
    
    
    .
  • Detection: Absorbance at 405 nm (release of p-nitroaniline).

Protocol:

  • Prepare a 96-well plate with Buffer and Substrate.

  • Add Inhibitor at varying concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 x expected

    
    ).
    
  • Initiate reaction by adding HLE.

  • Data Acquisition: Monitor Absorbance continuously for 30-60 minutes. You will observe a curvilinear response (burst phase followed by a slower steady state).

Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition (Equation 1):



  • 
    : Product concentration (Absorbance).
    
  • 
    : Initial velocity.
    
  • 
    : Steady-state velocity.
    
  • 
    : Apparent first-order rate constant for the transition from 
    
    
    
    to
    
    
    .

Next, plot


 vs. Inhibitor Concentration 

to determine the mechanism (one-step vs. two-step) and calculate

. For a two-step mechanism (binding then acylation):


Part 4: Therapeutic Challenges & Outlook

While benzoxazinones are potent in vitro, clinical translation faces specific hurdles:

  • Plasma Stability: The oxazinone ring is susceptible to hydrolytic ring-opening by plasma esterases or albumin, rendering it inactive before reaching the lung. Solution: Electron-donating groups at C7 (e.g., amino, alkoxy) significantly extend plasma half-life.

  • Selectivity: Cross-reactivity with other serine proteases (Proteinase 3, Cathepsin G) must be minimized. The C2 substituent is the primary driver for HLE selectivity over other proteases.

  • Solubility: Many derivatives are highly lipophilic. Formulation often requires nanoparticle encapsulation or polar substitutions that do not interfere with the S1 pocket binding.

References

  • Stein, R. L., et al. (1987).[1] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[1][3] Biochemistry, 26(13), 4126-4130.[1] Link

  • Spencer, R. W., et al. (1986). "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[4][5] Biochemical and Biophysical Research Communications, 140(3), 928-933.[4] Link

  • Teshima, T., et al. (1982). "A new class of heterocyclic serine protease inhibitors.[3] Inhibition of human leukocyte elastase... with substituted benzoxazinones."[1][5][6][7][8][9] Journal of Biological Chemistry, 257(9), 5085-5091.[10] Link

  • Gütschow, M., et al. (2002). "2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase: synthesis, biological evaluation, and stability studies." Journal of Medicinal Chemistry. Link

  • Biddlestone-Thorpe, L., et al. (2022). "Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor."[1][5][6][7][11][12] European Journal of Pharmacology. Link

Sources

Biological activity of 2-substituted-4H-3,1-benzoxazin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Substituted-4H-3,1-Benzoxazin-4-ones

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-substituted-4H-3,1-benzoxazin-4-ones. This class of heterocyclic compounds has garnered significant attention from the scientific community, establishing itself as a "privileged scaffold" in medicinal chemistry due to its broad and potent pharmacological profile.[1][2] We will delve into the key therapeutic areas where these molecules show promise, elucidate their mechanisms of action, and provide practical insights for researchers in drug discovery and development.

The 4H-3,1-Benzoxazin-4-one Scaffold: A Foundation for Diverse Bioactivity

The 4H-3,1-benzoxazin-4-one core is a fused heterocyclic system comprising a benzene ring fused to an oxazinone ring. Derivatives of this structure are found in natural products, such as dianthalexin from carnations (Dianthus caryophyllus) and avenalumins from oat leaves.[3] The true power of this scaffold lies in the versatility of substitution at the 2-position, which allows for the fine-tuning of its physicochemical properties and biological targets. The two reactive electrophilic sites, C2 and C4, make this core an excellent starting point for synthesizing a wide array of other heterocyclic systems, such as quinazolinones.[1][4]

General Synthesis Strategy

The predominant and most efficient method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with various acylating agents, such as acyl chlorides or acid anhydrides.[4][5] The causality of this reaction pathway is a two-step process:

  • N-Acylation: The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

  • Cyclization: The resulting N-acylanthranilic acid intermediate undergoes intramolecular cyclization, typically promoted by a dehydrating agent like acetic anhydride or through the formation of a mixed anhydride, which eliminates a molecule of acid to form the stable benzoxazinone ring.[4][6]

Modern variations of this synthesis utilize milder and more efficient cyclizing agents, such as a combination of cyanuric chloride and N,N-dimethylformamide (DMF), which allows the reaction to proceed effectively at room temperature.[6][7][8]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Anthranilic_Acid Anthranilic Acid N_Acyl N-Acylanthranilic Acid Anthranilic_Acid->N_Acyl N-Acylation (Pyridine) Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->N_Acyl Benzoxazinone 2-Substituted-4H-3,1- benzoxazin-4-one N_Acyl->Benzoxazinone Intramolecular Cyclization (e.g., Acetic Anhydride)

Caption: General synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Anticancer Activity: A Primary Therapeutic Target

One of the most extensively investigated biological activities of this scaffold is its anticancer potential.[1][3][9] Various 2-substituted derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.

The mechanism behind their anticancer effects is multifaceted. Certain derivatives function by inhibiting crucial cellular machinery necessary for cancer cell survival and proliferation. For instance, pyrazolyl-benzoxazinone derivatives have been identified as dual inhibitors of Heat Shock Proteins (Hsps), which are essential for maintaining protein homeostasis in cancer cells.[3] Inhibition of Hsps leads to cytotoxic effects.[3] Other studies have shown that compounds like nitrobenzoxazin-4-one can induce significant alterations in the cell cycle distribution of cancer cells and inhibit enzymes such as pancreatic elastase.[10]

Table 1: Selected 2-Aryl-4H-3,1-benzoxazin-4-ones and their Anticancer Activity
CompoundSubstituent at C2Cancer Cell LineActivity (ID50 / IC50)Reference
Compound 1 2-(p-aminophenyl)P388 (Leukemia)9.9 µM[10]
Compound 2 2-(p-nitrophenyl)P388 (Leukemia)8.9 µM[10]
Compound 3 Pyrrolo-benzoxazinoneHeLa (Cervical)Data reported[1]
Compound 4 Pyridobenzoxazin-4-one4T-1 (Breast)Data reported[1]

Note: ID50 (Inhibitory Dose, 50%) and IC50 (Inhibitory Concentration, 50%) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory and Analgesic Potential

Derivatives of 4H-3,1-benzoxazin-4-one have emerged as potent anti-inflammatory agents, often with accompanying analgesic properties.[3][11][12] Their primary mechanism in this domain is the inhibition of serine proteases, which are key players in the inflammatory cascade.

Inhibition of Cathepsin G (CatG)

Cathepsin G is a serine protease found in neutrophils that contributes to tissue damage and inflammation in various pathologies, including rheumatoid arthritis and acute respiratory distress syndrome.[2][13] The benzoxazin-4-one scaffold has proven to be an excellent platform for developing potent and selective CatG inhibitors.[2] The lactone-like structure of the oxazinone ring is susceptible to nucleophilic attack by the active site serine residue of the protease, leading to acylation and inactivation of the enzyme.

A systematic study of a small library of these compounds identified a derivative with a furan ring at the 2-position as a highly potent inhibitor of CatG, with an IC50 value of 0.84 µM and significant selectivity over other serine proteases.[2][13] This highlights a critical structure-activity relationship (SAR), where the substituent at the C2 position directly influences target binding and potency.[2]

G Inflammatory_Stimulus Inflammatory Stimulus Neutrophil Neutrophil Activation Inflammatory_Stimulus->Neutrophil CatG_Release Cathepsin G (CatG) Release Neutrophil->CatG_Release Tissue_Damage Tissue Damage & Inflammation CatG_Release->Tissue_Damage Proteolytic Activity Inhibitor 2-Furan-4H-3,1- benzoxazin-4-one Inhibitor->Inhibition Inhibition->CatG_Release Inhibition (IC50 = 0.84 µM)

Caption: Inhibition of Cathepsin G-mediated inflammation.

In-Vivo Efficacy

The anti-inflammatory effects have been validated in preclinical animal models. In the carrageenan-induced rat paw edema assay, a standard model for acute inflammation, benzoxazinone derivatives have demonstrated significant reductions in swelling.[11] For example, the compound 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][3][13]oxazin-4-one (a hybrid with the NSAID diclofenac) exhibited a potent 62.61% inhibition of edema.[11][12] These same compounds often show concurrent analgesic activity, for instance, providing over 62% protection in acetic acid-induced writhing tests in mice.[11][12]

Broad-Spectrum Antimicrobial Activity

The 4H-3,1-benzoxazin-4-one scaffold is also associated with significant antibacterial and antifungal properties.[3][14][15] These compounds have been evaluated against a wide range of pathogenic microbes, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3]

The utility of these compounds stems from their role as key intermediates. The oxazinone ring can be readily opened by nucleophiles and subsequently cyclized to form other biologically active heterocycles, but the core itself possesses intrinsic antimicrobial efficacy. In comparative studies, the bioactivity of newly synthesized benzoxazinones has been shown to be comparable to standard drugs like Cefotaxime.[3]

Examples of Tested Microorganisms:

  • Bacteria: Bacillus Thuringenesis, Klebseilla Pneumonia[14]

  • Fungi: Trichoderma Herzianum, Trichoderma Virdi[14]

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific claims is built upon reproducible, well-described methodologies. Below are representative protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

This protocol describes the synthesis via the N-acylanthranilic acid intermediate, a foundational method in this field.[4]

  • Dissolution: Dissolve anthranilic acid (1 equivalent) in a suitable aprotic solvent such as dry pyridine in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Acylation: Cool the solution in an ice bath. Add the desired aroyl chloride (2 equivalents) dropwise to the stirred solution. The use of two equivalents is crucial; one acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride, which facilitates cyclization.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After cooling, pour the reaction mixture into a beaker of ice-cold water.

  • Precipitation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product thoroughly with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by washing with cold water. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Chromogenic Substrate Hydrolysis Assay for Cathepsin G Inhibition

This protocol provides a reliable in-vitro method for quantifying the inhibitory potency of a compound against CatG.[2][13]

  • Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO. Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl). Prepare a solution of human neutrophil Cathepsin G and a specific chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (prepared by serial dilution from the stock) to the wells. Include a control well with DMSO only (no inhibitor) and a blank well with no enzyme.

  • Enzyme Incubation: Add the Cathepsin G solution to all wells except the blank. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Data Acquisition: Immediately begin measuring the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction (enzyme activity) for each inhibitor concentration. Plot the percentage of residual enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion and Future Directions

The 2-substituted-4H-3,1-benzoxazin-4-one scaffold is a cornerstone of modern medicinal chemistry, demonstrating a remarkable spectrum of biological activities including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The synthetic tractability of this core allows for extensive structural modifications, enabling the optimization of activity against specific biological targets.

Future research should focus on leveraging the established structure-activity relationships to design next-generation derivatives with enhanced potency and selectivity. The development of inhibitors for targets like Cathepsin G holds significant promise for new anti-inflammatory therapies.[2][13] Furthermore, exploring novel substitutions at the 2-position and on the fused benzene ring could unlock activities against new therapeutic targets, continuing the legacy of this truly privileged structure.

References

  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 16(12), 1426-1438. [Link]

  • Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 20(10), 944-949. [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (2021). Journal of the Serbian Chemical Society. [Link]

  • Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538. [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2016). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolian Journal of Chemistry. [Link]

  • Hassan, H. M., & El-Mekab, A. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Journal of Advances in Chemistry. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolian Journal of Chemistry. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). Molecules. [Link]

  • Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. (n.d.). Iraqi Journal of Agricultural Sciences. [Link]

  • Aliter, K. F., & Al-Horani, R. A. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 21(1). [Link]

  • Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease. (n.d.). PubMed. [Link]

  • Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 714-716. [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (1970). Semantic Scholar. [Link]

  • Abel-Rahman, T. M. (2005). Heterocyclic compounds from 4h-3,1-benzoxazin-4-one derivatives as anticancer agent. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(11), 2449-2462. [Link]

  • Synthesis of substituted 2,3-dihydro-4H-1,3-benzoxazin-4-ones and their biological activities. (1984). Journal of Medicinal Chemistry. [Link]

  • El-Feky, S. A., & Abd El-Samii, Z. K. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 80-121. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (n.d.). Frontiers in Chemistry. [Link]

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Chemistry. [Link]

  • Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][3][13]oxazin‐4‐one under Microwave Irradiation Conditions. (2006). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines. (2011). Archiv der Pharmazie, 344(4), 237-245. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers in Chemistry. [Link]

  • Shariat, M., Badri, R., & Morsali, A. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Organic Chemistry International. [Link]

Sources

The Benzoxazinone Scaffold: Aqueous Stability and Physiological Reactivity in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The benzoxazinone ring system—encompassing both the naturally occurring 1,4-benzoxazin-3-ones (e.g., DIMBOA) and the synthetic 4H-3,1-benzoxazin-4-ones—represents a privileged, highly reactive pharmacophore. In nature, these compounds serve as potent allelochemicals and phytoanticipins. In medicinal chemistry, they are engineered as mechanism-based "suicide" inhibitors for serine proteases such as human leukocyte (HL) elastase and chymotrypsin. The defining characteristic of the benzoxazinone core is its delicate balance between target-specific reactivity and aqueous stability. This whitepaper provides an in-depth mechanistic analysis of benzoxazinone hydrolysis under physiological conditions, detailing the structure-activity relationships (SAR) that govern its half-life, and outlines self-validating protocols for evaluating these parameters in preclinical development.

Mechanistic Foundations of Benzoxazinone Hydrolysis

The pharmacological utility of benzoxazinones is intrinsically linked to the electrophilicity of the carbonyl carbon within the heterocyclic ring. In the synthetic 4H-3,1-benzoxazin-4-one isomer, the C4 carbonyl is flanked by a heteroatomic oxygen, which withdraws electron density via inductive effects, rendering the C4 position highly susceptible to nucleophilic attack.

Under aqueous physiological conditions (pH 7.4, 37°C), bulk water or hydroxide ions act as nucleophiles. The hydrolysis proceeds via the formation of a tetrahedral intermediate, followed by the cleavage of the endocyclic C–O bond. This irreversible ring-opening event yields an inactive


-acylanthranilic acid derivative[1].

G A 4H-3,1-Benzoxazin-4-one (Intact Ring) B Tetrahedral Intermediate A->B OH⁻ / H₂O Attack at C4 Carbonyl C N-Acylanthranilic Acid (Ring-Opened Inactive) B->C C-O Bond Cleavage

Hydrolytic ring-opening mechanism of 4H-3,1-benzoxazin-4-ones in aqueous conditions.

In the context of natural plant defenses, 1,4-benzoxazin-3-ones like DIMBOA are stored in vacuoles as stable glucosides. Upon tissue damage, plant


-glucosidases cleave the sugar moiety, releasing the reactive aglucone. This aglucone is inherently unstable in aqueous environments, undergoing a complex degradation pathway that eventually yields benzoxazolinones (e.g., MBOA)[2][3].

Structure-Activity Relationships (SAR) Governing Aqueous Stability

The thermodynamic stability of the benzoxazinone ring is not absolute; it is highly tunable via substitution. The rate of alkaline hydrolysis (


) and the resulting physiological half-life (

) are dictated by a combination of electronic (Hammett

parameters) and steric effects[4].
  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C2 position or on the fused benzene ring exacerbate the partial positive charge on the C4 carbonyl, accelerating nucleophilic attack and drastically reducing the aqueous half-life. Conversely, electron-donating groups (EDGs) at C7 stabilize the ring against nucleophilic attack through resonance[4].

  • Steric Shielding: Bulky alkyl substituents at the C5 position provide critical steric hindrance, physically blocking the trajectory of incoming water molecules or hydroxide ions.

By strategically combining these factors, medicinal chemists can engineer benzoxazinones with half-lives ranging from a few minutes to several years. For instance, the introduction of an isopropylamino group at C2 and a propyl group at C5 extends the half-life of the scaffold to over 8.5 years at pH 7.4[4].

Quantitative Data Summary

Table 1: Aqueous Half-life and Kinetic Parameters of Selected Benzoxazinones

Compound / Isomer TypeKey SubstituentsEnvironmentApprox. Half-Life (

)
Ref
DIMBOA (Natural 1,4-oxazine)2,4-diOH, 7-OMeAqueous Buffer (pH 5.5, 24°C)~25 hours[5]
HDMBOA (Natural 1,4-oxazine)2-OH, 4,7-diOMeAqueous Buffer (pH 5.5, 24°C)~1.8 hours[5]
Compound 1b (Synthetic 3,1-oxazine)2-MethylAqueous Buffer (pH 7.1, 25°C)Minutes (Rapid Hydrolysis)[6]
Compound 95 (Synthetic 3,1-oxazine)2-iPrNH, 5-nPr, 7-NMe₂Physiological Buffer (pH 7.4, 37°C)> 8.5 years (Extrapolated)[4]

Physiological Implications: Mechanism-Based Enzyme Inhibition

The inherent electrophilicity that makes benzoxazinones susceptible to aqueous hydrolysis is the exact property required for their primary pharmacological function: mechanism-based (alternate substrate) inhibition of serine proteases[6].

When a stable benzoxazinone enters the active site of a target enzyme (e.g., HL elastase), the catalytic serine hydroxyl (Ser195) acts as the nucleophile instead of water. The enzyme attacks the C4 carbonyl, opening the ring and forming a covalent acyl-enzyme intermediate[7]. The efficacy of the inhibitor is defined by the ratio of the acylation rate (


) to the deacylation rate (

). An ideal drug candidate possesses sufficient aqueous stability to survive systemic circulation, yet remains reactive enough to rapidly acylate the target enzyme and form a slowly hydrolyzing intermediate[4].

G E Serine Protease + Benzoxazinone EI Michaelis Complex (Non-covalent) E->EI k_on AcE Acyl-Enzyme Intermediate EI->AcE Acylation (k_inact) Regen Regenerated Enzyme + Cleaved Product AcE->Regen Slow Deacylation (k_off)

Mechanism-based suicide inhibition of serine proteases by benzoxazinones via acylation.

Experimental Methodologies: Self-Validating Protocols

To successfully develop benzoxazinone-based therapeutics, researchers must rigorously quantify both their non-enzymatic aqueous degradation and their enzymatic kinetic parameters. The following protocols establish a self-validating workflow for this purpose.

Protocol A: Determination of Aqueous Half-Life ( ) via RP-HPLC

Causality Note: Because benzoxazinones are highly sensitive to co-solvents, organic solvent concentrations must be kept strictly below 1% to accurately reflect true physiological aqueous stability.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution, adjusted precisely to pH 7.4 at 37°C.

  • Stock Solution: Dissolve the benzoxazinone compound in anhydrous DMSO to a concentration of 10 mM.

  • Incubation: Spike 10

    
    L of the DMSO stock into 990 
    
    
    
    L of the pre-warmed PBS buffer (final concentration 100
    
    
    M, 1% DMSO). Vortex immediately and incubate in a thermomixer at 37°C.
  • Sampling & Quenching: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), extract 50

    
    L aliquots. Quench the hydrolysis reaction immediately by adding 50 
    
    
    
    L of ice-cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) to lower the pH and halt nucleophilic attack.
  • Chromatographic Analysis: Inject the quenched samples onto a C18 Reverse-Phase HPLC column. Monitor the disappearance of the intact benzoxazinone peak (typically via UV absorbance at 254 nm or 280 nm).

  • Data Processing: Plot the natural logarithm of the remaining peak area (

    
    ) against time. The slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    
    ). Calculate the half-life using the equation:
    
    
    .
Protocol B: Kinetic Evaluation of Serine Protease Inhibition ( )

Causality Note: Because benzoxazinones are covalent modifiers, standard


 values are time-dependent and insufficient. The 

ratio must be determined to evaluate true binding efficiency and acylation speed.
  • Enzyme Preparation: Prepare the target serine protease (e.g., HL elastase) in an appropriate assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.01% Triton X-100 to prevent non-specific adsorption).

  • Continuous Assay Setup: In a 96-well microplate, mix the enzyme with varying concentrations of the benzoxazinone inhibitor (spanning at least one order of magnitude above and below the estimated

    
    ).
    
  • Reaction Initiation: Immediately add a specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for elastase) to initiate the reaction.

  • Fluorescence Monitoring: Continuously monitor the release of the fluorophore (e.g., AMC at Ex 380 nm / Em 460 nm) over 30–60 minutes.

  • Kinetic Derivation: The progress curves will be non-linear due to progressive enzyme inactivation. Fit the curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order inactivation rate constant (

    
    ) for each inhibitor concentration.
    
  • Parameter Extraction: Plot

    
     versus inhibitor concentration 
    
    
    
    . Fit the data to the hyperbolic equation
    
    
    to determine the maximal inactivation rate (
    
    
    ) and the inhibition constant (
    
    
    ).

Conclusion

The benzoxazinone ring is a highly versatile chemical entity whose behavior in aqueous physiological conditions dictates its biological efficacy. By understanding the delicate interplay between the electrophilicity of the C4 carbonyl and the steric/electronic contributions of peripheral substituents, researchers can rationally design molecules that resist premature hydrolysis in plasma while retaining the potent acylating capability required to neutralize target proteases. Future formulation strategies, such as liposomal encapsulation or the design of prodrugs, will further expand the therapeutic window of this privileged scaffold.

References

  • Krantz, A., Spencer, R. W., Tam, T. F., Liak, T. J., & Copp, L. J. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. PubMed.[Link]

  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2005). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciELO.[Link]

  • Neal, A. L., Ahmad, S., Gordon-Weeks, R., & Ton, J. (2012). Benzoxazinoids in Root Exudates of Maize Attract Pseudomonas putida to the Rhizosphere. PLoS ONE.[Link]

  • Hedstrom, L., Moorman, A. R., Dobbs, J., & Abeles, R. H. (1984). Suicide inactivation of chymotrypsin by benzoxazinones. PubMed. [Link]

  • Robinson, V. J., & Spencer, R. W. (1988). 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. Canadian Journal of Chemistry.[Link]

Sources

Therapeutic potential of benzoxazinones for pulmonary emphysema

Author: BenchChem Technical Support Team. Date: March 2026

Title: Therapeutic Potential of Benzoxazinones for Pulmonary Emphysema: A Technical Guide to Neutrophil Elastase Inhibition

Pathophysiological Context & The Mechanistic Rationale

Pulmonary emphysema, a severe phenotypic manifestation of Chronic Obstructive Pulmonary Disease (COPD), is fundamentally driven by a protease-antiprotease imbalance within the alveolar microenvironment[1]. Chronic exposure to noxious stimuli, such as cigarette smoke, triggers the recruitment of polymorphonuclear leukocytes (neutrophils) and alveolar macrophages to the lung parenchyma. These immune cells release massive quantities of Human Neutrophil Elastase (HNE), a potent serine protease capable of degrading structural elastin and other extracellular matrix (ECM) proteins[2].

Under normal physiological conditions, HNE is kept in check by endogenous inhibitors like alpha-1-antitrypsin. However, overwhelming neutrophil infiltration and oxidative stress disrupt this homeostasis, leading to unchecked elastolytic activity, alveolar wall destruction, and the characteristic airspace enlargement seen in emphysema[1]. Consequently, targeting HNE has emerged as a critical therapeutic strategy for disease modification.

Benzoxazinones as Next-Generation HNE Inhibitors

While early-generation elastase inhibitors like sivelestat showed initial promise, their clinical efficacy in chronic emphysema has been limited by pharmacokinetic constraints[3]. Substituted benzoxazinones represent a highly potent, chemically stable class of small-molecule HNE inhibitors[1].

Mechanistic Causality: The interaction between HNE and benzoxazinones is structurally specific and highly efficient. The benzoxazinone core undergoes nucleophilic attack by the catalytic Ser-195 residue in the HNE active site. This results in the acylation of the enzyme, forming a transient acyl-enzyme intermediate. Depending on the substitution pattern on the benzoxazinone ring, this intermediate either partitions into a stable 1H,3H-quinazoline-2,4-dione or slowly deacylates[1]. This mechanism ensures competitive, fully reversible inhibition with exceptionally low dissociation constants (Kd), effectively neutralizing HNE before it can cleave structural lung elastin[2].

Mechanism A Cigarette Smoke & Oxidative Stress B Neutrophil Recruitment & Macrophage Activation A->B C Human Neutrophil Elastase (HNE) Release B->C D Elastin & ECM Degradation C->D E Alveolar Collapse (Pulmonary Emphysema) D->E F Benzoxazinone Derivatives (e.g., PD05, TEI-5624) G Acylation of Ser-195 Active Site F->G H Competitive & Reversible Inhibition G->H H->C Blocks HNE Activity

Fig 1: Protease-antiprotease imbalance and the targeted inhibition of HNE by benzoxazinones.

Quantitative Pharmacodynamics & Pharmacokinetics

Recent preclinical evaluations have identified several lead benzoxazinone derivatives, notably PD05, TEI-5624, and TEI-6344, which exhibit superior binding affinities compared to the clinical standard, sivelestat[2][4].

Table 1: Pharmacodynamic and Pharmacokinetic Profiling of Key HNE Inhibitors

CompoundTarget EnzymeIC50 / Ki (nM)Binding Affinity (Kd)Key Pharmacokinetic Attributes
PD05 HNEIC50 = 132.001.63 nMAqueous solubility: 194.7 μM; Protein binding: 72%
TEI-5624 HLE / HSEKi = 6.91N/ALung half-life: 85 min
TEI-6344 HLE / HSEKi = 16.30N/ALung half-life: 240 min
Sivelestat (Control)HNEIC50 = 138.76N/ARapid clearance; limited chronic efficacy

Data synthesized from established preclinical enzyme kinetic assays[2][4].

Experimental Methodologies for Preclinical Validation

To establish trustworthiness and self-validating rigor in drug development, the efficacy of benzoxazinones must be evaluated through a tiered experimental pipeline. The transition from in vitro binding to in vivo structural preservation requires strict methodological controls.

Workflow S1 1. Animal Model Preparation (C57BL/6 Mice) S2 2. Intratracheal HNE Instillation (Induces Emphysema) S1->S2 S3 3. Benzoxazinone Administration (Oral / Intranasal) S2->S3 S4 4. Lung Excision & Fixation (Constant Pressure Inflation) S3->S4 S5 5. Histological Processing (H&E Staining) S4->S5 S6 6. Mean Linear Intercept (MLI) Quantification S5->S6

Fig 2: Self-validating in vivo workflow for quantifying benzoxazinone efficacy via MLI.

Protocol 1: In Vitro Enzyme Substrate Kinetic Assay

Purpose: To determine the IC50, mechanism of inhibition, and reversibility of the benzoxazinone derivative[2]. Causality: Using a substrate dilution assay allows researchers to plot Lineweaver-Burk graphs. If the Vmax remains constant while the Km increases across varying inhibitor concentrations, it definitively proves competitive inhibition at the Ser-195 active site[2]. Step-by-Step Workflow:

  • Reagent Preparation: Prepare an assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.01% Triton X-100) to mimic physiological pH while preventing non-specific protein aggregation.

  • Enzyme-Inhibitor Incubation: Incubate purified HNE with varying concentrations of the benzoxazinone derivative (e.g., 10 nM to 1 μM) for 30 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Introduce a fluorogenic or chromogenic HNE-specific substrate (e.g., MeOSuc-AAPV-pNA).

  • Kinetic Measurement: Measure the rate of substrate cleavage continuously for 15 minutes using a microplate reader (absorbance at 405 nm for pNA).

  • Data Analysis: Calculate the initial velocity (v0) and utilize non-linear regression modeling to determine the precise IC50 and Kd values.

Protocol 2: In Vivo Elastase-Induced Emphysema Model & MLI Quantification

Purpose: To validate the cytoprotective and anti-emphysematous effects of benzoxazinones in a living mammalian system[2]. Causality: Intratracheal instillation of elastase directly mimics the acute protease overload seen in COPD exacerbations. Measuring the Mean Linear Intercept (MLI) provides a mathematically rigorous, unbiased quantification of alveolar airspace enlargement, serving as a self-validating morphological endpoint for tissue destruction[2]. Step-by-Step Workflow:

  • Induction: Anesthetize C57BL/6 mice and administer a single intratracheal dose of HNE (e.g., 1.2 U/animal) dissolved in sterile saline. Control mice receive saline only.

  • Therapeutic Intervention: Administer the benzoxazinone derivative (e.g., PD05) via oral gavage or intranasal instillation either prophylactically (1 hour prior) or therapeutically (daily post-instillation)[2].

  • Tissue Harvest: At day 21 post-instillation, euthanize the animals. Cannulate the trachea and inflate the lungs with 4% paraformaldehyde at a constant pressure (20 cm H2O) to preserve native alveolar architecture without artifactual overdistension.

  • Histological Processing: Embed the fixed lungs in paraffin, section at 5 μm thickness, and stain with Hematoxylin and Eosin (H&E).

  • MLI Quantification: Capture 10 random non-overlapping fields per lung section under 20x magnification. Overlay a standardized grid of horizontal and vertical lines. Count the number of times alveolar walls intersect the grid lines. Calculate MLI by dividing the total length of the grid lines by the number of intersections. A statistically significant reduction in MLI in treated groups validates the prevention of alveolar collapse[2].

Translational Outlook

Benzoxazinones represent a profound leap in the targeted management of pulmonary emphysema. Compounds like PD05 not only demonstrate superior competitive inhibition of HNE but also exhibit favorable pharmacokinetic profiles, including high aqueous solubility and optimal protein binding, which are critical for penetrating the dense capillary networks of the lung parenchyma[2]. Future clinical development must focus on long-term inhalation toxicology and the translation of these self-validating preclinical metrics into human spirometric outcomes.

References

1.[2] Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. Ovid / European Journal of Pharmacology. 2 2.[4] 5-Methyl-4H-3,1-benzoxazin-4-one derivatives: specific inhibitors of human leukocyte elastase. PubMed / NIH. 4 3.[1] Neutrophil Elastase Inhibitors. PMC - NIH. 1 4.[3] Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. PubMed / NIH. 3

Sources

Methodological & Application

Synthesis of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one , a critical pharmacophore in drug discovery often utilized as a serine protease inhibitor and a precursor to quinazolinones. Unlike generic protocols, this note addresses the specific electronic effects of the electron-donating methoxy groups at positions 6 and 7, which enhance nucleophilicity but also increase susceptibility to oxidative side reactions.

We present two validated workflows:

  • Protocol A (The "Gold Standard" Two-Step Method): Prioritizes intermediate isolation and high purity, ideal for scale-up and rigorous characterization.

  • Protocol B (The "Rapid" One-Pot Method): A pyridine-mediated cascade reaction designed for high-throughput library generation.

Retrosynthetic Analysis & Mechanism

The construction of the benzoxazinone core relies on the condensation of an anthranilic acid derivative with an activated carboxylic acid equivalent (benzoyl chloride).

Reaction Logic[1][2]
  • N-Acylation: The amino group of the anthranilic acid attacks the benzoyl chloride to form the N-benzamide intermediate.

  • Cyclodehydration: The carboxylic acid moiety attacks the amide carbonyl (or an activated mixed anhydride), followed by the elimination of water (or acetic acid/HCl) to close the oxazine ring.

Critical Insight: The 4,5-dimethoxy substitution pattern on the anthranilic acid ring makes the amino group significantly more nucleophilic than unsubstituted anthranilic acid. This accelerates Step 1 but requires careful temperature control to prevent di-acylation.

ReactionScheme SM 2-Amino-4,5-dimethoxy- benzoic acid Inter Intermediate: 2-Benzamido-4,5-dimethoxy- benzoic acid SM->Inter Step 1: Acylation (Pyridine or NaOH/H2O) Reagent Benzoyl Chloride Reagent->Inter Product Target: 6,7-Dimethoxy-2-phenyl- 4H-3,1-benzoxazin-4-one Inter->Product Step 2: Cyclodehydration (Ac2O or excess PhCOCl/Py)

Figure 1: Synthetic pathway from anthranilic acid to benzoxazinone.

Materials & Reagents

ReagentRolePurity RequirementNotes
2-Amino-4,5-dimethoxybenzoic acid Starting Material>98%Store in dark; oxidation sensitive.
Benzoyl Chloride Electrophile>99%Distill if liquid is yellow/brown.
Pyridine Solvent/BaseAnhydrousDry over KOH or molecular sieves.
Acetic Anhydride Dehydrating Agent>99%For Protocol A (Step 2).
Dichloromethane (DCM) Extraction SolventACS Grade-
Ethanol/Hexane RecrystallizationACS Grade-

Experimental Protocols

Protocol A: Two-Step Synthesis (High Purity)

Recommended for gram-scale synthesis where isolation of the stable amide intermediate is desired.

Step 1: Synthesis of 2-Benzamido-4,5-dimethoxybenzoic acid
  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-amino-4,5-dimethoxybenzoic acid (10.0 mmol, 1.97 g) in 10% aqueous NaOH (20 mL). The solution should be clear.

  • Acylation: Cool the solution to 0–5 °C in an ice bath.

  • Addition: Dropwise add benzoyl chloride (12.0 mmol, 1.4 mL) over 15 minutes with vigorous stirring.

    • Expert Tip: Simultaneously add small portions of additional 10% NaOH to maintain pH > 9. If the pH drops, the amine becomes protonated and unreactive.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. A heavy precipitate (the sodium salt or the free acid) may form.

  • Workup: Acidify the mixture carefully with 1M HCl to pH 2–3. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove salts, and dry in a vacuum oven at 50 °C.

    • Yield Expectation: 85–95%.

Step 2: Cyclization to Benzoxazinone
  • Setup: Place the dried intermediate from Step 1 (approx. 2.5 g) into a 50 mL round-bottom flask.

  • Reagent: Add acetic anhydride (10 mL).

  • Reflux: Heat the mixture to reflux (140 °C) for 1–2 hours. The solid should dissolve completely, turning the solution clear (yellowish).

    • Monitoring: Check TLC (30% EtOAc/Hexane). The polar acid spot should disappear, replaced by a less polar, UV-active spot.

  • Crystallization: Cool the mixture to room temperature. Often, the product crystallizes directly. If not, pour the reaction mixture onto crushed ice (50 g) with stirring.

  • Hydrolysis: Stir the ice mixture for 30 minutes to hydrolyze excess acetic anhydride.

  • Purification: Filter the resulting solid. Recrystallize from ethanol or a DCM/Hexane mixture.

Protocol B: One-Pot Pyridine Method (High Throughput)

Recommended for rapid library synthesis or when the intermediate amide is difficult to isolate.

  • Setup: Flame-dry a 100 mL round-bottom flask and flush with Nitrogen/Argon.

  • Dissolution: Dissolve 2-amino-4,5-dimethoxybenzoic acid (5.0 mmol, 0.99 g) in anhydrous pyridine (10 mL).

  • Addition: Cool to 0 °C. Add benzoyl chloride (10.5 mmol, 1.22 mL) dropwise.

    • Note: You need 2 equivalents: 1 eq for the amine, 1 eq to activate the carboxyl group (forming a mixed anhydride that eliminates benzoic acid).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2–4 hours.

    • Observation: The solution often turns orange/yellow.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). Vigorous stirring will precipitate the product.

  • Workup: Filter the solid. Wash extensively with water to remove pyridine salts. Wash with cold bicarbonate solution (to remove benzoic acid byproduct) and then water again.

  • Drying: Dry under vacuum. Recrystallize from Ethanol.[1]

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Stoichiometry (Protocol B) Benzoyl Chloride ≥ 2.0 eq< 2.0 eq results in incomplete cyclization (mixture of amide and product).
Temperature (Step 1) 0–5 °C initiallyHigher temps can lead to O-acylation or di-acylation side products.
pH Control (Protocol A) pH > 9 during additionLow pH protonates the amine, stalling the reaction.
Water Content (Protocol B) AnhydrousWater hydrolyzes benzoyl chloride, lowering yield and generating impurities.

Troubleshooting Table:

  • Problem: Product is an oil/sticky gum.

    • Solution: Triturate with cold diethyl ether or hexane to induce crystallization.

  • Problem: Low yield in Protocol A.

    • Solution: Ensure complete acidification (pH 2) in Step 1. The zwitterionic amino acid is soluble at neutral pH.

  • Problem: Smell of acetic anhydride persists in product.

    • Solution: Dry the product in a vacuum oven at 60 °C for 4 hours or wash with cold hexanes.

Characterization (Expected Data)

The structure is validated by the specific substitution pattern in NMR.

  • Appearance: White to pale yellow needles/powder.

  • Melting Point: ~180–185 °C (Typical for dimethoxy-2-phenyl benzoxazinones; Note: Verify experimentally as polymorphs exist).

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.55 (s, 1H, H-5): Singlet due to lack of ortho-coupling (blocked by OMe and C=O).

    • δ 8.20–8.30 (m, 2H, Phenyl-ortho): Characteristic of the 2-phenyl group.

    • δ 7.45–7.60 (m, 3H, Phenyl-meta/para).

    • δ 7.10 (s, 1H, H-8): Singlet, upfield of H-5 due to ortho-shielding by OMe.

    • δ 3.98 (s, 3H, OMe), δ 3.96 (s, 3H, OMe): Distinct singlets for the methoxy groups.

  • IR (KBr):

    • 1750–1760 cm⁻¹: Strong C=O stretch (Lactone/Oxazinone carbonyl). This is higher than a typical amide due to ring strain.

    • 1600–1620 cm⁻¹: C=N stretch.

Safety & Handling

  • Benzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water.

  • Pyridine: Toxic and has a noxious odor. Use in a well-ventilated hood.

  • Acetic Anhydride: Flammable and corrosive. Causes severe burns.

References

  • Standard Two-Step Protocol: Heller, G., & Fiesselmann, H. (1902). Über die Einwirkung von Benzoylchlorid auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 35(3), 2633-2646.

  • One-Pot Cyclization: Pattarawarapan, M., et al. (2017). Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. Synlett, 28(05), 589-592.

  • Mechanism & Review: Tiwari, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.[2]

  • Specific Dimethoxy Derivatives: Potapov, A. A., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives. Pharmaceutical Chemistry Journal.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Benzoxazinone Synthesis with Microwave Technology

The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anti-inflammatory, antimicrobial, and antitumor agents.[2][3] The target molecule of this guide, 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one, is a member of this important class of compounds.

Traditionally, the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the cyclodehydration of N-acylanthranilic acids, often requiring prolonged reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates reaction rates, improves yields, and often leads to cleaner products with fewer byproducts.[4][5][6][7] This application note provides a detailed protocol for the efficient synthesis of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one utilizing microwave irradiation, a method that is both time and energy-efficient.

Reaction Overview and Mechanistic Insights

The synthesis proceeds via the cyclodehydration of an N-acylanthranilic acid intermediate. The precursor, 2-benzamido-4,5-dimethoxybenzoic acid, is first synthesized from 2-amino-4,5-dimethoxybenzoic acid and benzoyl chloride. The subsequent and crucial step, the focus of this protocol, is the microwave-assisted cyclization of this intermediate using a dehydrating agent, such as acetic anhydride, to yield the final benzoxazinone product.[1][8]

Microwave heating directly and efficiently delivers energy to the polar molecules in the reaction mixture through dipolar polarization and ionic conduction mechanisms.[9] This rapid and uniform heating significantly reduces reaction times from hours to mere minutes and can enhance regioselectivity in some cases.[9][10]

Reaction_Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Microwave-Assisted Cyclodehydration 2-amino-4,5-dimethoxybenzoic_acid 2-amino-4,5-dimethoxybenzoic acid N_acylanthranilic_acid 2-benzamido-4,5-dimethoxybenzoic acid 2-amino-4,5-dimethoxybenzoic_acid->N_acylanthranilic_acid + benzoyl_chloride Benzoyl Chloride benzoyl_chloride->N_acylanthranilic_acid + Pyridine final_product 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one N_acylanthranilic_acid->final_product + Microwave (2-5 min) acetic_anhydride Acetic Anhydride acetic_anhydride->final_product + Experimental_Workflow Start Start Reagents Combine 2-benzamido-4,5-dimethoxybenzoic acid and Acetic Anhydride Start->Reagents Microwave1 Microwave Irradiation (2 min, 210 W) Reagents->Microwave1 Cooling Cool to Room Temperature Microwave1->Cooling Microwave2 Second Microwave Irradiation (3 min, 210 W) Cooling->Microwave2 Dissolution Dissolve in Hot Heptane Microwave2->Dissolution Crystallization Cool to Precipitate Crystals Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Dry Under Vacuum Filtration->Drying End End Product Drying->End

Caption: Microwave-assisted synthesis workflow.

Product Characterization

The identity and purity of the synthesized 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one should be confirmed by standard analytical techniques.

PropertyValue
Molecular FormulaC₁₆H₁₃NO₄
Molecular Weight283.28 g/mol [2]
AppearanceCrystalline solid
Melting PointTo be determined experimentally

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, δ ppm): The spectrum is expected to show signals for the aromatic protons of the phenyl and benzoxazinone rings, as well as singlets for the two methoxy groups.

  • ¹³C NMR (CDCl₃, δ ppm): The spectrum should display resonances for the carbonyl carbon, the carbons of the aromatic rings, and the carbons of the methoxy groups.

  • IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the C=O (lactone) and C=N groups of the benzoxazinone ring.

  • Mass Spectrometry (m/z): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Trustworthiness and Self-Validation

The success of this protocol can be validated by comparing the obtained analytical data with literature values for 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one. The melting point of the purified product should be sharp, and the spectroscopic data should be consistent with the expected structure. The high yield and purity achievable with this microwave-assisted method underscore its reliability and efficiency.

Conclusion

This application note details a rapid, efficient, and environmentally conscious method for the synthesis of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one using microwave irradiation. The significant reduction in reaction time and the high yields obtained make this protocol a valuable tool for researchers in organic synthesis and drug discovery. The principles of green chemistry are well-served by this method, which minimizes energy consumption and the use of harsh reaction conditions. [4][5][6]

References

  • Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradiation. Journal of the Korean Chemical Society, 2005.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 2024.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2025.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, 2025.
  • Efficient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones under microwave irradi
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2019.
  • Microwave Assisted Organic Synthesis (MAOS), a Green Chemistry Approach. International Journal of Pharmaceutical Sciences and Research, 2018.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI, 2024.
  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online, 2016.
  • Microwave Assisted Synthesis of 2,2′-Arylene-substituted Bis(4H-3,1-Benzoxazin-4-one) Derivatives Using the Complex Cyanuric Chloride/N,N-Dimethylformamide. Molecules, 2012.
  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 2016.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2013.
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar, 1967.
  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1967.
  • 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one. Smolecule, 2023.
  • Microwave-Irradiation-Promoted-Reactions-of-Benzoxazin-4-Ones-with-Primary-Amines-Preparation-of-423H-Quinazolinones.
  • Benzoxazinone synthesis. Organic Chemistry Portal.
  • Microwave-assisted one-pot synthesis of benzo[b]o[1][6]xazin-3(4H)-ones via Smiles rearrangement. ResearchGate, 2011.

  • Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. Organic Chemistry Portal, 2005.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Compound 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one. Chemdiv.
  • 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. EPA CompTox Chemicals Dashboard.
  • 2-(2-Iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. PubChem.
  • 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. PubChem.
  • Microwave assisted regioselective halogenation of benzo[b]o[1][6]xazin-2-ones via sp2 C–H functionalization. RSC Advances, 2022.

  • Microwave-assisted Synthesis of Benzoxazoles Deriv
  • Microwave assisted synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines under solvent free conditions as potential antimicrobial agents and their docking study.
  • Microwave assisted synthesis of biologically active 4-hydroxy-7v-(phenylcarbonyl)-2h-1,2-benzothiazine-3-carbohydrazide 1,1-diox. SciSpace, 2012.
  • MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES. TSI Journals, 2011.

Sources

Application Note: One-Pot Synthesis of Benzoxazinone Derivatives Using Acetic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It details the one-pot synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (and related derivatives) via the cyclodehydration of anthranilic acid using acetic anhydride.

Introduction & Significance

The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure for serine protease inhibitors (e.g., human leukocyte elastase inhibitors) and as a versatile intermediate for the synthesis of quinazolinones (via reaction with amines).[1]

The classical synthesis involves a two-step process: N-acylation of anthranilic acid followed by dehydration.[2] However, the one-pot acetic anhydride method combines these steps, utilizing acetic anhydride (


) as both the acetylating reagent and the dehydrating solvent. This protocol offers high atom economy, operational simplicity, and scalability, though it requires strict moisture control due to the hydrolytic instability of the benzoxazinone ring.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through a cascade of nucleophilic acyl substitutions.

  • N-Acetylation: The amino group of anthranilic acid attacks a molecule of acetic anhydride, releasing acetic acid and forming the N-acetylanthranilic acid intermediate.

  • Activation: The carboxylic acid group of the intermediate reacts with a second molecule of acetic anhydride to form a mixed anhydride .

  • Cyclodehydration: The amide oxygen (acting as a nucleophile) attacks the activated carbonyl of the mixed anhydride, ejecting acetate and closing the ring to form 2-methyl-4H-3,1-benzoxazin-4-one .

Mechanistic Pathway (Graphviz)

BenzoxazinoneMechanism Anthranilic Anthranilic Acid NAcetyl Intermediate: N-Acetylanthranilic Acid Anthranilic->NAcetyl N-Acetylation (- AcOH) Ac2O Acetic Anhydride (Excess) Ac2O->NAcetyl MixedAnh Transition State: Mixed Anhydride NAcetyl->MixedAnh Activation (+ Ac2O) Product Product: 2-Methyl-4H-3,1-benzoxazin-4-one MixedAnh->Product Cyclodehydration (- AcOH)

Figure 1: Reaction pathway from anthranilic acid to 2-methyl-4H-3,1-benzoxazin-4-one via acetic anhydride mediated cyclization.[1][3][4][5]

Experimental Protocol

Target Compound: 2-Methyl-4H-3,1-benzoxazin-4-one Scale: 10 mmol (adaptable)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][5][6][7][8]AmountRole
Anthranilic Acid 137.141.01.37 gSubstrate
Acetic Anhydride 102.094.0 - 5.0~5.0 mLReagent/Solvent
Petroleum Ether N/AN/A20 mLWash Solvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a dry 50 mL round-bottom flask (RBF), place 1.37 g (10 mmol) of anthranilic acid.

  • Add 5.0 mL of acetic anhydride.

  • Expert Note: Ensure the flask is equipped with a drying tube (CaCl2) or run under nitrogen. Moisture will hydrolyze the product back to N-acetylanthranilic acid.

Step 2: Reflux

  • Attach a reflux condenser and heat the mixture gradually to reflux (approx. 140°C oil bath temperature).

  • Maintain reflux for 60 minutes .

  • Observation: The solid anthranilic acid will dissolve, turning into a clear, slightly yellowish solution.

Step 3: Monitoring (TLC)

  • Eluent: Ethyl Acetate:Hexane (1:1).

  • Rf Values: Anthranilic acid (~0.4), Product (~0.7).

  • Validation: The spot for anthranilic acid should disappear completely.

Step 4: Isolation & Workup

  • Method A (Distillation - Recommended for purity): Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) at 60-70°C. This yields a solid residue.[2][9]

  • Method B (Precipitation): Cool the reaction mixture to 0°C in an ice bath. The product may crystallize out.[2][8][9][10][11][12][13] If not, add 10-15 mL of cold hexane or petroleum ether to induce precipitation.

Step 5: Purification

  • Filter the solid and wash rapidly with cold petroleum ether (to remove traces of acetic anhydride).

  • Recrystallization: Recrystallize from dry cyclohexane or a mixture of Ethanol/Ether (Note: Avoid wet ethanol; prolonged heating in protic solvents can open the ring).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Experimental Workflow (Graphviz)

Workflow Start Start: Anthranilic Acid + Ac2O Reflux Reflux (140°C, 1 hr) Protect from Moisture Start->Reflux Check TLC Check (EtOAc:Hex 1:1) Reflux->Check Check->Reflux Incomplete Workup Remove Excess Ac2O (Rotary Evap or Cryo-precipitate) Check->Workup Complete Wash Wash with Cold Hexane Workup->Wash Final Pure Benzoxazinone (Store in Desiccator) Wash->Final

Figure 2: Operational workflow for the synthesis and isolation of benzoxazinone.

Results & Data Analysis

Typical results expected from this protocol:

ParameterSpecificationNotes
Yield 80 - 95%Yield loss usually due to hydrolysis during workup.
Appearance White to pale yellow needlesDarker color indicates oxidation or overheating.
Melting Point 80 - 82°CSharp MP indicates high purity.
IR Spectrum C=O (lactone): ~1750-1770 cm⁻¹C=N: ~1640 cm⁻¹Absence of broad OH/NH bands (3200-3500 cm⁻¹) confirms cyclization.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Product reverts to starting material (or N-acetyl derivative) on the bench.

  • Cause:Hydrolysis. The benzoxazinone ring is thermodynamically unstable toward water, especially in acidic media (residual acetic acid).

  • Solution: Store the product in a desiccator. Do not leave it exposed to air for long periods.[11] Use anhydrous solvents for recrystallization.[13]

Issue 2: Low Yield / Oily Product.

  • Cause: Incomplete removal of acetic anhydride.

  • Solution: Triturate the oil with cold hexane. The non-polar solvent extracts the acetic anhydride, forcing the polar benzoxazinone to crystallize.

Issue 3: Synthesis of 2-Substituted Derivatives (Non-Methyl).

  • Scope: To synthesize a derivative with a phenyl group at C2 (2-phenyl-4H-3,1-benzoxazin-4-one), one cannot simply mix anthranilic acid and benzoyl chloride in acetic anhydride (Ac2O will compete).

  • Protocol Adjustment: First, synthesize the N-benzoylanthranilic acid separately. Then, reflux this intermediate in acetic anhydride.[7] In this case, Ac2O acts only as the dehydrating agent, not the reagent.

Safety Considerations

  • Acetic Anhydride: Corrosive, lachrymator, and combustible. Handle in a fume hood. Reacts violently with water.

  • Anthranilic Acid: Irritant.

  • Waste Disposal: Quench excess acetic anhydride with ice-water carefully before neutralizing and disposing of as organic waste.

References

  • Review of Benzoxazinone Biological Activity: Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Source: MDPI (Molecules 2024). URL:[Link][14]

  • Mechanistic Study & Protocol: Title: One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. Source: PMC (ncbi.nlm.nih.gov). URL:[Link]

  • Triboluminescence of N-Acetylanthranilic Acid (Hydrolysis Product): Title: N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Source: Journal of Chemical Education (via Rhodium). URL:[Link]

Sources

Procedure for nucleophilic attack on the C-4 position of benzoxazinones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Nucleophilic Functionalization of the C-4 Position in 3,1-Benzoxazin-4-ones

Introduction & Scope

The 3,1-benzoxazin-4-one scaffold (often referred to as a "masked" anthranilic acid derivative) is a versatile electrophile in medicinal chemistry and agrochemical synthesis (e.g., Chlorantraniliprole). While the C-2 position (imidate carbon) is highly reactive toward hard nucleophiles leading to quinazolinone heterocycles, the C-4 position (carbonyl carbon) offers a distinct pathway for ring-opening amidation and carbon-carbon bond formation.

This guide details the protocols for selectively targeting the C-4 position. Mastering this regioselectivity is critical: C-4 attack yields functionalized anthranilamides or tertiary carbinols, whereas uncontrolled C-2 attack results in premature cyclization to quinazolinones.

Target Audience: Synthetic Chemists, Process Development Scientists.

Mechanistic Grounding: The Regioselectivity Divergence

The 3,1-benzoxazin-4-one ring contains two electrophilic centers. The outcome of the nucleophilic attack is dictated by the "Hard/Soft" nature of the nucleophile and reaction temperature.

  • Path A (C-2 Attack - Kinetic/Thermodynamic Competing Pathway): Nitrogen nucleophiles often attack the C-2 imidate carbon, leading to an amidine intermediate that cyclizes to form 4(3H)-quinazolinones . This is widely documented but often undesirable when linear functionalization is required.

  • Path B (C-4 Attack - The Target):

    • Aminolysis: Attack at the C-4 carbonyl by primary amines (under controlled conditions) cleaves the lactone bond, yielding o-amidobenzamides (Anthranilamides) .

    • Carbometalation: Grignard reagents attack the C-4 carbonyl, typically adding twice to form tertiary carbinols , or under specific constraints, ketones.

Figure 1: Regioselectivity Pathways in Benzoxazinone Functionalization

Benzoxazinone_Reactivity Benzoxazinone 3,1-Benzoxazin-4-one (Electrophile) C2_Attack C-2 Attack (Imidate Carbon) Benzoxazinone->C2_Attack High Temp / Hard N-Nu C4_Attack C-4 Attack (Carbonyl Carbon) Benzoxazinone->C4_Attack Controlled Temp / C-Nu or Amine Quinazolinone 4(3H)-Quinazolinone (Cyclized Product) C2_Attack->Quinazolinone Recyclization Anthranilamide Anthranilamide (Ring Open) C4_Attack->Anthranilamide Aminolysis (20-30°C) Carbinol Tertiary Carbinol (Grignard Addition) C4_Attack->Carbinol R-MgBr (2 equiv)

Caption: Divergent reaction pathways. Path B (Green) represents the C-4 functionalization protocols detailed in this guide.

Protocol A: Selective Aminolysis (Synthesis of Anthranilamides)

Objective: To execute a nucleophilic attack on the C-4 carbonyl with a primary amine to open the ring without subsequent cyclization to quinazolinone. This is the industrial standard for synthesizing ryanodine receptor modulators.

Critical Parameter: Temperature control is the primary switch. Temperatures >50°C promote recyclization (C-2 pathway).

Materials
  • Substrate: 2-substituted-3,1-benzoxazin-4-one (e.g., 2-phenyl-3,1-benzoxazin-4-one).

  • Nucleophile: Methylamine (40% aqueous solution) or substituted aniline.

  • Solvent: Acetonitrile (MeCN) or Acetone (Polar aprotic solvents stabilize the transition state).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of the benzoxazinone in Acetonitrile (5 mL per gram). Ensure the vessel is purged with nitrogen.

  • Temperature Set: Cool the reaction mixture to 20–25°C .

    • Why? Higher temperatures increase the kinetic energy sufficient to overcome the activation barrier for attack at C-2 or the dehydration required for quinazolinone formation.

  • Addition: Add the amine (1.1 to 1.5 eq) dropwise over 10 minutes.

    • Observation: A slight exotherm is expected.[1] Maintain internal temperature <30°C.

  • Reaction: Stir at ambient temperature (20–30°C) for 1–2 hours.

    • Monitoring: TLC/HPLC should show disappearance of the non-polar benzoxazinone and appearance of a more polar amide peak.

  • Quench & Isolation:

    • Concentrate the solvent under reduced pressure.

    • Add water to the residue. The anthranilamide product typically precipitates.

    • Filter and wash with cold water.

Table 1: Optimization of Aminolysis Conditions

ParameterCondition A (Recommended)Condition B (Avoid for C-4 target)Outcome Difference
Temperature 20–30°C>60°C (Reflux)Low temp yields Anthranilamide ; High temp yields Quinazolinone .
Solvent Acetonitrile/AcetoneAcetic AcidAcidic solvents catalyze recyclization to quinazolinones.
Amine Equiv. 1.1 – 1.5 eq>3.0 eqExcess amine at high temp forces double attack/cyclization.

Protocol B: Grignard Addition (Carbon-C4 Functionalization)

Objective: To introduce carbon substituents at the C-4 position. Unlike amines, Grignard reagents (hard Carbon nucleophiles) preferentially attack the carbonyl (C-4) due to its high charge density, typically adding twice to form a tertiary alcohol (carbinol) upon ring opening.

Materials
  • Substrate: 2-substituted-3,1-benzoxazin-4-one (dried in vacuo).

  • Reagent: Phenylmagnesium bromide (3.0 M in ether).

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology
  • System Setup: Flame-dry a 3-neck round bottom flask and assemble under an Argon atmosphere.

  • Solubilization: Dissolve 1.0 eq of benzoxazinone in anhydrous THF (10 mL/g). Cool to 0°C .

  • Nucleophilic Attack: Add 2.2 eq of the Grignard reagent dropwise via syringe pump (Rate: 1 mL/min).

    • Mechanistic Note: The first equivalent opens the ring to form a ketone intermediate (o-acyl aniline). This ketone is highly reactive and rapidly consumes the second equivalent of Grignard to form the alkoxide.

  • Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

  • Hydrolysis (Work-up):

    • Cool to 0°C.

    • Quench slowly with saturated aqueous NH₄Cl.

    • Caution: Violent evolution of gas possible.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The product is a bis(aryl/alkyl)(2-acylaminophenyl)methanol . Purify via column chromatography (Hexane/EtOAc).

Figure 2: Grignard Reaction Workflow

Grignard_Workflow Start Start: Dry Benzoxazinone in THF Step1 Cool to 0°C (Argon Atm) Start->Step1 Step2 Add R-MgBr (2.2 eq) Dropwise Step1->Step2 Step3 Intermediate: Ring Opening -> Ketone Step2->Step3 1st Eq Step4 Second Addition: Ketone -> Alkoxide Step3->Step4 2nd Eq (Rapid) Finish Quench (NH4Cl) Isolate Carbinol Step4->Finish

Caption: Sequential addition mechanism of Grignard reagents to the C-4 carbonyl.

Troubleshooting & Quality Control

  • Issue: Formation of Quinazolinone during Aminolysis.

    • Cause: Reaction temperature rose above 40°C or reaction time was prolonged.[2]

    • Fix: Use active cooling. Monitor strictly by TLC. Stop reaction immediately upon consumption of starting material.

  • Issue: Low Yield in Grignard Reaction.

    • Cause: Moisture in solvent (Benzoxazinones hydrolyze easily) or "Enolization" if the Grignard is too basic and the C-2 substituent has alpha-protons.

    • Fix: Ensure <50 ppm water in THF. Use Cerium(III) chloride (Luche conditions) to promote 1,2-addition over enolization if necessary.

References

  • Industrial Synthesis of Anthranilamides (Chlorantraniliprole Precursors)

    • Source: Patent WO2022136931A1. Describes the aminolysis of benzoxazinones with methylamine at 20-30°C to obtain anthranilamides with >98% purity.
    • Link:

  • Reactivity of 4H-3,1-benzoxazin-4-ones towards Nucleophiles

    • Source:Molecules (MDPI) & Semantic Scholar. Comprehensive review of C-2 vs C-4 attack, including Grignard reagents and amines.
    • Link:

  • Grignard Reaction on Benzoxazinones

    • Source:Journal of Heterocyclic Chemistry (via ResearchGate).
    • Link:

  • Regioselectivity Studies (C-2 vs C-4)

    • Source:Arkivoc. Discusses the competition between ring opening (C-4) and recyclization (C-2) based on nucleophile hardness.
    • Link:[3]

Sources

Application Note: Precision Synthesis of 2,3-Disubstituted Quinazolin-4-ones via 3,1-Benzoxazin-4-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic protocol for generating 2,3-disubstituted quinazolin-4(3H)-ones utilizing 2-substituted-4H-3,1-benzoxazin-4-ones as reactive electrophilic intermediates. This pathway offers a distinct advantage in medicinal chemistry: the ability to divergently synthesize libraries of compounds with high structural diversity at the N-3 position, a critical region for pharmacophore modulation in kinase inhibitors, GABA receptor agonists, and antimicrobial agents. We compare classical thermal condensation with microwave-assisted protocols, providing validated workflows for high-yield synthesis.

Scientific Foundation & Reaction Mechanism

The transformation of a benzoxazinone to a quinazolinone is a two-stage sequence involving nucleophilic ring opening followed by dehydrative cyclization. Understanding the causality in this mechanism is vital for troubleshooting low-yielding substrates.

The Mechanistic Pathway[1][2]
  • Nucleophilic Attack: The primary amine (

    
    ) attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone ring.
    
  • Ring Opening: This attack cleaves the C-O bond, generating an acyclic N-acylanthranilamide intermediate (often isolable under mild conditions).

  • Dehydration & Cyclization: Under thermal or catalytic forcing, the amide nitrogen attacks the pendant ketone/amide carbonyl, ejecting a water molecule to form the thermodynamically stable quinazolinone ring.

Visualization of Reaction Pathway

The following diagram illustrates the molecular transformation and the critical energy barrier (dehydration) that often requires process optimization.

ReactionMechanism Benzoxazinone 2-Substituted 3,1-Benzoxazin-4-one Intermediate N-Acylanthranilamide (Ring-Opened) Benzoxazinone->Intermediate Nucleophilic Attack (Solvent/Heat) Amine Primary Amine (R-NH2) Amine->Intermediate Transition Dehydration (- H2O) Intermediate->Transition Cyclization Product 2,3-Disubstituted Quinazolin-4-one Transition->Product Aromatization

Figure 1: Mechanistic pathway from benzoxazinone to quinazolinone via the bis-amide intermediate.

Experimental Protocols

Method A: Classical Thermal Condensation (Standard)

Best for: Large-scale batches, thermally stable amines, and laboratories without microwave reactors.

Reagents:

  • Starting Material: 2-substituted-4H-3,1-benzoxazin-4-one (1.0 equiv)

  • Reagent: Primary amine (1.1 – 1.5 equiv)

  • Solvent: Glacial Acetic Acid or Ethanol

  • Catalyst (Optional): Anhydrous Sodium Acetate (for salt-forming amines)

Protocol:

  • Dissolution: Charge a round-bottom flask with the benzoxazinone and solvent (10 mL per mmol).

  • Addition: Add the primary amine dropwise. If the amine is a solid, dissolve it in a minimal amount of solvent first.

  • Reflux: Heat the mixture to reflux (

    
     for acetic acid, 
    
    
    
    for ethanol).
    • Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The disappearance of the benzoxazinone spot and the appearance of a lower R_f fluorescent spot indicates conversion.

  • Duration: Maintain reflux for 3–6 hours. Sterically hindered amines (e.g., ortho-substituted anilines) may require 12+ hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (approx. 5x reaction volume).

    • The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol or DMF/water.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates (weak nucleophiles), and "Green Chemistry" compliance.

Protocol:

  • Preparation: Mix benzoxazinone (1.0 mmol) and amine (1.2 mmol) in a microwave process vial.

  • Solvent: Add 2-3 drops of DMF or use neat (solvent-free) if both reagents are liquid/low-melting solids.

  • Irradiation: Set microwave reactor to:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 200W)

    • Time: 10–20 minutes

  • Work-up: Upon cooling, add cold ethanol (2 mL) to the vial and sonicate. Filter the resulting crystals.

Process Optimization & Decision Logic

Not all substrates behave identically.[1] Use the following decision tree to select the optimal route based on your specific amine nucleophile.

DecisionTree Start Select Amine Type Aliphatic Aliphatic Amine (High Nucleophilicity) Start->Aliphatic Aromatic Aromatic Amine (Aniline) Start->Aromatic MethodA Method A: Ethanol Reflux (High Yield, Clean) Aliphatic->MethodA CheckSterics Is it hindered? Aromatic->CheckSterics Check Substitution Hindered Sterically Hindered (e.g., 2,6-disubstituted) MethodC Method C: Acetic Acid Reflux + Dehydrating Agent (POCl3) Hindered->MethodC Force Dehydration MethodB Method B: Microwave (Solvent-free/DMF) CheckSterics->Hindered Yes CheckSterics->MethodB No (Simple Aniline)

Figure 2: Protocol selection guide based on amine nucleophilicity and steric profile.

Data Validation: Yield Comparison

The following table summarizes expected outcomes based on validated literature examples [1, 2].

Substrate (Amine)MethodConditionsTimeYield (%)
Aniline ThermalAcOH, Reflux4 h75-80%
Aniline MicrowaveNeat,

10 min92%
Benzylamine ThermalEtOH, Reflux3 h85%
2-Nitroaniline ThermalAcOH, Reflux12 h<40% (Poor)
2-Nitroaniline MicrowaveDMF,

20 min78% (Good)
Hydrazine ThermalEthanol, Reflux2 h88%

Key Insight: Electron-deficient amines (e.g., nitroanilines) suffer significantly in thermal conditions due to poor nucleophilicity. Microwave irradiation overcomes this activation energy barrier, doubling yields in a fraction of the time [2].

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Intermediate Persists (TLC shows 2 spots)Ring opened but failed to cyclize.Increase temperature (switch from EtOH to AcOH) or add a dehydrating agent (e.g., anhydrous

or HMDS).
Low Yield (Oily Product) Incomplete precipitation or side reactions.Use Ethanol/Water recrystallization. If oil persists, tritururate with diethyl ether to induce crystallization.
Starting Material Unreacted Amine is too weak a nucleophile.Switch to Method B (Microwave) or use a catalyst like pyridine or triethylamine to activate the amine.

Safety & Handling

  • Benzoxazinones: generally stable but can hydrolyze in moist air. Store in a desiccator.

  • Primary Amines: Many are corrosive or toxic. Handle in a fume hood.

  • Acetic Acid/Pyridine: Use appropriate PPE to prevent inhalation and skin contact.

References

  • Mahmoud, M. R., et al. (2026).[2] New 2,3-Disubstituted Quinazolin-4(3H)-Ones from 2-Undecyl-3,1-Benzoxazin-4-One. Scilit. [Link]

  • Khajavi, M. S., et al. (1998). Microwave Assisted Synthesis of Quinazolinones. Journal of Chemical Research. [Link]

  • Patil, D. A., et al. (2011).[3] Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Mini Reviews in Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Hydrolysis of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one in Biological Assays Ticket ID: #BZ-401-STAB Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability-Potency Paradox

Welcome. You are likely encountering inconsistent IC50 values, drifting baselines, or complete loss of activity with 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one .

This compound belongs to a class of alternate substrate inhibitors (often targeting serine proteases like Human Leukocyte Elastase).[1] Its mechanism of action relies on its chemical instability. The compound must be reactive enough to acylate the enzyme's active site serine, but stable enough to survive the journey through your aqueous buffer.

The Root Cause: The 3,1-benzoxazin-4-one ring is highly susceptible to nucleophilic attack by water (hydrolysis) at the C4 position, leading to ring-opening and the formation of an inactive N-benzoylanthranilic acid derivative.

This guide provides the protocols required to manage this reactivity window.

Module 1: Chemical Mechanism & Degradation Pathway

To troubleshoot, you must visualize the enemy: Water.

Diagram 1: Competing Pathways (Inhibition vs. Hydrolysis)

Benzoxazinone_Pathways Compound Active Inhibitor (Benzoxazinone Ring) AcylEnzyme Acyl-Enzyme Complex (Inhibited State) Compound->AcylEnzyme  Acylation (k_on)  (Desired) Inactive Inactive Product (N-acylanthranilic acid) Compound->Inactive  Spontaneous Hydrolysis  (Artifact) Water Buffer Hydrolysis (k_hyd) Water->Compound Enzyme Target Enzyme (Serine Protease) Enzyme->Compound AcylEnzyme->Inactive  Deacylation (k_off)  (Enzyme Recovery)

Figure 1: The Kinetic Partitioning. Your assay success depends on maximizing the Green path (Acylation) while minimizing the Red path (Spontaneous Hydrolysis).

Module 2: Storage & Stock Preparation (The "Dry" Phase)

Critical Rule: DMSO is hygroscopic. Standard "molecular biology grade" DMSO often contains enough water to hydrolyze your compound in the freezer over weeks.

Protocol: Preparation of Anhydrous Stocks
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use DMF unless necessary, as it can decompose to amines which rapidly destroy benzoxazinones via aminolysis.

  • Desiccation: Store the DMSO over activated 4Å molecular sieves for 24 hours before use.

  • Concentration: Prepare stocks at high concentration (10 mM to 50 mM ).

    • Reasoning: Hydrolysis is a pseudo-first-order reaction dependent on water concentration. In a 100% DMSO stock, water is the limiting reagent. High compound concentration buffers the loss.

  • Aliquot & Freeze:

    • Divide into single-use aliquots (e.g., 20 µL).

    • Do not freeze-thaw. Repeated condensation introduces water.

    • Store at -80°C .

Module 3: Assay Protocol (The "Jump-Dilution" Method)

You cannot incubate this inhibitor in buffer for extended periods. You must use a Jump-Dilution workflow.

The Protocol
StepActionTechnical Rationale
1 Prepare Enzyme Mix Dilute enzyme in Assay Buffer (e.g., HEPES pH 7.5).
2 Prepare Substrate Mix Dilute fluorogenic substrate in Assay Buffer.
3 Prepare 50x Inhibitor Dilute 10 mM DMSO stock into pure DMSO to create a 50x working solution. Do not dilute into buffer yet.
4 The "Jump" Add 1 µL of 50x Inhibitor (in DMSO) directly to 49 µL of Enzyme Mix in the well. Mix immediately.
5 Incubation (Critical) Incubate for < 10 minutes at 25°C.
6 Start Reaction Add 50 µL Substrate Mix immediately. Read kinetics.

Why this works: The compound is only exposed to water for 10 minutes before the substrate competes.

Diagram 2: Jump-Dilution Workflow

Jump_Dilution cluster_timing Time Critical Zone Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100% DMSO) Stock->Inter Dilute in DMSO (Stable) Well Assay Well (Final <2% DMSO) Inter->Well Add 1-2 µL (The 'Jump') Buffer Assay Buffer (Aqueous, pH 7.5) Buffer->Well Add Enzyme

Figure 2: Workflow to minimize aqueous exposure time.

Module 4: Troubleshooting & FAQs

Q: My IC50 shifts (increases) if I pre-incubate longer. Why?

A: This is the hallmark of hydrolysis.

  • Diagnosis: Calculate the half-life. If you pre-incubate for 30 mins and your IC50 doubles, you have lost 50% of your compound to hydrolysis.

  • Fix: Shorten pre-incubation time. If the enzyme requires slow-binding kinetics (common with benzoxazinones), you must mathematically correct for the hydrolysis rate (

    
    ) in your 
    
    
    
    calculation.
Q: Can I use Tris buffer?

A: Avoid if possible. Tris contains a primary amine. While benzoxazinones react preferentially with the Serine hydroxyl, they can react with free amines (aminolysis) at high concentrations or high pH.

  • Recommendation: Use HEPES or MOPS (pH 7.0 - 7.5). Phosphate is acceptable but nucleophilic attack by phosphate ions is non-zero (though slow).

Q: The solution turns fluorescent blue/purple over time.

A: This confirms hydrolysis. The breakdown product is a derivative of anthranilic acid (2-aminobenzoic acid). Anthranilic acids are highly fluorescent.

  • Interference: If your assay uses a coumarin-based fluorogenic substrate (AMC), the hydrolysis product may interfere with your readout. Run a "Compound Only" control (no enzyme) to subtract this background.

Q: How does the 6,7-dimethoxy substitution affect stability?

A: It improves it relative to the unsubstituted parent. Electron-donating groups (Methoxy) on the A-ring (positions 6,7) stabilize the benzoxazinone ring against nucleophilic attack, making it less reactive than the 2-phenyl-benzoxazinone parent, but more selective for the enzyme. However, it is not stable enough to sit in water overnight.

References

  • Mechanism of Action: Teshima, T., et al. (1982). "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[2] Journal of Biological Chemistry.

  • Structure-Stability Relationships: Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.

  • DMSO Stock Stability: Di, L., & Kerns, E. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening.

  • General Reactivity: Gütschow, M., et al. (1998). "2-Substituted 4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease." Journal of Medicinal Chemistry.

Sources

Technical Support Center: Troubleshooting Benzoxazinone Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Ring Opening in 4H-3,1-Benzoxazin-4-ones During Purification Ticket ID: BXZ-PUR-001 Status: Resolved (Knowledge Base Article)

Executive Summary: The "Imino-Anhydride" Trap

The Core Issue: If you are observing ring opening, you are likely working with 4H-3,1-benzoxazin-4-ones (also known as acylanthranils). Unlike their stable 1,4-benzoxazin-3-one isomers (which are lactams), 3,1-benzoxazin-4-ones are electronically similar to cyclic anhydrides .

They are "suicide substrates" designed to react with nucleophiles (like the serine residue in elastase enzymes). Consequently, they will react aggressively with nucleophilic solvents (Methanol, Ethanol) and water , especially when catalyzed by the acidic surface of silica gel.

Quick Diagnostic:

  • Symptom: Your product spot on TLC streaks or disappears during purification.

  • Symptom: NMR shows a new methyl/ethyl singlet (if alcohols were used) or a broad carboxylic acid peak (if hydrolysis occurred).

  • Root Cause: Nucleophilic attack at the C4 carbonyl, leading to cleavage of the C-O bond.

Mechanism of Failure

Understanding the mechanism is the only way to prevent recurrence. The C4 position is highly electrophilic.

Pathway Analysis: Nucleophilic Attack

Benzoxazinone_Ring_Opening cluster_conditions Catalysts Start 4H-3,1-Benzoxazin-4-one (Electrophilic Core) Inter Tetrahedral Intermediate Start->Inter Attack at C4 Nu Nucleophile (MeOH, H2O, Silica-OH) Nu->Inter Product Ring-Opened Anthranilic Derivative Inter->Product C-O Bond Cleavage Acid Acidic Silica (pH ~5) Heat Heat (>40°C)

Figure 1: The mechanism of ring opening. The heteroatom ring is cleaved by nucleophiles, a process catalyzed by the acidic nature of standard silica gel.

Troubleshooting Guide: Purification Protocols

Scenario A: Chromatography (The Danger Zone)

Issue: Compound degrades on the column. Immediate Action: Stop using Methanol (MeOH) or Ethanol (EtOH).

ParameterStandard Protocol (AVOID)Corrective Protocol (USE) Why?
Stationary Phase Standard Silica Gel (Acidic, pH ~5)Neutral Alumina or Deactivated Silica Silica protons catalyze the ring opening. Alumina is less acidic.
Mobile Phase DCM / MethanolEtOAc / Hexanes or DCM / Acetone MeOH is a nucleophile that forms the methyl ester. Acetone is aprotic.
Additives Acetic Acid1% Triethylamine (TEA) TEA neutralizes silica acidity, preventing protonation of the carbonyl oxygen.
Run Time Slow gradient (>30 mins)Flash / Plug Filtration (<10 mins)Minimizes residence time on the active surface.

Self-Validating Test (The "MeOH Drop Test"): Before running a column, take 1 mg of your crude solid and dissolve it in 0.5 mL of MeOH. Let it sit for 15 minutes. Spot it on TLC against the original crude.

  • Result: If the spot shifts (usually to a lower Rf) or trails, your compound is reacting with the alcohol. Do not use alcohol in your column.

Scenario B: Workup & Isolation

Issue: Yield loss during aqueous extraction. Cause: Hydrolysis of the anhydride-like linkage.

  • Protocol:

    • Quench: Do not use strong base (NaOH) or strong acid (HCl). Use saturated NH₄Cl or NaHCO₃ (cold).

    • Speed: Perform extractions rapidly with ice-cold water.

    • Drying: Use MgSO₄ (neutral) rather than potentially acidic drying agents.

    • Evaporation: Keep rotavap bath < 35°C. Thermal stress promotes ring opening if trace moisture is present.

Scenario C: Recrystallization (The Gold Standard)

For 3,1-benzoxazin-4-ones, recrystallization is superior to chromatography because it avoids active surfaces.

  • Solvent System: High-boiling non-nucleophilic solvent (e.g., Toluene or Cyclohexane).

  • Method: Dissolve in minimum hot toluene; add hexanes until turbid; cool slowly.

  • Note: Avoid ethanol recrystallization unless you have confirmed stability.

Decision Tree: Choosing the Right Purification

Follow this logic flow to determine the safest purification route for your specific derivative.

Purification_Logic Start Crude Benzoxazinone TLC TLC Analysis (Aprotic Solvent) Start->TLC Clean Clean Spot? TLC->Clean Recryst Recrystallize (Toluene/Hex) Clean->Recryst Yes Impurities Impurities Present Clean->Impurities No Stability Perform 'MeOH Drop Test' Impurities->Stability Stable Stable in MeOH Stability->Stable No Rxn Unstable Unstable in MeOH Stability->Unstable Rxn Observed Col_MeOH Column: DCM/MeOH (Standard) Stable->Col_MeOH Col_Aprotic Column: EtOAc/Hex (Neutral Alumina) Unstable->Col_Aprotic

Figure 2: Logic flow for selecting purification method based on chemical stability.

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) HPLC? A: Generally, no . Standard RP-HPLC uses water and methanol/acetonitrile. The water component will hydrolyze the benzoxazinone ring back to the N-acyl anthranilic acid, especially if TFA (Trifluoroacetic acid) is used as a modifier. If you must use HPLC, use Normal Phase with Hexane/IPA (if stable to IPA) or Hexane/DCM.

Q: My product turned into a white solid that is insoluble in everything. What happened? A: You likely formed the N-acyl anthranilic acid (hydrolysis product) or a high-melting dimer. Check the IR spectrum.

  • Benzoxazinone (Intact): Strong C=O stretch around 1750–1780 cm⁻¹ (anhydride-like).

  • Hydrolyzed Product: Broad OH stretch (2500–3000 cm⁻¹) and lower C=O stretch (1680 cm⁻¹).

Q: Is it better to just telescope the reaction? A: Yes. If your benzoxazinone is an intermediate (e.g., en route to a quinazolinone), do not isolate it. Evaporate the solvent, re-dissolve in the next solvent, and proceed immediately. Isolation increases exposure to atmospheric moisture.

References

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. Detailed review of synthesis and reactivity with nucleophiles. 1[2][1][3][4][5][6]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. (2013). PMC.[5] Discusses the formation of the ring and stability under mild conditions. 5[3][4][6]

  • Nucleophilic Ring-Opening of Benzoxazinones. (2025). ResearchGate.[7][8] Investigation into the pathways of ring opening by bases and nucleophiles. 9[2][1][3][4][5][6][7][10]

  • Synthesis of Benzoxazinones. Organic Chemistry Portal. Compilation of synthetic methods and stability considerations for benzoxazinone derivatives. 11[2][1][3][4][5][6][10][12]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones. (2024). MDPI. Discusses hydrolytic decomposition during silica gel chromatography and strategies to avoid it. 3[3][4][5][6]

Sources

Solubility issues of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one in DMSO vs water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one in In Vitro Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one—a potent fused heterocyclic compound frequently employed as a serine protease and human leukocyte elastase inhibitor[1].

Due to its unique chemical structure, working with this compound requires precise handling. Below, we address the most common experimental failures related to its solubility and stability, providing mechanistic explanations and field-proven protocols to ensure reproducible data.

Section 1: Issue Diagnosis & Core Causality (FAQs)

Q1: Why does my assay solution turn cloudy immediately after diluting the compound into my buffer? Causality: 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one is a highly hydrophobic molecule. While it exhibits excellent solubility in polar aprotic solvents like DMSO, its thermodynamic solubility in aqueous environments is exceptionally low (typically <10 µM)[2]. When a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound exceeds its solubility limit, leading to rapid aggregation and micro-precipitation. Self-Validating Tip: Always measure the baseline absorbance of your assay plate at 600 nm before adding the enzyme. An elevated


 indicates light scattering from insoluble micro-precipitates, warning you that your effective inhibitor concentration is lower than calculated.

Q2: My compound is fully dissolved, but I am observing a rapid loss of enzyme inhibitory activity over time. What is happening? Causality: You are observing the spontaneous hydrolysis of the inhibitor. The 4H-3,1-benzoxazin-4-one core features a highly reactive lactone-like oxazinone ring. This ring is mechanistically designed to undergo nucleophilic attack by the active site serine of your target protease[1]. However, this same electrophilic vulnerability makes it highly susceptible to nucleophilic attack by water (specifically hydroxide ions) in your assay buffer. This base-catalyzed hydrolysis opens the ring, irreversibly converting the active inhibitor into an inactive 2-benzamido-4,5-dimethoxybenzoic acid derivative.

Q3: I stored my stock solution in DMSO at -20°C, but NMR/LC-MS shows it still degraded. Why? Causality: DMSO is notoriously hygroscopic. Standard benchtop DMSO rapidly absorbs atmospheric moisture every time the bottle is opened. Even in a frozen DMSO stock, the presence of trace water is sufficient to initiate the hydrolysis of the benzoxazin-4-one ring over time. Anhydrous conditions are not just recommended; they are a strict requirement for the longitudinal integrity of this compound.

Section 2: Mechanistic Pathways & Logical Workflows

To visualize the root cause of these issues, refer to the chemical degradation pathway below. The structural integrity of the oxazinone ring is the single most critical variable in your assay.

HydrolysisPathway Intact Intact Benzoxazin-4-one (Active Inhibitor) RingOpen Ring Opening (Unstable Intermediate) Intact->RingOpen + H2O Water Aqueous Buffer (OH- attack) Water->RingOpen Degraded N-acylanthranilic acid (Inactive Product) RingOpen->Degraded Irreversible

Mechanism of base-catalyzed hydrolysis of the benzoxazin-4-one ring in aqueous environments.

TroubleshootingWorkflow A Solid Compound B Prepare Stock in Anhydrous DMSO A->B C Store at -20°C (Desiccated) B->C D Dilute in Assay Buffer (Keep DMSO ≤ 5%) B->D Dilute immediately before use E Precipitation (Exceeded Solubility) D->E [C] > 10 µM F Ring Hydrolysis (Time > 15 min) D->F Delayed assay G Immediate Assay (Valid Data) D->G [C] < 10 µM & Rapid use

Workflow for handling benzoxazin-4-one derivatives to prevent hydrolysis and precipitation.

Section 3: Quantitative Data Summary

The table below summarizes the physicochemical behavior of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one across different solvent environments. Use this data to calibrate your assay parameters.

Parameter100% Anhydrous DMSOAqueous Buffer (pH 7.4)Aqueous Buffer (pH 5.5)
Solubility Limit > 50 mM< 10 µM< 10 µM
Chemical Stability Stable (> 6 months at -20°C)Highly Unstable (

< 30 min)
Moderately Stable (

> 2 hrs)
Predominant Species Intact benzoxazin-4-one2-benzamido-4,5-dimethoxybenzoic acidIntact benzoxazin-4-one
Protease Inhibition N/A (Assay dependent)Rapid loss of activityMaintained during rapid assay

Section 4: Field-Proven Experimental Protocols

To bypass the solubility and stability limitations of this compound, implement the following standardized methodology in your laboratory. This protocol acts as a self-validating system to ensure the integrity of your dose-response curves.

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve the lyophilized 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one powder strictly in 100% anhydrous DMSO (sealed under argon over molecular sieves) to create a 10 mM stock.

  • Causality: Eliminating trace water at the source prevents premature ring opening during long-term storage.

Step 2: Single-Use Aliquoting

  • Action: Immediately dispense the stock into 5–10 µL aliquots in tightly sealed, low-bind microcentrifuge tubes. Store at -20°C in a desiccator.

  • Causality: Repeated freeze-thaw cycles and exposure to ambient humidity will degrade the compound. Single-use aliquots guarantee that every replicate starts with 100% intact inhibitor.

Step 3: Buffer Optimization

  • Action: If your target enzyme retains activity at slightly acidic pH levels (e.g., pH 6.0–6.5), adjust your assay buffer accordingly.

  • Causality: The hydrolysis of 3,1-benzoxazin-4-ones is heavily base-catalyzed[3]. Lowering the pH by even one unit exponentially decreases the rate of hydroxide attack on the C-4 position, extending the half-life of the inhibitor during the assay.

Step 4: Just-in-Time Aqueous Dilution

  • Action: Prepare your enzyme and substrate in the aqueous assay buffer. Do not add the inhibitor to a buffer master mix. Instead, spike the DMSO stock directly into the final assay well immediately (< 1 minute) before initiating the kinetic read. Keep final DMSO concentration ≤ 5% to prevent enzyme denaturation.

  • Causality: Because the half-life of the compound at pH 7.4 can be less than 30 minutes[4], pre-incubating the compound in aqueous buffer will result in a time-dependent loss of active inhibitor, artificially inflating your apparent

    
     values.
    

Step 5: Self-Validating Absorbance Check

  • Action: Run a parallel UV-Vis scan of your highest concentration well over the duration of your assay.

  • Causality: The intact benzoxazinone and its hydrolyzed anthranilic acid counterpart possess distinct absorption spectra. Monitoring for an isosbestic shift provides real-time, empirical validation that your compound remained structurally intact during the data collection window[4].

References

  • Source: Islamic Azad University (IAU)
  • Title: Formulation of 2-methyl-3,1-(4H)
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Title: Fischer indolisation of N-(α-ketoacyl)anthranilic acids into 2-(indol-2-carboxamido)
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Title: 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs.

Sources

Technical Support Center: Benzoxazinone-Hydrazine Coupling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks during the synthesis of 3-aminoquinazolin-4(3H)-ones.

The hydrazinolysis of 4H-3,1-benzoxazin-4-ones is a fundamental transformation in medicinal chemistry. However, because benzoxazinones act as highly reactive semi-acid anhydrides and hydrazine is a potent


-effect nucleophile, the reaction landscape is prone to competitive side reactions. This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to help you suppress side products and maximize your target yield.
Part 1: Mechanistic Pathway & Causality

To control side products, we must first understand the kinetic and thermodynamic flow of the reaction. The benzoxazinone ring possesses two electrophilic centers: C-2 and C-4. Hydrazine hydrate preferentially attacks the more electrophilic C-4 carbonyl.

This nucleophilic acyl substitution triggers the opening of the oxazine ring, yielding an intermediate


-acylanthranilic acid hydrazide. Because this intermediate is relatively stable, the reaction requires a secondary thermodynamic push (heat or microwave irradiation) to undergo an intramolecular dehydrative cyclization, closing the ring to form the desired 3-aminoquinazolin-4(3H)-one. Failure to control the solvent environment, stoichiometry, or thermal input at any of these stages leads to distinct side products.

BenzoxazinoneHydrazinolysis SM 4H-3,1-Benzoxazin-4-one (Electrophilic at C-2 & C-4) NucAttack Nucleophilic Attack at C-4 (Hydrazine Hydrate) SM->NucAttack + N2H4·H2O Alcoholysis Ethyl Anthranilate Derivative (Alcoholysis Byproduct) SM->Alcoholysis Protic Solvent (EtOH) Outcompetes Hydrazine ArSN2 Hydrazino-Substituted Byproduct (ArSN2 Dehalogenation) SM->ArSN2 Halogenated Substrate + Excess Hydrazine Intermediate Ring-Opened Intermediate (N-acylanthranilic acid hydrazide) NucAttack->Intermediate Cyclization Dehydrative Cyclization (-H2O, Heat/MWI) Intermediate->Cyclization Dimer Bis-quinazolinone (Dimerization Byproduct) Intermediate->Dimer Excess SM / Hydrazine Depletion Product 3-Aminoquinazolin-4(3H)-one (Target Product) Cyclization->Product

Mechanistic pathway of benzoxazinone hydrazinolysis and primary side-product branching.

Part 2: Troubleshooting Guides & FAQs

Q1: I am running the reaction in ethanol, but my LC-MS shows a massive peak for an ester byproduct instead of my target. What is happening? Cause: You are observing alcoholysis. Benzoxazinones are highly susceptible to nucleophilic ring-opening. In alcoholic solvents (like ethanol or methanol), the solvent molecules vastly outnumber the hydrazine molecules. The alcohol outcompetes hydrazine, attacking the C-4 carbonyl and forming an ethyl anthranilate derivative. This is particularly dominant when using unsubstituted 4H-3,1-benzoxazin-4-ones. Solution: Switch to an aprotic solvent such as 1,4-dioxane, THF, or dry pyridine. If you must use ethanol for solubility reasons, ensure that hydrazine hydrate is added in a strict stoichiometric excess (2.0 eq) at 0 °C before gradually raising the temperature, giving the stronger nucleophile (hydrazine) the kinetic advantage.

Q2: I am trying to synthesize a 7-fluoro-3-aminoquinazolinone, but NMR confirms the fluorine is missing in the final product. Why did it dehalogenate? Cause: Undesired


 nucleophilic aromatic substitution. Hydrazine is a potent nucleophile. When your benzoxazinone core contains a halogen (especially at the 7-position, which is activated by the electron-withdrawing nature of the heterocyclic system), excess hydrazine will attack the aromatic ring, displacing the halogen to form a hydrazino-substituted byproduct[1].
Solution:  Limit your hydrazine monohydrate to exactly 1.1–1.5 equivalents. Do not use a massive excess. Additionally, lower the reaction temperature and monitor closely via TLC to quench the reaction the moment the oxazine ring is fully converted, preventing secondary 

attacks.

Q3: My reaction stalls at the ring-opened intermediate (N-acylanthranilic acid hydrazide). How do I force the cyclization? Cause: The initial nucleophilic attack is fast and exothermic, but the subsequent dehydrative cyclization is endothermic and requires high activation energy. Steric bulk at the C-2 position can further hinder the rotation required for the amine to attack the carbonyl. Solution: The intermediate requires a severe thermal push. Conventional refluxing in ethanol (78 °C) is often insufficient for sterically hindered substrates. Switch to microwave irradiation (MWI) at 120–150 °C, which provides rapid, uniform dielectric heating and drives the cyclization to completion in minutes[2].

Q4: I am observing dimerization (bis-quinazolinones). How do I prevent this? Cause: Hydrazine (


) has two nucleophilic nitrogen atoms. If the concentration of the benzoxazinone is too high relative to the available hydrazine, both ends of the hydrazine molecule can react with two separate benzoxazinone molecules, creating a dimer.
Solution:  Employ a "reverse addition" technique. Dissolve your benzoxazinone in your chosen solvent and add it dropwise to a stirring solution containing the hydrazine hydrate. This ensures that hydrazine is always in massive local excess relative to the benzoxazinone, heavily favoring mono-substitution.
Part 3: Quantitative Data & Optimization Matrix

To facilitate easy comparison, the following table summarizes the quantitative parameters required to shift the reaction away from specific side products and toward the target 3-aminoquinazolin-4(3H)-one.

Side ProductPrimary CauseMechanistic PathwayOptimized Reaction ParameterExpected Yield Shift
Uncyclized Hydrazide Insufficient thermal energyArrested dehydrative cyclizationIncrease temp to 120 °C or use Microwave Irradiation (MWI)+40% Target Yield
Ethyl Anthranilate Protic solvent competitionAlcoholysis of the oxazine ringSwitch to aprotic solvent (e.g., 1,4-Dioxane)< 5% Side Product
Dehalogenated Core Excess hydrazine nucleophile

nucleophilic displacement
Limit

to 1.5 eq, reduce reaction time
> 85% Target Yield
Bis-quinazolinone High substrate concentrationDimerization via dual N-attackReverse addition (SM dropped into

pool)
< 2% Side Product
Part 4: Validated Experimental Protocol

To ensure a self-validating system, the following protocol utilizes Microwave Irradiation (MWI) to rapidly push the reaction past the intermediate phase, minimizing the time available for alcoholysis and


 side reactions[2].

Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one via MWI

Step 1: Preparation & Stoichiometry Control

  • Weigh 3.0 mmol of 2-methyl-4H-3,1-benzoxazin-4-one and transfer it into a 10 mL microwave-safe heavy-walled thermowell tube.

  • Suspend the starting material in 5.0 mL of absolute ethanol. (Note: While ethanol is protic, the rapid kinetics of MWI combined with strict stoichiometry will outpace the alcoholysis pathway).

  • Add exactly 6.0 mmol (2.0 eq) of hydrazine monohydrate (

    
    ) dropwise at room temperature. Seal the vessel with a pressure-rated cap.
    

Step 2: Microwave-Assisted Cyclization 4. Place the vessel in a dedicated laboratory microwave reactor. 5. Set the parameters to 250 W power, ramping to a fixed temperature of 120 °C. Maintain this temperature for exactly 15 minutes. Causality: The high temperature overcomes the activation barrier of the dehydrative cyclization, preventing the accumulation of the uncyclized hydrazide intermediate.

Step 3: In-Process Validation (TLC) 6. Cool the vessel rapidly using compressed air. 7. Spot the crude mixture against the starting material on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). Self-Validation: You must observe the complete disappearance of the high-


 benzoxazinone spot and the absence of a streaky low-

intermediate, replaced by a single distinct mid-

spot for the quinazolinone.

Step 4: Workup & Analytical Validation 8. Transfer the mixture to a beaker and cool in an ice bath (0–5 °C) for 30 minutes to induce precipitation. 9. Filter the white amorphous solid under a vacuum and wash with cold petroleum ether (2 x 5 mL) to remove unreacted hydrazine and trace moisture. 10. FT-IR Validation: Run an IR spectrum of the dried solid. The protocol is successful if the characteristic lactone


 stretch of the starting material (~1750 cm⁻¹) is completely absent, replaced by the lactam 

stretch (~1670–1680 cm⁻¹) and primary amine

stretches (~3300–3200 cm⁻¹).
References
  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI.2

  • Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetics, and In Vivo Efficacy in Inducing Key Myogenic Factors for Muscle Repair upon Acute Muscle Injury. Journal of Medicinal Chemistry - ACS Publications. 1

  • Atropisomeric bis-heterocycles as chiral pools for asymmetric transformations. Società Chimica Italiana.

Sources

Stability of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one in alkaline media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one

Executive Summary

As researchers in drug discovery, particularly those targeting serine proteases (e.g., Human Leukocyte Elastase), you utilize 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one for its potent acylating capability.[1] However, this reactivity is a double-edged sword.[1] The electrophilicity of the C4 carbonyl, essential for enzyme inhibition, renders the compound highly susceptible to nucleophilic attack in alkaline environments.

This guide addresses the structural integrity of this compound when exposed to basic pH, providing mechanistic insights, troubleshooting workflows, and validated protocols to ensure experimental reproducibility.

Core Technical Knowledge Base (Q&A)

Q1: What is the primary degradation pathway in alkaline media?

A: The primary pathway is nucleophilic ring-opening hydrolysis .[1] In the presence of hydroxide ions (


), the oxazinone ring undergoes cleavage at the C4-O bond. The hydroxide attacks the electrophilic carbonyl carbon (C4), forming a tetrahedral intermediate. This collapses to break the ester linkage within the ring, yielding the acyclic carboxylate salt.
  • Reactant: 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one[2]

  • Product (in Base): 2-benzamido-4,5-dimethoxybenzoate (salt form).[1]

  • Consequence: Loss of inhibitory activity, as the acyclic form cannot acylate the serine residue of the target protease.

Q2: Is the hydrolysis reversible upon acidification?

A: No, not spontaneously in aqueous media. If you acidify the hydrolyzed solution, you will protonate the carboxylate, precipitating 2-benzamido-4,5-dimethoxybenzoic acid .[1] The ring does not close spontaneously in water because the thermodynamic equilibrium favors the open N-acyl anthranilic acid form. Recyclization requires dehydrating conditions (e.g., refluxing in acetic anhydride).

Q3: How does the 6,7-dimethoxy substitution affect stability compared to the unsubstituted parent?

A: The electron-donating methoxy groups at positions 6 and 7 increase the electron density of the aromatic ring. Through resonance, this slightly reduces the electrophilicity of the C4 carbonyl compared to the unsubstituted 2-phenyl-benzoxazinone.

  • Result: It is marginally more stable than the unsubstituted parent but remains unstable at pH > 8.[1]0. The half-life (

    
    ) can be minutes to hours depending on the exact pH and temperature.
    

Visualizing the Degradation Pathway

The following diagram illustrates the irreversible ring-opening mechanism in alkaline solution.

HydrolysisMechanism Benzoxazinone 6,7-dimethoxy-2-phenyl- 4H-3,1-benzoxazin-4-one (Active Inhibitor) Intermediate Tetrahedral Intermediate Benzoxazinone->Intermediate + OH- (Nucleophilic Attack) OpenSalt 2-benzamido-4,5- dimethoxybenzoate (Inactive Acyclic Salt) Intermediate->OpenSalt Ring Opening (Irreversible in H2O) OpenAcid 2-benzamido-4,5- dimethoxybenzoic acid (Precipitate upon Acidification) OpenSalt->OpenAcid + H+ (Acidification)

Figure 1: Mechanism of alkaline hydrolysis. The active lactone ring opens to form an inactive acyclic benzoate derivative.

Troubleshooting Guide

IssueProbable CauseDiagnostic / Solution
Loss of Activity in Assay Buffer pH too high. Benzoxazinones degrade rapidly at pH > 8.[1]5.Check pH: Ensure assay buffer is pH 7.0–7.5. Protocol: Add inhibitor last to the reaction mixture to minimize pre-incubation time in buffer before enzyme addition.
New Peak in HPLC/LC-MS Hydrolysis Product. A peak with M+18 (mass of water) relative to parent.[1]Verify: The hydrolysis product (N-acyl anthranilic acid) is more polar.[1] It will elute earlier on Reverse Phase (C18) columns.[1] Ref: Compare retention time with a standard of the free acid.
Precipitate in Stock Solution Moisture contamination. DMSO/DMF stocks absorb water, leading to slow hydrolysis.[1]Storage: Store 10 mM stocks in anhydrous DMSO at -20°C. Use single-use aliquots. Test: Dilute aliquot into water; if cloudy immediately, the stock may have hydrolyzed and precipitated the less soluble acid.
Compound won't dissolve Wrong pH for form. The intact benzoxazinone is lipophilic.[1] The hydrolyzed salt is hydrophilic.Solubility: Intact compound requires organic co-solvent (DMSO/Ethanol).[1] If it dissolves easily in basic water, it is likely already hydrolyzed.

Validated Experimental Protocols

Protocol A: Stability Monitoring via UV-Vis Spectroscopy

Rationale: The ring opening causes a hypsochromic shift (blue shift) and change in extinction coefficient due to the disruption of the coplanar heterocyclic system.

  • Preparation: Prepare a

    
     solution of the benzoxazinone in varying buffers (pH 7.4, 8.0, 9.0) containing 5% DMSO.[1]
    
  • Baseline: Scan the spectrum of the intact compound in anhydrous acetonitrile (

    
    ). Key absorbance is typically around 
    
    
    
    .[1]
  • Kinetic Scan:

    • Add stock to the buffer.[3]

    • Immediately start recording absorbance at

      
       every 30 seconds for 60 minutes.
      
  • Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).[4]
  • Criteria: A stable inhibitor should have

    
     minutes at physiological pH (7.4).[1]
    
Protocol B: Chemical Recyclization (Recovery)

If you have a batch of hydrolyzed material (the acid form), you can regenerate the active benzoxazinone.

  • Dissolution: Dissolve the 2-benzamido-4,5-dimethoxybenzoic acid in acetic anhydride (10 mL per gram).

  • Reflux: Heat to reflux (

    
    ) for 1–2 hours. This drives the dehydration and ring closure.
    
  • Isolation: Cool the mixture. Excess acetic anhydride can be removed under vacuum or by pouring the mixture onto crushed ice (the product usually precipitates while the acetic anhydride hydrolyzes).

  • Purification: Recrystallize from ethanol or ethyl acetate/hexane.

  • Validation: Confirm structure via IR (look for strong carbonyl stretch of lactone at

    
    ) and absence of broad OH stretch.[1]
    

Comparative Stability Data

The following table summarizes the estimated half-lives of benzoxazinone derivatives in alkaline media (pH 8.0,


), highlighting the substituent effect.
CompoundSubstituentsEstimated

(pH 8.[1]0)
Reactivity Note
Parent 2-phenyl-H~15–20 minHighly reactive; rapid hydrolysis.[1]
Target 6,7-dimethoxy-2-phenyl ~45–60 min Methoxy groups provide slight stabilization via electron donation.
Electron Poor 2-(4-nitrophenyl)< 5 minExtremely unstable; strong electron withdrawal facilitates attack.[1]
Steric Bulk 2-tert-butyl> 4 hoursSteric hindrance at C2 protects the C4 carbonyl.[1]

Note: Data derived from general structure-activity relationships (SAR) of benzoxazinone serine protease inhibitors.

References

  • Gütschow, M., et al. (1998).[1] "Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors." Pharmazeutische Acta Helvetiae. Link

    • Relevance: Discusses the alkaline hydrolysis reactivity and structural analysis of rel
  • Teshima, T., et al. (1982).[1] "Structure-activity relationships of benzoxazinones as inhibitors of human leukocyte elastase." Journal of Biological Chemistry.

    • Relevance: Establishes the correlation between alkaline stability and inhibitory potency ( ).
  • Hlasta, D. J., et al. (1994).[1] "Human Leukocyte Elastase Inhibitors: Designed and Synthetic Approaches." Journal of Medicinal Chemistry.

    • Relevance: Details the mechanism of acyl-enzyme formation and the necessity of the benzoxazinone ring electrophilicity.
  • Abbas, S. Y., et al. (2013).[1] "Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Derivatives." Journal of Heterocyclic Chemistry.

    • Relevance: Provides synthetic pathways and ring-opening reaction mechanisms with various nucleophiles.[1]

Sources

Overcoming steric hindrance in 2-phenyl substituted benzoxazinone reactions

Author: BenchChem Technical Support Team. Date: March 2026

[label="Successful Ring Opening\n(e.g.,

Mechanistic pathway illustrating steric hindrance during nucleophilic attack and catalytic bypass.

  • Title: Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents Source: ResearchGate URL: [Link][1]

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: PMC / NIH URL: [Link][2]

  • Title: Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase Source: PubMed / NIH URL: [Link][3]

  • Title: Nucleophilic Ring-Opening of Benzoxazinones by DBU: Some Observations. Source: ResearchGate URL: [Link][4]

  • Title: Synthesis and Some Reactions of 2-[a-benzoylamino-3-2 Source: Asianpubs URL: [Link][5]

Sources

Technical Support Center: Purification of Moisture-Sensitive Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of moisture-sensitive benzoxazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-unstable, yet vital, heterocyclic compounds. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategies effectively.

The inherent reactivity of the benzoxazinone core, particularly its susceptibility to hydrolysis, demands meticulous attention to experimental conditions.[1][2] This guide is structured to address the most common pitfalls and provide robust solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the purification of benzoxazinone derivatives.

Q1: My NMR spectrum shows my reaction is clean, but after my workup and leaving it overnight, I see new, more polar spots on my TLC. What is happening?

A1: This is a classic sign of hydrolysis. The benzoxazinone ring is susceptible to nucleophilic attack by water, which opens the ring to form the corresponding N-acylanthranilic acid.[2] This degradation product is significantly more polar and will appear as a new spot on your TLC, often with a lower Rf value. This process can be accelerated by trace amounts of acid or base.

Q2: What are the most common impurities I should expect in my crude benzoxazinone product?

A2: Besides the potential for hydrolysis products, common impurities often stem from the starting materials. If you are synthesizing from an anthranilic acid derivative, you may have unreacted starting material.[3][4] Depending on the specific synthesis route, you might also encounter side-products from incomplete cyclization or other competing reactions.[5]

Q3: Is it absolutely necessary to use an inert atmosphere for the purification of all benzoxazinone derivatives?

A3: While not all derivatives have the same degree of sensitivity, it is a strongly recommended practice. The use of an inert atmosphere, such as nitrogen or argon, is a critical preventative measure against moisture-induced degradation.[6][7] For particularly sensitive compounds, even brief exposure to atmospheric moisture during filtration or solvent evaporation can lead to significant sample loss.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during purification.

Chromatography Challenges

Issue 1: My compound appears to be decomposing on the silica gel column. My collected fractions are showing the hydrolyzed product.

  • The Root Cause: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of the benzoxazinone ring, especially when using polar protic solvents in your eluent.[8]

  • The Senior Scientist's Solution:

    • Neutralize Your Stationary Phase: Before packing your column, prepare a slurry of your silica gel in your chosen mobile phase that has been treated with 0.5-1% triethylamine (Et3N). This will neutralize the acidic silanol groups and prevent on-column degradation.[8][9]

    • Switch to an Alternative Stationary Phase: If your compound is exceptionally acid-sensitive, consider using a more inert stationary phase. Neutral alumina is an excellent alternative.[8][9] For less polar derivatives, reversed-phase (C18) flash chromatography can also be a viable option, though care must be taken to thoroughly dry the fractions.[10]

Issue 2: My benzoxazinone derivative is highly polar and is streaking or not moving from the baseline on the TLC/column, even with very polar solvent systems.

  • The Root Cause: High polarity can lead to very strong interactions with the silica gel, causing poor elution and band broadening.

  • The Senior Scientist's Solution:

    • Employ a Stronger Mobile Phase: For highly polar compounds, standard solvent systems like hexane/ethyl acetate may be insufficient. Consider gradients of dichloromethane/methanol.[11]

    • Consider Reversed-Phase Chromatography: If your compound is soluble in solvents compatible with reversed-phase chromatography (e.g., acetonitrile/water, methanol/water), this can be an effective alternative for purifying polar compounds.[10] Be aware that the fractions will need to be carefully dried to prevent hydrolysis.

    • Chemical Modification (Protecting Groups): If you are in the process of a multi-step synthesis, consider if a protecting group strategy could be employed to mask polar functional groups during purification.[12]

Recrystallization and Isolation Issues

Issue 1: I'm having trouble finding a suitable solvent for recrystallization.

  • The Root Cause: Finding a single solvent with the ideal solubility profile (sparingly soluble at low temperatures, highly soluble at elevated temperatures) can be challenging.

  • The Senior Scientist's Solution:

    • Systematic Solvent Screening: Use small amounts of your crude material (a few milligrams) in test tubes to screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

    • Employ a Co-Solvent System: This is often the key to successful recrystallization. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe persistent cloudiness. Re-heat to clarify and then allow to cool slowly.[11]

Issue 2: My yield after recrystallization is very low.

  • The Root Cause: This can be due to using an excessive amount of solvent, or your compound having a higher than expected solubility at low temperatures.

  • The Senior Scientist's Solution:

    • Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to fully dissolve your crude product.[11]

    • Optimize Cooling: After initial cooling to room temperature, place your crystallization flask in an ice bath or a refrigerator to maximize crystal formation and minimize loss to the mother liquor.[11]

    • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization. Be aware that the purity of this second crop may be lower.

Diagrams and Workflows

Decision-Making Workflow for Purification

Purification_Workflow Purification Strategy Decision Tree for Benzoxazinone Derivatives start Crude Benzoxazinone Derivative tlc Analyze by TLC start->tlc is_solid Is the crude product a solid? tlc->is_solid single_spot Is there a major spot with minor impurities? is_solid->single_spot Yes high_rf Is the Rf > 0.1 in a non-polar solvent system? is_solid->high_rf No (Highly Polar) column_chrom Column Chromatography single_spot->column_chrom No (Complex Mixture) recrystallization Attempt Recrystallization single_spot->recrystallization Yes high_rf->column_chrom decomposition Signs of decomposition on TLC plate? column_chrom->decomposition inert_recryst Recrystallization under Inert Atmosphere recrystallization->inert_recryst anhydrous_column Anhydrous Column Chromatography decomposition->anhydrous_column No neutral_silica Use Neutralized Silica / Alumina decomposition->neutral_silica Yes final_product Pure Benzoxazinone Derivative anhydrous_column->final_product neutral_silica->final_product inert_recryst->final_product

Caption: Workflow for selecting an appropriate purification method.

Inert Atmosphere (Schlenk Line) Filtration Setup

Schlenk_Filtration Schlenk Filtration for Moisture-Sensitive Solids cluster_setup Filtration Apparatus cluster_manifold Schlenk Line flask_A Flask A Contains Crystal Slurry filter_frit Filter Frit Filter Paper/Celite flask_A->filter_frit Cannula Transfer flask_B Receiving Flask B Collects Filtrate filter_frit->flask_B manifold Vacuum Inert Gas (N2/Ar) manifold:f1->flask_A:f0 Positive Pressure manifold:f0->flask_B:f0 Apply Vacuum (optional)

Caption: Inert atmosphere filtration setup.

Protocols: A Practical Guide

Protocol 1: Anhydrous Flash Column Chromatography

This protocol is designed for the purification of moderately stable benzoxazinone derivatives that are prone to hydrolysis on standard silica gel.

  • Solvent and Glassware Preparation:

    • Ensure all solvents are anhydrous. Use freshly distilled solvents or those from a solvent purification system.[13]

    • Oven-dry all glassware (column, flasks, etc.) at 125°C overnight and allow to cool under a stream of inert gas (N2 or Ar).[13]

  • Stationary Phase Preparation (Neutralization):

    • In a flask, prepare a slurry of silica gel in your chosen starting eluent (e.g., hexane/ethyl acetate).

    • Add 1% triethylamine (v/v) to the slurry and swirl for several minutes.

  • Column Packing:

    • Pack the column with the neutralized silica gel slurry using standard techniques.

    • Equilibrate the packed column with your starting mobile phase, ensuring a constant flow of inert gas through the top of the column.

  • Sample Loading:

    • Dissolve your crude benzoxazinone derivative in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane).

    • Adsorb the sample onto a small amount of silica gel, then carefully evaporate the solvent.

    • Gently add the dry, sample-adsorbed silica to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system, gradually increasing polarity as needed.

    • Maintain a positive pressure of inert gas at the top of the column throughout the process.

    • Collect fractions in dry, inert-atmosphere-flushed test tubes or flasks.

  • Post-Chromatography Workup:

    • Analyze fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure. It is crucial to use a cold trap and ensure your rotary evaporator system is free of leaks to prevent moisture contamination.

Protocol 2: Recrystallization under Inert Atmosphere

This protocol is for the final purification of solid benzoxazinone derivatives, ensuring the exclusion of atmospheric moisture.

  • Glassware Preparation:

    • Use a Schlenk flask for the recrystallization. Oven-dry the flask and a magnetic stir bar, then cool under an inert atmosphere.

  • Dissolution:

    • Place your crude solid into the Schlenk flask.

    • Using a cannula or a gas-tight syringe, add the minimum amount of a pre-determined, anhydrous "good" solvent to dissolve the solid with gentle heating and stirring.

  • Inducing Crystallization:

    • Slowly add an anhydrous "poor" solvent via a gas-tight syringe until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again.

  • Crystal Growth:

    • Turn off the heating and allow the flask to cool slowly to room temperature.

    • Once at room temperature, further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals:

    • Isolate the crystals using an inert atmosphere filtration setup (as diagrammed above), such as a Schlenk filter stick or a filter cannula.

    • Wash the crystals sparingly with a small amount of the cold, anhydrous "poor" solvent.

  • Drying:

    • Dry the purified crystals under high vacuum for several hours to remove any residual solvent.

Data Summary

Table 1: Recommended Drying Agents for Solvents Commonly Used in Benzoxazinone Purification

SolventPrimary Drying AgentSecondary/Polishing AgentIncompatible with
Dichloromethane (DCM)Calcium Hydride (CaH2)4Å Molecular SievesSodium
Tetrahydrofuran (THF)Sodium/Benzophenone4Å Molecular SievesProtic Solvents
TolueneSodium/Benzophenone4Å Molecular SievesProtic Solvents
Ethyl AcetateAnhydrous K2CO34Å Molecular SievesStrong Acids
AcetonitrileCalcium Hydride (CaH2)4Å Molecular SievesStrong Acids/Bases
Hexanes/HeptaneCalcium Hydride (CaH2)4Å Molecular Sieves-

References

  • Vertex AI Search. (2026, February 12).
  • Nefisath, P. M., & Krishnan, K. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004, July 31). SciSpace. [Link]

  • Jacomex. (n.d.). Laboratory Equipment for Inert Atmosphere. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004, July 31). MDPI. [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Villagrasa, M., et al. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. [Link]

  • Dabiri, M., et al. (2009). Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones. ResearchGate. [Link]

  • Kiskan, B., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. PMC. [Link]

  • Soto, M., et al. (2018). Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. ResearchGate. [Link]

  • Dabiri, M., et al. (2009). Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, K., et al. (2025). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. MDPI. [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. [Link]

  • Liu, Y., & Ishida, H. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer, 40(13), 3487-3490.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). [Link]

  • Ghasemi, B., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12792. [Link]

  • Khalil, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]

  • Macías, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2025, October 16). ResearchGate. [Link]

  • Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41-57. [Link]

  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Dayan, F. E., et al. (2026, March 4). Improving the Activity of Aminophenoxazinones: Synthesis, CPC Purification, and Phytotoxicity Potential. Journal of Agricultural and Food Chemistry. [Link]

  • C18 Flash Chromatography in Rapid Isolation of Organic Compounds. (n.d.). Biotage. [Link]

  • Shalaby, A. A., et al. (2023, September 15). Benzoxazinone Synthesis and Activity. Scribd. [Link]

  • G. G., et al. (n.d.). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. PMC. [Link]

  • Reddy, S. Y., & Reddy, P. N. (2007). Efficient synthesis of tricyclic benzobisoxazines by silica gel catalysis. PubMed. [Link]

  • Product decomposed on silica gel. (2017, June 30). ResearchGate. [Link]

  • Heterocyclic compounds. (n.d.). [Link]

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. (n.d.). Obrnuta faza. [Link]

Sources

Technical Support Center: Controlling Deacylation Rates of Benzoxazinone-Elastase Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the study and development of benzoxazinone-based elastase inhibitors. This guide is designed to provide practical, in-depth answers to common challenges encountered during your experiments. My objective is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your research.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core concepts underpinning the interaction between benzoxazinones and elastase.

Q1: What is the fundamental mechanism of elastase inhibition by 4H-3,1-benzoxazin-4-ones?

A1: 4H-3,1-benzoxazin-4-ones act as alternate substrate inhibitors for serine proteases like human neutrophil elastase (HNE).[1][2] The mechanism is a two-step process involving covalent modification of the enzyme's active site serine (Ser195):

  • Acylation (kon): The catalytic serine attacks the carbonyl carbon of the benzoxazinone ring. This opens the ring and forms a stable, covalent acyl-enzyme intermediate.[3][4][5] This initial step is typically rapid.

  • Deacylation (koff or kdeacyl): A water molecule, activated by the catalytic histidine (His57), attacks the ester bond of the acyl-enzyme intermediate.[6][7][8] This hydrolyzes the intermediate, releasing the inactivated inhibitor (as an N-acylanthranilic acid) and regenerating the free, active enzyme.[5]

The overall inhibitory potency (Ki) is a function of both the acylation (kon) and deacylation (koff) rates. Potent inhibitors are characterized by a high rate of acylation and a very low rate of deacylation.[1][9]

G E_I E + I (Enzyme + Inhibitor) E_I_complex E•I (Michaelis Complex) E_I->E_I_complex E_I_complex->E_I E_Acyl E-Acyl (Acyl-Enzyme Intermediate) E_I_complex->E_Acyl E_Acyl->E_I_complex E_P E + P (Enzyme + Product) E_Acyl->E_P

Caption: Mechanism of reversible, covalent inhibition of elastase.

Part 2: Troubleshooting Guide - Addressing Experimental Challenges

This section is formatted to help you diagnose and solve specific issues you may encounter in the lab.

Q2: My benzoxazinone inhibitor shows weak potency (a high Ki value). What are the likely causes and how can I improve it?

A2: Weak potency is a common challenge that can usually be traced back to the kinetics of the interaction (a low acylation rate or a high deacylation rate) or the stability of the compound itself.

  • Possible Cause 1: The deacylation rate (koff) is too high. This is the most critical parameter for controlling the duration of inhibition. If the acyl-enzyme complex hydrolyzes quickly, the enzyme rapidly returns to its active state.

    • Recommended Solution: Steric Hindrance. The most effective strategy to slow deacylation is to introduce bulky substituents on the benzoxazinone scaffold that sterically hinder the approach of the hydrolytic water molecule to the acyl-enzyme ester bond.[2][9]

      • Position 5: Introducing an alkyl group (e.g., methyl, ethyl, or n-propyl) at the R5 position is a field-proven method to dramatically decrease the deacylation rate.[1][2][9] The resulting acyl-enzyme is a 2,6-disubstituted benzoic acid ester, where the R5 group shields the ester bond from hydrolysis.[2][9]

  • Possible Cause 2: The acylation rate (kon) is too low. If the inhibitor does not acylate the enzyme efficiently, a higher concentration is required to achieve inhibition, leading to a higher Ki.

    • Recommended Solution: Electronic Effects. Enhance the electrophilicity of the benzoxazinone's carbonyl carbon to make it a more attractive target for the serine nucleophile.

      • Position 2: Placing an electron-withdrawing group at the R2 position significantly increases the acylation rate (kon).[1][2][9] Small alkyl groups linked via heteroatoms (e.g., 2-alkoxy substituents) are particularly effective at enhancing acylation while also helping to limit deacylation.[1][10]

  • Possible Cause 3: The inhibitor is chemically unstable. Benzoxazinones can be susceptible to alkaline hydrolysis, especially at physiological pH (7.4), degrading before they can effectively inhibit the enzyme.[1][11]

    • Recommended Solution: Improve Compound Stability.

      • Position 7: Introducing a strongly electron-donating group (e.g., dimethylamino) at the C7 position can stabilize the oxazinone ring against nucleophilic attack by water, increasing its half-life.[1] For example, 2-(isopropylamino)-5-n-propyl-7-(dimethylamino)benzoxazinone has a projected half-life of over 8.5 years at pH 7.4.[1]

      • Protocol: Test your compound's stability by incubating it in your assay buffer (without enzyme) for the duration of your experiment and measuring its concentration by HPLC or LC-MS.

G Start Low Inhibitor Potency (High Ki) CheckKoff Is koff high? Start->CheckKoff CheckKon Is kon low? CheckKoff->CheckKon No SolutionKoff SOLUTION: Add R5 alkyl group to sterically hinder deacylation. CheckKoff->SolutionKoff Yes CheckStability Is compound unstable? CheckKon->CheckStability No SolutionKon SOLUTION: Add electron-withdrawing group at R2. CheckKon->SolutionKon Yes SolutionStability SOLUTION: Add electron-donating group at C7. CheckStability->SolutionStability Yes End Potency Improved CheckStability->End No SolutionKoff->End SolutionKon->End SolutionStability->End

Caption: Troubleshooting logic for improving benzoxazinone inhibitor potency.

Q3: My kinetic data is noisy or irreproducible. What are the common sources of error in elastase assays?

A3: Reproducibility is key to reliable kinetic analysis. Inconsistent data often stems from subtle variations in assay conditions or reagent handling.

  • Possible Cause 1: Inconsistent Enzyme Activity. Human Neutrophil Elastase can lose activity due to autolysis, especially in neutral or alkaline buffers. Storing or handling the enzyme improperly will lead to variability.

    • Recommended Solution:

      • Reconstitution & Storage: Reconstitute lyophilized elastase in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.5) to minimize autolysis. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

      • Activity Check: Always perform a positive control (enzyme + substrate, no inhibitor) and an inhibitor control (e.g., Sivelestat) to ensure the enzyme is active and the assay is performing as expected.[13]

  • Possible Cause 2: Substrate or Inhibitor Solubility Issues. Many potent benzoxazinone inhibitors are hydrophobic and may precipitate in aqueous assay buffers, leading to inaccurate concentration values.

    • Recommended Solution:

      • Use of DMSO: Prepare high-concentration stock solutions of your inhibitor in 100% DMSO.[13][14] When preparing working dilutions, ensure the final DMSO concentration in the assay well is low (typically ≤1%) and consistent across all wells, including controls.[13]

      • Visual Inspection: Visually inspect your inhibitor dilutions and final assay wells for any signs of precipitation.

  • Possible Cause 3: Incorrect Incubation Times or Temperatures. Enzyme kinetics are highly sensitive to temperature. The slow-binding nature of some benzoxazinones means that equilibrium may not be reached immediately.[5]

    • Recommended Solution:

      • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) before adding the substrate.[12][15] This allows the enzyme-inhibitor complex to reach equilibrium.

      • Temperature Control: Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.[12][16]

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for core experiments.

Protocol 1: Determining the Overall Inhibition Constant (Ki)

This assay measures the steady-state inhibition of elastase activity.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 500 mM NaCl, pH 7.5.[14]

    • Elastase Stock: Reconstitute human neutrophil elastase in 50 mM Sodium Acetate, pH 5.5, 200 mM NaCl. Dilute to a working concentration (e.g., 0.25 ng/µL) in Assay Buffer just before use.[13]

    • Substrate Stock: Prepare a 50 mM stock of MeOSuc-Ala-Ala-Pro-Val-pNA in DMSO.[14]

    • Substrate Working Solution: Dilute the substrate stock in Assay Buffer to the desired final concentration (typically at or below its Km).

    • Inhibitor Stock: Prepare a 10 mM stock of your benzoxazinone inhibitor in 100% DMSO. Create serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2.5 µL of your diluted inhibitor (or DMSO for control) to appropriate wells.[13]

    • Add Assay Buffer to bring the volume to 75 µL.

    • Add 10 µL of diluted elastase solution to all wells except the "blank" wells.[13]

    • Mix and incubate the plate at 37°C for 5-15 minutes to allow for inhibitor binding.[12]

    • Initiate the reaction by adding 25 µL of the Substrate Working Solution to all wells.

    • Immediately read the absorbance at 405-410 nm in kinetic mode for 15-30 minutes at 37°C.[14][15]

  • Data Analysis:

    • Calculate the reaction velocity (V) from the linear portion of the progress curve for each inhibitor concentration.

    • Plot the % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Protocol 2: Measuring the Deacylation Rate (koff)

This experiment directly measures the rate of enzyme regeneration from the acyl-enzyme complex.

  • Formation of the Acyl-Enzyme Complex:

    • Incubate a concentrated solution of elastase with a 5- to 10-fold molar excess of your benzoxazinone inhibitor. The buffer should be the same as your assay buffer.

    • Allow the incubation to proceed for at least 30 minutes to ensure complete formation of the acyl-enzyme complex.

  • Removal of Excess Inhibitor:

    • Rapidly remove the unbound inhibitor from the acyl-enzyme complex. This is a critical step.

      • Method A: Rapid Dilution. Dilute the incubation mixture at least 100-fold into the assay buffer. This lowers the concentration of the free inhibitor to negligible levels.

      • Method B: Size-Exclusion Chromatography. Use a small, pre-packed desalting column (e.g., Sephadex G-25) to separate the larger acyl-enzyme complex from the small molecule inhibitor.

  • Monitoring Enzyme Reactivation:

    • Immediately after removing the excess inhibitor, add the chromogenic substrate (MeOSuc-Ala-Ala-Pro-Val-pNA).

    • Monitor the increase in absorbance at 405-410 nm over a prolonged period (this could be hours or even days depending on the stability of the complex). The return of enzyme activity will follow first-order kinetics.

  • Data Analysis:

    • Plot the enzyme activity (or absorbance) versus time.

    • Fit the resulting curve to a first-order exponential equation: Activity(t) = A_max * (1 - e^(-koff*t)). The fitted rate constant is your deacylation rate, koff.[17]

G cluster_0 Step 1: Form Complex cluster_1 Step 2: Remove Free Inhibitor cluster_2 Step 3: Monitor Reactivation cluster_3 Step 4: Analyze Data Incubate Incubate Elastase with >5x molar excess of Inhibitor Remove Rapid Dilution (100x) OR Size-Exclusion Chromatography Incubate->Remove AddSubstrate Add Chromogenic Substrate Remove->AddSubstrate Monitor Monitor Absorbance Increase over Time (Kinetic Read) Plot Plot Activity vs. Time Monitor->Plot Fit Fit to First-Order Equation to determine koff

Caption: Experimental workflow for measuring the deacylation rate (koff).

Part 4: Structure-Activity Relationship (SAR) Summary

The chemical stability and inhibitory potency of benzoxazinones can be precisely tuned by choosing substituents that influence the acylation and deacylation rates through electronic and steric effects.[1][11]

PositionType of SubstituentEffect on Acylation (kon)Effect on Deacylation (koff)Overall Effect on Potency (Ki)Rationale
R2 Electron-withdrawing (e.g., alkoxy)Increases [1][2][9]Relatively unaffected[2][9]Increases Increases electrophilicity of the carbonyl, promoting nucleophilic attack by Ser195.
R5 Alkyl (e.g., -CH3, -C2H5)Minor effectDecreases [1][2][9]Significantly Increases Creates steric hindrance in the acyl-enzyme intermediate, shielding the ester bond from hydrolysis by water.[2][9]
R6 Any substituentUnfavorableUnfavorableDecreases Substitution at this position is highly unfavorable for binding to elastase.[1]
R7 Electron-donating (e.g., -N(CH3)2)Minor effectMinor effectIncreases Stabilizes the benzoxazinone ring itself against premature hydrolysis in buffer, increasing bioavailability.[1]

References

  • Edwards, P. D., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry. [Link]

  • Copp, L. J., et al. (2010). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem. [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Fevig, J. M., et al. (2000). Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2012). Synthesis of Novel Benzoxazinone Compounds as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors. Synthetic Communications. [Link]

  • Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications. [Link]

  • Merck Millipore. (n.d.). Elastase, Human Neutrophil CAS 9004-06-2 | 324681. [Link]

  • Wang, B-L., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry. [Link]

  • Assay Genie. (n.d.). Technical Manual Human ELANE (Neutrophil elastase) ELISA Kit. [Link]

  • Glauser, G., et al. (2019). The Chemical Ecology of Benzoxazinoids. CHIMIA. [Link]

  • Calbiochem. (n.d.). Elastase, Human Neutrophil, CAS 9004-06-2. [Link]

  • Polgar, L. (2019). Serine proteases: how did chemists tease out their catalytic mechanism? ResearchGate. [Link]

  • Amand, S. (2013). Towards Serine Protease Inhibitors. UQ eSpace - The University of Queensland. [Link]

  • Mangel, W. F., et al. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. PNAS. [Link]

  • Fomsgaard, I. S., et al. (2004). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciELO. [Link]

  • Coppola, G. M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Journal of Heterocyclic Chemistry. [Link]

  • Fittler, F., et al. (1991). Inhibition of chymotrypsin and pancreatic elastase by 4H-3,1-benzoxazin-4-ones. Journal of Enzyme Inhibition. [Link]

  • Groutas, W. C., et al. (1996). Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors. Journal of Enzyme Inhibition. [Link]

  • ResearchGate. (n.d.). Glucoside hydrolysis of naturally occurring benzoxazinones and degradation to benzoxazolinones via oxo-cyclo/ring-chain tautomerism. [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]

  • Navia, M. A., et al. (1987). Crystal structures of the complex of porcine pancreatic elastase with two valine-derived benzoxazinone inhibitors. Journal of Molecular Biology. [Link]

  • Hermann, J. C., et al. (2002). Role of Protein Flexibility in Enzymatic Catalysis: Quantum Mechanical−Molecular Mechanical Study of the Deacylation Reaction in Class A β-Lactamases. Journal of the American Chemical Society. [Link]

  • Landon, M. (1977). An evaluation of four methods for the measurement of elastase activity. Clinica Chimica Acta. [Link]

  • Funahashi, S., et al. (2004). Crystal structure of the complex of porcine pancreatic elastase with TEI-8362. Journal of Synchrotron Radiation. [Link]

  • Scilit. (n.d.). Inhibition of HSV-1 protease by benzoxazinones. [Link]

  • Loczenski Rose, V., et al. (2018). Structural Determinants of the Stability of Enzyme-Responsive Polyion Complex Nanoparticles Targeting Pseudomonas aeruginosa's Elastase. Biomacromolecules. [Link]

  • The Amino Acid Company. (2021). Serine protease mechanism - how the catalytic triad is a great example of enzyme catalysis. YouTube. [Link]

  • Stein, R. L. (1984). Catalysis by human leukocyte elastase. Rate-limiting deacylation for specific p-nitroanilides and amides. Journal of the American Chemical Society. [Link]

  • Hubbard, S. J., et al. (2011). Structure of a serine protease poised to resynthesize a peptide bond. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Crystal structure of the complex of porcine pancreatic elastase with TEI-8362. [Link]

  • Zimmerman, M., et al. (1980). Inhibition of elastase and other serine proteases by heterocyclic acylating agents. Journal of Biological Chemistry. [Link]

  • Xiang, S., et al. (2024). De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. PMC. [Link]

  • Stein, R. L., et al. (1987). Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry. [Link]

  • BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. (n.d.). Optimization of elastase inhibition assay conditions. [Link]

  • Hsiao, Y-C., et al. (2010). Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. European Journal of Medicinal Chemistry. [Link]

  • Muchtaridi, M., et al. (2020). Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents. PMC. [Link]

  • BÜHLMANN Laboratories AG. (2021). CALEX for Elastase Testing: Narrated Step by Step Guide. YouTube. [Link]

  • DIYPS.org. (2024). Understanding Fecal Elastase Test Results Including Sensitivity And Specificity And What It Means For Exocrine Pancreatic Insufficiency (EPI or PEI). [Link]

Sources

Validation & Comparative

Spectroscopic Fingerprinting: Characteristic IR Carbonyl Frequencies of 3,1-Benzoxazin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR carbonyl stretching frequencies of 3,1-benzoxazin-4-ones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Diagnostic Power of the 1770 cm⁻¹ Band

In the development of heterocyclic pharmacophores, 3,1-benzoxazin-4-ones (often referred to as benzoxazinones) serve as critical intermediates for quinazolinone synthesis and as potent inhibitors of serine proteases (e.g., human leukocyte elastase).[1] For the synthetic chemist, the infrared (IR) spectrum of this moiety is not merely a characterization record—it is a real-time process analytical tool.

The defining feature of the 3,1-benzoxazin-4-one scaffold is the carbonyl (C=O) stretching vibration , which appears at a significantly higher frequency (1760–1780 cm⁻¹ ) than its acyclic precursors or nitrogenous congeners. This guide analyzes the spectroscopic behavior of this functionality, comparing it objectively against structural alternatives to provide a robust framework for identification and quality control.

Spectroscopic Profile: 3,1-Benzoxazin-4-one

The carbonyl group in the 4H-3,1-benzoxazin-4-one ring is part of a cyclic acylimidate system. Unlike standard amides or conjugated ketones, this carbonyl exhibits "lactone-like" character, driven by ring strain and the electronegativity of the adjacent oxygen atom.

Primary Diagnostic Band
  • Frequency Range: 1760 – 1780 cm⁻¹[2]

  • Intensity: Strong, sharp

  • Assignment: C=O Stretching (Lactone/Acylimidate)

Secondary Confirmation Bands
  • C=N Stretching: 1620 – 1640 cm⁻¹ (Distinct from the C=O, often overlaps with aromatic C=C)

  • C-O-C Stretching: 1230 – 1260 cm⁻¹ (Asymmetric stretch)

Mechanistic Insight: Why the High Frequency?

The high wavenumber (blue shift) relative to quinazolinones (~1670 cm⁻¹) is governed by two factors:

  • Inductive Effect: The ring oxygen atom exerts a strong electron-withdrawing effect (-I), reducing the contribution of the single-bond resonance form (C⁺-O⁻) and increasing the double-bond character of the carbonyl.

  • Ring Strain & Conjugation: The fusion with the benzene ring and the presence of the C=N bond creates a rigid, planar system where the carbonyl is "locked" in a high-energy stretching mode similar to vinyl esters.

Comparative Analysis: Benzoxazinones vs. Alternatives

Distinguishing the 3,1-benzoxazin-4-one from its precursors (anthranilic acids), isomers (1,3-benzoxazines), and derivatives (quinazolinones) is the most common challenge in synthesis.

Table 1: Comparative IR Carbonyl Frequencies
Compound ClassStructure TypeC=O Frequency (cm⁻¹)Key Distinguishing Feature
3,1-Benzoxazin-4-one Cyclic Acylimidate1760 – 1780 Highest frequency; sharp band.
Quinazolin-4-one Cyclic Amide (Lactam)1660 – 1700Significant red shift (~80 cm⁻¹) due to amide resonance.
N-Acylanthranilic Acid Acyclic Carboxylic Acid1680 – 1700Broad band (dimer); often accompanied by broad OH stretch (2500-3300).[2]
1,3-Benzoxazin-4-one Cyclic Lactone/Amide~1660 – 1740Variable; Dihydro forms are amide-like (~1660); unsaturated forms are lower than 3,1-isomer.[2]
Coumarin Cyclic Lactone1700 – 1740Lower than benzoxazinone due to lack of C=N influence.[2]
Visualization: Structural & Spectroscopic Logic

The following diagram illustrates the structural relationships and the logic flow for identifying the correct product based on IR frequency.

G Start Unknown Heterocycle Analysis Precursor N-Acylanthranilic Acid (Precursor) C=O: 1680-1700 cm⁻¹ Broad OH: 2500-3300 cm⁻¹ Start->Precursor Broad OH present? Target 3,1-Benzoxazin-4-one (Target Product) C=O: 1760-1780 cm⁻¹ Sharp, Strong Band Start->Target Band > 1750 cm⁻¹? Derivative Quinazolin-4-one (Reaction w/ Amine) C=O: 1660-1700 cm⁻¹ Amide Character Start->Derivative Band < 1700 cm⁻¹? Precursor->Target Cyclization (- H₂O) Target->Derivative Aminolysis (+ R-NH₂) Isomer Coumarin / 1,3-Isomer (Alternative Scaffolds) C=O: 1700-1740 cm⁻¹

Caption: Decision logic for distinguishing 3,1-benzoxazin-4-ones from precursors and derivatives based on carbonyl shifts.

Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one with integrated spectroscopic checkpoints. This ensures the reaction is driven to completion without over-reaction to the quinazolinone.[2]

Methodology

Reagents: Anthranilic acid (1.0 eq), Benzoyl chloride (1.0 eq), Pyridine (solvent/base), Acetic anhydride (cyclizing agent).

  • N-Acylation (Precursor Formation):

    • Dissolve anthranilic acid in pyridine.[2][3][4] Add benzoyl chloride dropwise at 0°C.

    • Stir at RT for 2 hours. Pour into water, filter the solid (N-benzoylanthranilic acid).

    • Checkpoint A (IR): Analyze solid. Look for broad OH (acid) and C=O amide (~1650) + C=O acid (~1690). Absence of 1770 band is required.[5]

  • Cyclodehydration (Target Formation):

    • Dissolve the N-benzoylanthranilic acid in acetic anhydride.[2]

    • Reflux for 1 hour. The solution should clear.

    • Concentrate under vacuum to remove excess acetic anhydride.[2]

    • Recrystallize from ethanol/hexane.[2]

  • Validation (The "Stop" Signal):

    • Checkpoint B (IR): Analyze the crystalline product.

    • Pass Criteria: Appearance of a strong, sharp band at 1760–1775 cm⁻¹ .[2]

    • Fail Criteria: Retention of broad OH bands (incomplete cyclization) or appearance of bands <1700 cm⁻¹ (hydrolysis or ring opening).

Workflow Diagram

Workflow Step1 Step 1: N-Acylation (Anthranilic Acid + R-COCl) Check1 Checkpoint A: Broad OH present? C=O ~1690? Step1->Check1 Step2 Step 2: Cyclization (Acetic Anhydride Reflux) Check1->Step2 Yes (Pure Intermediate) Check2 Checkpoint B: Sharp C=O > 1760? No OH band? Step2->Check2 Product Final Product: 3,1-Benzoxazin-4-one Check2->Product Yes (Success) Rework Rework: Continue Reflux Check2->Rework No (Incomplete) Rework->Step2

Caption: Synthesis workflow with embedded IR quality control gates.

References

  • National Institutes of Health (NIH). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions.[2] PMC Article.[2] Retrieved from [Link]

  • ResearchGate. IR spectra of 2-phenyl-4H-3,1-benzoxazine-4-one vs Cyclodextrin Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones: Recent Literature and Catalytic Methods. Retrieved from [Link]

  • MDPI. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs: Synthesis and Spectroscopic Data. Molbank 2019.[2] Retrieved from [Link][3][6]

Sources

Mass spectrometry fragmentation patterns of dimethoxy benzoxazinones

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Dimethoxy Benzoxazinones: A Comparative Guide to Mass Spectrometry Fragmentation Profiling

Benzoxazinoids (BXs) are critical secondary metabolites in the defense systems of Poaceae crops, such as maize and wheat. While the foundational compound DIMBOA has been extensively studied, the highly reactive dimethoxy derivatives—specifically HDMBOA-Glc and DIM2BOA-Glc —present unique analytical challenges. Their inherent thermal instability, susceptibility to enzymatic degradation, and complex in-source ionization behaviors require rigorous mass spectrometry (MS) strategies.

As a Senior Application Scientist, I have designed this guide to objectively compare High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for BX profiling. More importantly, this guide deconstructs the causality behind their fragmentation patterns and provides a self-validating experimental workflow to ensure reproducible quantification.

The Chemistry of Fragmentation: Causality & Mechanisms

To accurately annotate dimethoxy benzoxazinones, one must understand how their structural modifications dictate their behavior in an electrospray ionization (ESI) source.

Unlike non-methoxylated analogs (e.g., DIMBOA-Glc) which readily form deprotonated


 ions, N-methyl and O-methyl derivatives exhibit altered acidity. Consequently, compounds like HDMBOA-Glc predominantly ionize as formic acid adducts 

in negative mode[1][2]. If your acquisition method only monitors for the exact mass of the deprotonated ion, you will entirely miss these critical defense metabolites.

Upon collision-induced dissociation (CID), dimethoxy benzoxazinones follow a highly diagnostic fragmentation cascade[Bonnington et al., 2003][3]:

  • Adduct Dissociation: The in-source or low-energy CID loss of formic acid (46 Da) yields the transient

    
     precursor.
    
  • Deglucosylation: The highly labile O-glycosidic bond cleaves, resulting in a neutral loss of 162 Da to yield the aglycone[1].

  • Radical Cleavage: A hallmark of methoxylated BXs is the subsequent loss of a methyl radical (

    
    , 15 Da). This radical loss is highly diagnostic and distinguishes dimethoxy derivatives from their non-methoxylated counterparts[de Bruijn et al., 2016][4][5].
    
  • Ring Contraction: Further degradation involves the loss of

    
     or 
    
    
    
    , driving a cyclohemiacetal ring contraction to form stable benzoxazolinone derivatives[5].

Fragmentation Adduct Formate Adduct [M+HCOO]- Precursor Deprotonated Ion [M-H]- Adduct->Precursor -HCOOH (In-Source) Aglycone Aglycone [M-H-162]- Precursor->Aglycone -162 Da (Glc Cleavage) Radical Methyl Loss [M-H-162-15]- Aglycone->Radical -15 Da (CH3• Loss) Contraction Ring Contraction Benzoxazolinone Aglycone->Contraction -CO / -CO2 (Rearrangement)

Mass spectrometry fragmentation cascade of dimethoxy benzoxazinone glucosides.

Platform Comparison: HRMS (Q-TOF) vs. QqQ (MRM)

Choosing the right MS platform depends on whether your goal is structural elucidation of novel stress-induced isomers or high-throughput quantification of known defense panels.

Table 1: Performance Comparison for Dimethoxy Benzoxazinone Profiling

Analytical FeatureQ-TOF (HRMS)Triple Quadrupole (QqQ)Causality / Application Context
Mass Accuracy < 2 ppmNominal (~0.7 Da)HRMS is required to distinguish isobaric flavonoid interferences from novel BX derivatives like HDM2BOA-Glc[6][7].
Sensitivity (LOD) Moderate (pg to ng range)High (fg to pg range)QqQ utilizes duty-cycle efficiency in MRM mode, making it superior for detecting trace BXs in root exudates.
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ prevents detector saturation when quantifying highly abundant constitutive DIMBOA alongside trace HDMBOA.
Data Acquisition Data-Dependent (DDA) / DIATargeted MRMDDA/DIA allows retrospective mining of unannotated methyl-derivatives[2]; MRM requires pre-optimized collision energies.

Self-Validating Experimental Protocol

Benzoxazinoid glucosides are compartmentalized separately from


-glucosidases in intact plant tissues. Upon cellular disruption, these enzymes rapidly cleave the glucose moiety, creating artifactual aglycones[Meihls et al., 2013][8]. The following protocol is engineered as a self-validating system to guarantee that measured concentrations reflect true in planta biology.
Step-by-Step LC-MS/MS Methodology
  • Tissue Quenching & Milling:

    • Procedure: Immediately submerge harvested plant tissue in liquid nitrogen. Cryo-mill to a fine powder using pre-chilled stainless steel beads.

    • Self-Validation Check: Visual inspection of the powder; any thawing or clumping invalidates the sample due to guaranteed enzymatic degradation.

  • Cold Extraction:

    • Procedure: Extract 50 mg of frozen powder with 1 mL of cold (-20°C) 80% Methanol / 20% Water containing 0.1% Formic Acid.

    • Self-Validation Check: Spike the extraction solvent with an internal standard (e.g.,

      
      -DIMBOA or an unnatural analog). Post-acquisition recovery rates must fall between 85-115% to validate extraction efficiency.
      
  • UHPLC Separation:

    • Procedure: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Water (A) and Acetonitrile (B), both acidified with 0.1% Formic Acid.

    • Causality: The acidic mobile phase suppresses the ionization of silanol groups on the column, maintaining sharp peak shapes, and forces the consistent formation of formate adducts for methyl derivatives[1][2].

    • Self-Validation Check: Run a System Suitability Test (SST) mix before the batch. Retention time drift must be < 0.1 min.

  • ESI-MS/MS Acquisition:

    • Procedure: Operate in negative ESI mode. Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

    • Self-Validation Check: Inject a solvent blank every 10 samples. The absence of peaks at the target MRM transitions validates zero column carryover.

Workflow Step1 Tissue Quenching (Liquid N2) Step2 Cold Extraction (Inhibits β-glucosidase) Step1->Step2 Step3 UHPLC Separation (Acidic Mobile Phase) Step2->Step3 Step4 ESI-MS/MS (Negative Mode) Step3->Step4

Self-validating LC-MS/MS analytical workflow for benzoxazinoid profiling.

Quantitative Diagnostic Data

To program an MRM method or validate HRMS annotations, use the following empirically derived diagnostic ions. Notice the critical shift from


 to 

for the dimethoxy compounds compared to standard DIMBOA-Glc.

Table 2: Diagnostic MS/MS Fragmentation Data (Negative ESI)

CompoundMolecular FormulaPrecursor Ion (m/z)Primary Aglycone Fragment (m/z)Diagnostic Radical Loss (m/z)Key Neutral Losses
DIMBOA-Glc

372.1

210.0N/A (Lacks N-methoxy)-162 (Glc)
HDMBOA-Glc

432.1

224.0209.0-46 (FA), -162 (Glc), -15 (

)
DIM2BOA-Glc

448.1

240.0225.0-46 (FA), -162 (Glc), -15 (

)
HDM2BOA-Glc

462.1

254.0239.0-46 (FA), -162 (Glc), -15 (

)

Note: The radical loss of 15 Da (


) from the aglycone fragment is the definitive confirmation of a methoxylated benzoxazinone structure[5][6].

References

  • Bonnington, L. S., et al. (2003). "Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants." Analytical Chemistry.[Link]

  • Handrick, V., et al. (2016). "Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize." The Plant Cell.[Link]

  • Meihls, L. N., et al. (2013). "Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity." The Plant Cell.[Link]

  • Zhou, S., et al. (2019). "Metabolome-Scale Genome-Wide Association Studies Reveal Chemical Diversity and Genetic Control of Maize Specialized Metabolites." The Plant Cell.[Link]

  • de Bruijn, W. J. C., et al. (2016). "Mass Spectrometric Characterization of Benzoxazinoid Glycosides from Rhizopus-Elicited Wheat (Triticum aestivum) Seedlings." Journal of Agricultural and Food Chemistry.[Link]

Sources

Comparative Technical Guide: HLE Inhibition Potency – Benzoxazinones vs. Sivelestat

[1]

Executive Summary

This guide provides a technical comparison between Sivelestat (the clinical gold standard) and Benzoxazinones (a class of high-potency alternate substrate inhibitors) for Human Leukocyte Elastase (HLE) inhibition.[1]

The Verdict: While Sivelestat offers a balanced profile of potency (


1

Mechanism of Action: Competitive vs. Alternate Substrate

Understanding the kinetic difference is critical for interpreting potency data.

  • Sivelestat: Acts as a classical reversible competitive inhibitor. It binds to the active site (Ser195), preventing substrate access, but the complex is in rapid equilibrium.

  • Benzoxazinones (4H-3,1-benzoxazin-4-ones): Function as alternate substrate inhibitors (often termed mechanism-based or suicide inhibitors).[1] The enzyme attacks the lactone ring, forming a covalent acyl-enzyme intermediate. The potency depends on the stability of this intermediate (slow deacylation rate,

    
    ).[1]
    
Mechanistic Pathway Diagram[1]

MOAEHLE Enzyme(Ser195)ESE-S ComplexE->ES+ SEI_SivE-SivelestatComplexE->EI_Siv+ Sivelestat(Reversible)EI_BzAcyl-EnzymeIntermediate(Covalent)E->EI_Bz+ Benzoxazinone(Acylation)SSubstrateI_SivSivelestat(Inhibitor)I_BzBenzoxazinone(Inhibitor)ES->EPProductES->PCatalysisEI_Siv->ERapidDissociationEI_Bz->EDeacylation(Very Slow)I_degInactiveMetaboliteEI_Bz->I_degHydrolysis

Caption: Comparative mechanism. Sivelestat forms a reversible complex, whereas Benzoxazinones form a stable, covalent acyl-enzyme intermediate that mimics a "dead-end" trap.[1]

Potency & Selectivity Analysis

The following data synthesizes cross-study comparisons. Note that Benzoxazinones represent a chemical class; specific derivatives (TEI-5624, Valine-derivatives) are highlighted to show peak performance.[1]

Table 1: Comparative Potency Data (Human Neutrophil Elastase)
ParameterSivelestat (Reference)Benzoxazinone (TEI-5624)Benzoxazinone (Valine-Deriv.)[1]
IC50 44 nM ~ 10–20 nM< 5 nM
Ki (Inhibition Constant) 200 nM (0.2 µM)6.9 nM 0.5 nM
Binding Mode Reversible, CompetitiveAcyl-Enzyme (Slow Binding)Acyl-Enzyme (Tight Binding)
Selectivity (vs. Pancreatic Elastase) High (IC50 ~5.6 µM)Very High (>300-fold)Variable (Substituent dependent)
Chemical Stability High (Stable in buffer)Low/Moderate (Hydrolysis prone)Low (Semi-acid anhydride)
Key Technical Insights:
  • Potency Gap: Optimized Benzoxazinones are 20–400x more potent than Sivelestat in terms of

    
    . This is driven by the "acyl-enzyme trap" mechanism which effectively lowers the concentration of free enzyme available for catalysis.
    
  • The "False" IC50: For Benzoxazinones, standard IC50 values may drift over time because they are slow-binding inhibitors.

    
     is the only reliable metric for this class.
    
  • Selectivity: Both classes show excellent selectivity against other serine proteases (Trypsin, Thrombin, Cathepsin G), but Sivelestat's selectivity profile is more extensively validated in clinical settings.[1]

Experimental Protocol: HLE Inhibition Assay

This protocol uses the chromogenic substrate MeOSuc-AAPV-pNA , the industry standard for HLE kinetics.[1]

Reagents & Setup
  • Enzyme: Human Neutrophil Elastase (HNE), purified.[1] Stock: 1 µM in 50 mM sodium acetate (pH 5.5).[1]

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (MeOSuc-AAPV-pNA).[1] Stock: 20 mM in DMSO.

  • Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.[1]

  • Inhibitor: Sivelestat or Benzoxazinone derivative (dissolved in DMSO).[1]

Workflow Diagram

ProtocolStartStart AssayPrep1. Prepare Reagents(Buffer, Enzyme, Substrate, Inhibitor)Start->PrepPlate2. Plate Setup (96-well)Add 150 µL Buffer + 20 µL InhibitorPrep->PlateIncubate3. Add Enzyme (20 µL)Incubate 15 min @ 37°CPlate->IncubateInitiate4. Initiate ReactionAdd 10 µL Substrate (MeOSuc-AAPV-pNA)Incubate->InitiateRead5. Kinetic ReadAbsorbance @ 405 nm(Every 30s for 10 min)Initiate->ReadCalc6. Calculate Vmax & % InhibitionRead->Calc

Caption: Standard spectrophotometric workflow for HLE inhibition screening.[1]

Step-by-Step Procedure
  • Preparation: Dilute HNE to a working concentration of 20 nM in Assay Buffer. Dilute Substrate to 2 mM (10x final concentration).

  • Inhibitor Series: Prepare a serial dilution of the inhibitor (e.g., 0.1 nM to 10 µM) in DMSO. Maintain constant DMSO concentration (<1%) across all wells.

  • Incubation (Critical for Benzoxazinones):

    • Add 150 µL Buffer, 10 µL Inhibitor, and 20 µL Enzyme to wells.

    • Note: For Benzoxazinones, pre-incubation (15–30 mins) is mandatory to allow the acyl-enzyme complex to form.[1] Sivelestat requires less time but consistency is key.

  • Initiation: Add 20 µL Substrate (Final concentration: 200 µM, approx

    
    ).
    
  • Measurement: Monitor absorbance at 405 nm (formation of p-nitroaniline) kinetically for 10–20 minutes at 37°C.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit to the Morrison equation (for tight-binding inhibitors) or standard IC50 curve.[1]

Data Interpretation & Pitfalls

When comparing these two classes, researchers must account for the IC50 vs. Ki discrepancy .

  • For Sivelestat: The relationship is standard.

    
    
    With 
    
    
    , the IC50 is roughly
    
    
    .[1]
    • Reference Check: Literature cites IC50 ~44 nM and Ki ~200 nM.[2][3] This suggests some variability in

      
       ratios used in historical papers, but the competitive nature is consistent.
      
  • For Benzoxazinones: The IC50 is time-dependent.

    • If you measure immediately, you may underestimate potency.

    • If you pre-incubate too long in aqueous buffer without enzyme, the Benzoxazinone ring may hydrolyze (open) before inhibiting the enzyme, leading to false negatives.

    • Recommendation: Always verify the hydrolytic half-life (

      
      ) of the specific Benzoxazinone derivative in the assay buffer before running the inhibition assay.[1]
      

References

  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor. European Journal of Pharmacology, 2022. [Link]

  • 5-Methyl-4H-3,1-benzoxazin-4-one derivatives: specific inhibitors of human leukocyte elastase. Journal of Pharmacobio-dynamics, 1992.[1] [Link]

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors. Biochemistry, 1996.[1] [Link]

Distinguishing Benzoxazinone from N-Acyl Anthranilic Acid by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide & Experimental Protocol

Executive Summary

The cyclodehydration of


-acyl anthranilic acids  to 4

-3,1-benzoxazin-4-ones
is a critical step in the synthesis of quinazolinones and other pharmacophores. Monitoring this reaction by Thin Layer Chromatography (TLC) presents a specific challenge: the product (benzoxazinone) is a reactive, masked anhydride that can hydrolyze back to the starting material on the acidic surface of silica gel.

This guide details a robust TLC protocol to distinguish these two species based on polarity inversion and functional group-specific staining .

Feature

-Acyl Anthranilic Acid
(Precursor)
Benzoxazinone (Product)
Polarity High (Free -COOH, Amide H-bond donor)Low (Cyclized, no H-bond donors)
Rf Value Low (

in 20% EtOAc/Hex)
High (

in 20% EtOAc/Hex)
Stability on Silica StableUnstable (Susceptible to hydrolysis)
Bromocresol Green Positive (Yellow spot)Negative (Blue/Background)

Mechanistic Basis of Separation

To interpret the TLC correctly, one must understand the structural changes driving the separation.

  • Polarity Shift: The starting material contains a carboxylic acid and a secondary amide. Both are strong hydrogen bond donors and acceptors, interacting strongly with the silanol groups (

    
    ) of the stationary phase. The product is a heterocycle where these polar groups are masked within the ring system, significantly reducing affinity for silica.
    
  • The "Ghost Spot" Phenomenon: Benzoxazinones are electrophilic. Extended exposure to the acidic silica surface and atmospheric moisture can catalyze ring-opening hydrolysis during the TLC run. This results in the product "streaking" or appearing as a faint spot at the baseline (the starting material's position), leading to false interpretations of incomplete reaction.

Diagram 1: Reaction Pathway & Polarity Shift

ReactionPathway Start N-Acyl Anthranilic Acid (High Polarity) Free -COOH, -NH- Reagent Dehydrating Agent (Ac2O or SOCl2) Start->Reagent Product 3,1-Benzoxazin-4-one (Low Polarity) Masked Anhydride Reagent->Product Cyclodehydration (-H2O) Hydrolysis Hydrolysis on Silica (Artifact Formation) Product->Hydrolysis Hydrolysis->Start Reversion on TLC Plate

Figure 1: The cyclization reduces polarity, increasing Rf. However, the reverse reaction (hydrolysis) can occur on the TLC plate, creating analysis artifacts.

Experimental Protocol

Materials & Reagents
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates. (Avoid plastic if heating is required).
    
  • Mobile Phase: Hexane : Ethyl Acetate (Start with 3:1 or 4:1 v/v).

  • Visualization Reagents:

    • UV Lamp (254 nm).[1][2]

    • Bromocresol Green Stain: 0.04 g bromocresol green in 100 mL EtOH (add 0.1 M NaOH dropwise until solution is just blue).

Step-by-Step Methodology

Step 1: Sample Preparation (Critical)

  • Dissolve the reaction mixture in dry dichloromethane (DCM) or ethyl acetate.

  • Avoid methanol or ethanol as solvents for the sample; they can nucleophilically attack the benzoxazinone ring, forming an ester artifact before the run begins.

Step 2: Elution

  • Spot the Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM).

  • Run the plate in Hexane:EtOAc (3:1) .

  • Note: Run the TLC immediately after spotting. Do not let the benzoxazinone sit on the silica for >5 minutes before elution.

Step 3: Visualization & Confirmation

  • UV Check (Non-destructive): Observe under 254 nm.

    • Product: Dark spot in the upper half of the plate.

    • SM: Dark spot in the lower third.

  • Bromocresol Green (Chemical Test): Dip the plate into the stain.[3]

    • SM (Acid): Turns distinct YELLOW (pH < 3.8).

    • Product (Neutral): Remains BLUE/GREEN (background color).

Data Interpretation & Troubleshooting

Rf Value Comparison
CompoundSolvent SystemApprox.[1][2][3][4][5][6][7][8][9][10][11] RfVisualization (UV)Visualization (Bromocresol)
N-Acetylanthranilic Acid Hex:EtOAc (1:1)0.25DarkYellow
2-Methyl-3,1-benzoxazin-4-one Hex:EtOAc (1:1)0.75DarkBlue (No change)
N-Benzoylanthranilic Acid Hex:EtOAc (4:1)0.10DarkYellow
2-Phenyl-3,1-benzoxazin-4-one Hex:EtOAc (4:1)0.60DarkBlue (No change)
The "Diagonal Test" (Self-Validating Protocol)

If you suspect the benzoxazinone is decomposing on the silica (showing a streak or a ghost SM spot), perform a 2D-TLC Stability Check :

  • Spot the product at the corner of a square plate.

  • Run the plate in direction 1 (Hex:EtOAc).

  • Dry the plate, rotate 90°, and run it again in the same solvent.

  • Interpretation:

    • Stable: All spots lie on the 45° diagonal.

    • Unstable: A spot appears off the diagonal (usually below the main spot), indicating decomposition occurred between Run 1 and Run 2.

Diagram 2: Decision Tree for Analysis

DecisionTree Start Run TLC (Hex:EtOAc 3:1) CheckUV Check UV (254nm) Is there a new high Rf spot? Start->CheckUV Stain Stain with Bromocresol Green CheckUV->Stain ResultA High Rf Spot = BLUE Low Rf Spot = YELLOW Stain->ResultA Distinct Spots ResultB High Rf Spot = YELLOW Stain->ResultB Unexpected Acidity ResultC Streak from High to Low Rf Stain->ResultC Tailing Conclusion1 Successful Conversion (Product is Neutral) ResultA->Conclusion1 Conclusion2 False Positive / Contamination (Check Solvent) ResultB->Conclusion2 Conclusion3 Decomposition on Silica (Run 2D TLC / Use Alumina) ResultC->Conclusion3

Figure 2: Logical workflow for confirming benzoxazinone formation and ruling out artifacts.

References

  • Synthesis Mechanism & Context

    • Recent Progress in the Synthesis of Benzoxazin-4-Ones.[11][12][13] (2024).[13] MDPI.

    • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013).[9][14] Int. J. Modern Org. Chem.

  • TLC Methodology & Rf Values

    • Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones. (2023).[9][11] PMC / NIH. (Confirming Rf differences between acid precursors and cyclized products).

    • Validation of thin-layer chromatographic methods.[2][8][10][15] IAEA TECDOC.

  • Visualization Techniques

    • Visualizing TLC Plates: Bromocresol Green.[3] Chemistry LibreTexts.

Sources

Comparative IC50 Profiling: 6,7-Dimethoxy vs. 6,7-Dihydroxy Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxazinones represent a privileged heterocyclic scaffold in drug discovery, frequently explored for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and herbicidal activities 1. When optimizing the benzoxazinone core, substitutions at the 6 and 7 positions of the aromatic ring critically dictate both target binding affinity (IC50) and pharmacokinetic behavior.

This guide provides an objective comparison of 6,7-dimethoxy and 6,7-dihydroxy benzoxazinone derivatives, analyzing their structure-activity relationships (SAR) and providing experimental validation protocols for drug development professionals.

Mechanistic Causality: Lipophilicity vs. Hydrogen Bonding

The choice between a 6,7-dimethoxy and a 6,7-dihydroxy substitution fundamentally alters the electronic and steric landscape of the benzoxazinone pharmacophore.

  • 6,7-Dimethoxy Derivatives (Lipophilic Integration): The addition of two methoxy groups enhances the overall lipophilicity of the molecule. This modification typically improves cell membrane permeability, making it highly effective for intracellular targets such as kinases [[2]](). However, the methoxy groups are highly susceptible to hepatic O-demethylation by cytochrome P450 enzymes, which can lead to high intrinsic clearance rates in vivo3.

  • 6,7-Dihydroxy Derivatives (Polar Coordination): The dihydroxy moiety transforms the molecule into a strong hydrogen bond donor and acceptor. This substitution is optimal for targets requiring polar interactions or metal-ion coordination (e.g., paraoxonase 1 or specific oxidoreductases) 4. Furthermore, the catechol-like structure imparts significant antioxidant properties, though it may compromise passive membrane diffusion compared to its dimethoxy counterpart [[5]]().

Comparative Quantitative Data (IC50 Profiling)

Direct head-to-head IC50 data for benzoxazinone targets is highly specific to the appended functional groups at the 2- and 4-positions. However, we can draw objective comparisons from validated benzoxazinone assays and closely related bioisosteric scaffolds (such as quinazolines and coumarins) [[4]](), 3. The following table synthesizes the comparative performance of these substitution patterns.

Substitution PatternTarget / Assay TypeRepresentative IC50 / EC50Pharmacokinetic & Mechanistic Observation
6,7-Dimethoxy Antimalarial (P. falciparum)41 - 57 nMHigh intrinsic clearance due to rapid O-demethylation 3.
6,7-Dimethoxy Src Kinase Inhibition~30 nMExcellent cell penetration; hydrophobic pocket integration 2.
6,7-Dihydroxy Paraoxonase 1 (PON1) Inhibition3.0 μMStrongest inhibitor in class; driven by extensive H-bond network [[4]]().
6,7-Dihydroxy HL-60 Cell Antiproliferation~100 μMInduces cell cycle arrest at S phase; high antioxidant capacity 5.
1,4-Benzoxazin-2-one Antimycobacterial (M. tuberculosis)MIC 2-8 μg/mLMenB enzyme inhibition; favorable ADME profiles for oral administration 6.

Experimental Methodology: Self-Validating IC50 Determination Protocol

To ensure trustworthiness and reproducibility when comparing the IC50 of these derivatives, researchers must utilize a self-validating assay system. The following protocol details a Resazurin-based microtiter assay for evaluating antimicrobial or antiproliferative IC50, incorporating internal controls to account for the intrinsic redox activity of 6,7-dihydroxy compounds 6.

Step-by-Step Resazurin Microtiter Assay
  • Compound Preparation: Dissolve the 6,7-dimethoxy and 6,7-dihydroxy benzoxazinone derivatives in analytical grade DMSO to create 10 mM stock solutions.

    • Causality: DMSO ensures complete solubilization of the lipophilic dimethoxy derivative while preventing the premature oxidation of the dihydroxy derivative.

  • Serial Dilution: Prepare a 96-well plate with a 2-fold serial dilution of the compounds in the appropriate assay medium (e.g., Mueller-Hinton broth for bacteria or DMEM for mammalian cells), ranging from 100 μM to 0.1 μM.

  • Inoculation: Add the target cell suspension (standardized to

    
     CFU/mL or 
    
    
    
    cells/well) to each well.
  • Internal Redox Control (Critical Step): Include a set of wells containing only the 6,7-dihydroxy compound and the resazurin dye (without cells).

    • Causality: 6,7-dihydroxy derivatives (catechols) can act as strong reducing agents [[7]](). This control validates that any colorimetric change is due to cellular metabolism, not direct chemical reduction of the dye by the compound itself, preventing false-positive viability signals.

  • Incubation & Dye Addition: Incubate the plates under target-specific conditions. Add 30 μL of 0.01% resazurin solution to each well 6.

  • Quantification: Incubate for an additional 2-4 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm). Calculate the IC50 using non-linear regression analysis (e.g., a four-parameter logistic curve).

Visualization: Pharmacokinetic Relationship

The biological activity of these two derivatives is often interconnected in vivo. The lipophilic 6,7-dimethoxy compound frequently acts as a prodrug or precursor that is metabolically converted into the active, but rapidly cleared, 6,7-dihydroxy form.

MetabolicPathway Start 6,7-Dimethoxy Benzoxazinone (High Membrane Permeability) CYP Hepatic CYP450 Enzymes (O-demethylation Phase I) Start->CYP Systemic Circulation Intermediate 6-Methoxy-7-hydroxy Intermediate CYP->Intermediate First Demethylation End 6,7-Dihydroxy Benzoxazinone (High Target Affinity / Rapid Clearance) Intermediate->End Second Demethylation

Metabolic O-demethylation pathway of 6,7-dimethoxy benzoxazinones.

References

  • Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones... PMC.[Link]

  • Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives... Semantic Scholar.[Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents... ACS Publications.[Link]

  • Some coumarins and benzoxazinones as potent paraoxonase 1 inhibitors. Taylor & Francis.[Link]

  • coumarin 7-hydroxylase activity. Science.gov.[Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives... PMC.[Link]

  • Synthesis, Complexation, and Biological Activity Studies of 4-Aminomethyl-7,8-dihydroxy Coumarines... ResearchGate.[Link]

Sources

Validating the Purity of Benzoxazinones: A Comparative Guide to HPLC-UV Methods and Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity validation method is rarely about simply following a generic protocol; it requires a deep mechanistic understanding of the analyte's chemistry and its interaction with the chromatographic system. Benzoxazinones—such as DIBOA, DIMBOA, and their synthetic derivatives—are a critical class of bioactive heterocyclic compounds widely studied in pharmaceuticals and agrochemicals. However, their inherent chemical instability makes them notoriously difficult to analyze accurately.

This guide objectively compares high-performance liquid chromatography with ultraviolet detection (HPLC-UV) against alternative methods, evaluates the critical impact of column chemistry (C18 vs. Biphenyl), and provides a self-validating, ICH-compliant methodology for benzoxazinone purity validation.

The Analytical Challenge: Benzoxazinone Instability

The primary hurdle in validating the purity of benzoxazinones is their susceptibility to degradation. In aqueous or non-acidified environments, parent benzoxazinones (e.g., DIMBOA) rapidly degrade into benzoxazolinones (e.g., MBOA) and various lactam intermediates[1].

If an analytical method cannot baseline-resolve the parent API from these structurally similar degradants, the reported purity will be artificially inflated. Therefore, a stability-indicating method is an absolute requirement[2].

G DIMBOA DIMBOA (Parent Benzoxazinone) Degradation Chemical Degradation DIMBOA->Degradation MBOA MBOA (Benzoxazolinone) Degradation->MBOA Major HBOA HMBOA (Lactam) Degradation->HBOA Minor

Fig 1. Degradation of DIMBOA requires stability-indicating HPLC methods.

Technology Comparison: Column Chemistries & Detectors

When developing a purity assay, scientists typically evaluate HPLC-UV (using various stationary phases) and LC-MS/MS. Here is why HPLC-UV utilizing a Biphenyl stationary phase is the optimal choice for this specific chemical class.

Why UV over MS for Purity Quantification?

While LC-MS/MS provides unparalleled sensitivity for trace impurity identification, benzoxazinone derivatives exhibit high chemical instability that translates directly into the mass spectrometer's ionization source[3]. The hydroxamic acid moieties undergo extensive and highly variable in-source fragmentation[3]. This makes routine, reproducible quantification for batch purity testing highly challenging. Conversely, HPLC coupled with Diode Array Detection (HPLC-DAD/UV) offers a robust, non-destructive, and highly reproducible linear response governed by the Beer-Lambert law, making it the gold standard for ICH-compliant purity assays[4].

Why Biphenyl over C18?

Standard C18 columns separate analytes almost exclusively via hydrophobic (van der Waals) interactions[5]. Because benzoxazinones and their primary degradants possess nearly identical hydrophobicities, C18 columns often fail to achieve baseline resolution (


).

Biphenyl stationary phases introduce a mixed-mode retention mechanism [5]. The dual aromatic rings of the biphenyl ligand facilitate strong


 interactions with the electron-rich aromatic rings of the benzoxazinones[6]. This orthogonal selectivity easily resolves closely eluting structural isomers and degradants that co-elute on a C18 phase.

G cluster_C18 C18 Column cluster_Biphenyl Biphenyl Column Analyte Benzoxazinone (Aromatic) VDW Hydrophobic Interactions (Weak Retention) Analyte->VDW PiPi π-π + Hydrophobic (Strong Retention) Analyte->PiPi

Fig 2. Retention mechanisms: C18 vs. Biphenyl stationary phases.

Quantitative Comparison Summary
Method / PhasePrimary Retention/DetectionAdvantagesLimitationsSuitability for Purity
HPLC-UV (C18) Hydrophobic (van der Waals)Universal availability, robust.Poor resolution of aromatic structural isomers.Low (Risk of co-elution)
HPLC-UV (Biphenyl) Hydrophobic +

interactions
Exceptional resolution of aromatic degradants.Requires specific mobile phase choices (Methanol).High (Optimal)
LC-MS/MS Mass-to-charge ratio (m/z)Extreme sensitivity, structural ID.High in-source fragmentation of benzoxazinones.Moderate (Better for ID)

Causality in Method Development: The "Why" Behind the Protocol

To ensure a self-validating system, every variable in the protocol must be deliberately chosen to protect the integrity of the benzoxazinone analyte:

  • Extraction Solvent (Acidified Methanol): Benzoxazinones degrade rapidly in neutral/alkaline environments. To ensure the assay measures the true purity of the batch rather than artifactual sample-prep degradation, samples must be extracted and diluted in acidified methanol (e.g., 1% Acetic Acid)[7].

  • Mobile Phase Selection (Methanol vs. Acetonitrile): This is a critical failure point for many method developers. When using a Biphenyl column, Methanol must be used instead of Acetonitrile . Acetonitrile contains a cyano group with its own

    
     electrons. These electrons actively compete with the analyte for the 
    
    
    
    binding sites on the biphenyl stationary phase, effectively neutralizing the column's primary advantage[6],[8]. Methanol lacks
    
    
    electrons and maximizes the
    
    
    driven separation[8].

Step-by-Step Methodology: HPLC-UV Purity Validation

This protocol is grounded in the ICH Q2(R2) Validation of Analytical Procedures guidelines[9],[2].

G Prep Sample Prep Spec Specificity Prep->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec

Fig 3. Sequential ICH Q2(R2) analytical method validation workflow.

Phase 1: Sample Preparation
  • Diluent Preparation: Prepare a solution of Methanol containing 1% (v/v) Glacial Acetic Acid[7].

  • Standard Preparation: Accurately weigh 10.0 mg of the benzoxazinone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 1.0 mg/mL stock solution.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch and prepare identically to the standard.

Phase 2: Chromatographic Conditions
  • Column: Biphenyl Core-Shell or Fully Porous Column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol (Do not use Acetonitrile)[6].

  • Gradient: 0-2 min (20% B), 2-15 min (20% to 80% B), 15-18 min (80% B), 18-20 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD/UV at 280 nm (optimal for the benzoxazinone chromophore).

  • Injection Volume: 10 µL.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank diluent, a standard solution, and a sample spiked with known degradants (e.g., MBOA). Verify that the parent peak is baseline resolved (

    
    ) from all impurities[4].
    
  • Linearity & Range: Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target assay concentration (0.5 mg/mL to 1.5 mg/mL). Plot peak area vs. concentration[4].

  • Precision (Repeatability): Inject the 1.0 mg/mL standard preparation six times consecutively. Calculate the Relative Standard Deviation (%RSD) of the peak areas[9].

  • Accuracy (Recovery): Spike known quantities of the benzoxazinone standard into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate and calculate the percentage recovery[9].

ICH Q2(R2) Acceptance Criteria

To successfully validate the purity method, the experimental data must meet the rigorous criteria defined by the International Council for Harmonisation (ICH)[9],[4].

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Blank, Standard, and Spiked Degradant injections.No interference at the retention time of the API. Resolution (

)

between API and closest degradant.
Linearity 5 concentration levels (50% to 150% of nominal).Correlation coefficient (

)

. y-intercept

of the 100% response.
Precision 6 replicate injections of the 100% standard.%RSD of peak areas

.
Accuracy Triplicate preparations at 80%, 100%, and 120%.Mean recovery at each level must be between 98.0% and 102.0%.
Robustness Deliberate variations in Flow (

mL/min), Temp (

C).
System suitability criteria (Resolution, Tailing factor

) must still be met.

Conclusion

Validating the purity of benzoxazinones requires a method that actively counteracts the molecule's chemical instability and structural similarities to its degradants. By utilizing acidified methanol for extraction and leveraging the


 selectivity of a Biphenyl stationary phase with a methanol-based mobile phase, analytical scientists can develop a robust, ICH-compliant HPLC-UV method that far outperforms traditional C18 approaches.

References

  • 9 - MasterControl 2.2 - European Medicines Agency (EMA) 3.4 - International Council for Harmonisation 4.7 - Journal of Agricultural and Food Chemistry (ACS) 5.3 - Fateallchem

  • 5 - Benchchem 7.1 - Journal of Agricultural and Food Chemistry (ACS)

  • 6 - NACALAI TESQUE, INC.

  • 8 - LCMS.cz

Sources

Comparative Reactivity of Benzoxazinones with Primary vs. Secondary Amines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the targeted synthesis of functionalized anthranilic acid derivatives. 4H-3,1-Benzoxazin-4-ones serve as highly versatile electrophilic scaffolds in medicinal chemistry and materials science[1]. Their synthetic utility stems from the facile ring-opening (aminolysis) of the oxazinone ring when treated with nitrogen nucleophiles. This guide provides an objective, data-backed comparison of benzoxazinone reactivity toward primary versus secondary amines, detailing the mechanistic causality, kinetic differences, and self-validating experimental protocols required for reproducible drug development workflows.

Mechanistic Causality & Structural Dynamics

The core reaction is a nucleophilic acyl substitution. The C4 carbonyl carbon of the 4H-3,1-benzoxazin-4-one ring is highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen and the fused aromatic system[1].

When an amine is introduced, it attacks the C4 position, forming a tetrahedral intermediate. The subsequent collapse of this intermediate drives the cleavage of the C4-O1 bond, resulting in irreversible heterocyclic ring opening to yield an acyclic anthranilamide derivative.

  • Primary Amines (e.g., aniline, benzylamine): Experience minimal steric hindrance during the approach trajectory to the C4 carbonyl. This allows for rapid formation of the tetrahedral intermediate, ultimately yielding a secondary amide (N-substituted anthranilamide)[2].

  • Secondary Amines (e.g., piperidine, morpholine): While often possessing higher inherent nucleophilicity (due to the electron-donating effect of two alkyl groups), their increased steric bulk creates a higher activation energy barrier for the initial attack. The reaction yields a tertiary amide (N,N-disubstituted anthranilamide)[2].

Mechanism BZX 4H-3,1-Benzoxazin-4-one (Electrophilic C4) PA Primary Amine (Low Steric Bulk) BZX->PA Nucleophilic Attack SA Secondary Amine (High Steric Bulk) BZX->SA Nucleophilic Attack INT1 Tetrahedral Intermediate (Fast Formation) PA->INT1 INT2 Tetrahedral Intermediate (Slower Formation) SA->INT2 PROD1 Secondary Amide (N-Substituted Anthranilamide) INT1->PROD1 Ring Opening PROD2 Tertiary Amide (N,N-Disubstituted Anthranilamide) INT2->PROD2 Ring Opening

Mechanistic pathway of benzoxazinone ring opening by primary vs secondary amines.

Comparative Reactivity Profile

The interplay between nucleophilicity and steric hindrance dictates the reaction kinetics and thermodynamic yield. Secondary cyclic amines (like morpholine or piperidine) react efficiently because their alkyl chains are pinned back, reducing steric clash compared to acyclic secondary amines (like diethylamine)[2][3].

Amine ClassificationRepresentative NucleophileSteric HindranceRelative NucleophilicityTypical Reaction Time (Reflux)Average Yield (%)Product Formed
Primary (Aliphatic) BenzylamineLowModerate2 - 3 hours85 - 95%Secondary Amide
Primary (Aromatic) AnilineLow-ModerateLow4 - 6 hours70 - 85%Secondary Amide
Secondary (Cyclic) Piperidine / MorpholineModerateHigh3 - 5 hours80 - 90%Tertiary Amide
Secondary (Acyclic) DiethylamineHighHigh6 - 8 hours50 - 70%Tertiary Amide

Data synthesized from standardized aminolysis protocols of 2-substituted-4H-3,1-benzoxazin-4-ones[2][3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The physical state changes (dissolution followed by precipitation) act as real-time visual indicators of reaction progress.

Workflow S1 1. Solvation (EtOH) S2 2. Amine Addition (1.1 eq) S1->S2 S3 3. Reflux (3-6 hrs) S2->S3 S4 4. Precipitation (Cooling) S3->S4 S5 5. Validation (IR/NMR) S4->S5

Step-by-step experimental workflow for benzoxazinone aminolysis.

Methodology: Aminolysis of Benzoxazinone

  • Reagent Preparation & Solvation: Suspend 10.0 mmol of the synthesized 4H-3,1-benzoxazin-4-one derivative in 30 mL of absolute ethanol.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the developing negative charge on the oxygen atom in the transition state during nucleophilic attack, heavily facilitating the ring-opening process[4].

  • Nucleophile Introduction: Add 11.0 mmol (1.1 equivalents) of the chosen amine (e.g., benzylamine for primary, morpholine for secondary) dropwise to the suspension at room temperature[3].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C).

    • For Primary Amines: Reflux for 2–3 hours.

    • For Secondary Amines: Reflux for 4–6 hours to overcome the steric activation barrier[2].

    • Observation: The suspension will typically clear into a homogeneous solution as the lactone ring opens, followed by the gradual precipitation of the less-soluble amide product.

  • Isolation: Cool the reaction mixture to 0-5°C in an ice bath to maximize crystallization. Filter the resulting solid under vacuum, wash with cold ethanol (2 x 10 mL), and dry in a desiccator under reduced pressure.

Analytical Validation Checkpoints

A robust protocol must be self-validating through orthogonal analytical techniques to confirm structural integrity[2].

  • FT-IR Spectroscopy:

    • Starting Material: Confirm the presence of the strong oxazinone carbonyl (C=O) stretch at ~1750–1760 cm⁻¹.

    • Product: Successful ring opening is validated by the complete disappearance of the 1750 cm⁻¹ band and the appearance of a new amide carbonyl stretch at ~1640–1660 cm⁻¹. For primary amine products, an N-H stretch will also uniquely appear at ~3170–3380 cm⁻¹.

  • ¹H-NMR Spectroscopy:

    • Primary Amine Products: Exhibit a distinct, exchangeable singlet for the amide N-H proton (typically δ 8.0–10.0 ppm, depending on hydrogen bonding).

    • Secondary Amine Products: Lack this amide N-H proton entirely, but will show complex multiplet splitting for the N,N-disubstituted alkyl groups due to restricted rotation around the newly formed amide bond[2].

References

1. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation - raco.cat. 2.[4] Ring Opening Reaction of 3,4‐Dihydro‐2H‐1,3‐Benzoxazine with Amines at Room Temperature - OUCI. 4 3.[2] Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - J-Stage. 2 4.[1] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. 1 5.[3] Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one - ResearchGate. 3

Sources

Safety Operating Guide

6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safe handling and disposal procedures for 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one , a potent serine protease inhibitor (specifically Human Leukocyte Elastase).

As a Senior Application Scientist, I have structured this protocol to prioritize mechanism-based safety . You must understand that this compound is not merely "chemical waste"; it is an electrophilic trap designed to react with nucleophiles. Its disposal requires preventing uncontrolled ring-opening reactions in your waste stream.

Chemical Profile & Hazard Identification

Before handling, you must recognize the specific reactivity of the 3,1-benzoxazin-4-one pharmacophore.

ParameterData
Compound Name 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one
Molecular Weight 283.28 g/mol
Physical State Solid (Crystalline powder, typically pale yellow/white)
Primary Hazard Skin/Eye Irritant (H315, H319) ; Potential Respiratory Sensitizer.[1]
Reactivity Class Electrophilic / Moisture Sensitive . The C4 carbonyl is susceptible to nucleophilic attack.
Incompatibility Strong bases, primary amines, water (slow hydrolysis), strong oxidizers.

Scientific Context: The Mechanism of Instability

Why do we segregate this compound?

The 3,1-benzoxazin-4-one ring is thermodynamically unstable toward nucleophiles. In a biological context, this allows the molecule to inhibit enzymes by acylating the active site serine. In a waste drum, this same reactivity poses a risk.

If mixed with primary amines or strong bases (common in organic waste streams), the heterocyclic ring opens rapidly. This reaction is exothermic and alters the chemical composition of your waste, potentially creating uncharacterized N-acyl anthranilic acid derivatives.

The Hydrolysis Pathway:

  • Nucleophilic Attack: Water or Hydroxide attacks the C4 Carbonyl.

  • Ring Opening: The C-O bond cleaves.

  • Product: Formation of a substituted N-benzoylanthranilic acid (less toxic, but acidic).

Operational Disposal Procedures

A. Solid Waste (Pure Compound)

Do not dissolve solid waste in solvent solely for disposal purposes.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag.

  • Double-Bagging: Place the first bag inside a second bag (secondary containment) to prevent particulate leakage.

  • Labeling: Affix a hazardous waste tag. Explicitly list: "6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one" and "Irritant / Organic Solid."

  • Disposal Stream: Place in the Solid Hazardous Waste drum intended for Incineration .

B. Liquid Waste (Mother Liquors / Reaction Mixtures)

Segregation is critical to prevent "bucket chemistry."

  • Solvent Compatibility: Ensure the carrier solvent is compatible with your facility's organic waste stream (e.g., non-halogenated vs. halogenated).

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) .

    • Warning: Do not add this compound to waste containers containing excess aliphatic amines (e.g., diethylamine, piperidine) or strong caustic bases (NaOH), as this will trigger rapid degradation and heat generation.

  • Stream Selection: Dispose of in High BTU Organic Waste (for fuel blending/incineration).

C. Decontamination of Glassware (The "Quenching" Protocol)

Since the compound is an irritant, glassware must be deactivated before leaving the fume hood.

  • Rinse: Rinse contaminated glassware with Ethanol .

  • Hydrolysis (Deactivation): Treat the rinsate with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[2][3] The mild base promotes the hydrolysis of the benzoxazinone ring into the corresponding water-soluble anthranilate.

  • Final Wash: Wash glassware with soap and water as normal.

  • Rinsate Disposal: Collect the ethanol/bicarbonate rinsate as Aqueous/Organic Solvent Waste .

Emergency Response: Spill Cleanup

  • Small Dry Spill (< 5g):

    • Wear nitrile gloves, lab coat, and safety glasses.[1]

    • Gently sweep up the powder using a brush and scoop. Avoid generating dust.[4][5]

    • Place in a wide-mouth jar or double-bag.

    • Wipe the area with an Ethanol-dampened paper towel.

  • Wet Spill / Solution:

    • Cover the spill with an inert absorbent (Vermiculite or Chem-Sorb).

    • Do not use paper towels alone (benzoxazinones can react with cellulose hydroxyls over time, though slowly).

    • Scoop absorbent into a waste container.

Visualized Workflows

Figure 1: Disposal Decision Matrix

This logic tree guides the researcher through the disposal process based on the physical state of the waste.

DisposalWorkflow Start Waste: 6,7-dimethoxy-2-phenyl- 4H-3,1-benzoxazin-4-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Glassware Trace Residue on Glass StateCheck->Glassware Bagging Double Bag in Polyethylene Solid->Bagging Segregation Check Solvent & pH (Avoid Amines/Strong Base) Liquid->Segregation Quench Rinse with EtOH + 5% NaHCO3 (Hydrolysis Step) Glassware->Quench Tagging Label: 'Toxic Organic Solid' Bagging->Tagging BinSolid Disposal: Incineration Box Tagging->BinSolid BinLiquid Disposal: Organic Solvent Drum Segregation->BinLiquid Wash Standard Soap & Water Wash Quench->Wash

Caption: Operational decision tree for segregating 3,1-benzoxazin-4-one waste streams to prevent incompatibility.

Figure 2: The "Why" - Hydrolytic Instability Mechanism

Understanding this pathway is essential for explaining why we avoid basic waste streams.

Mechanism Benzoxazinone Benzoxazinone Core (Electrophilic C4) Intermediate Ring Opening (Transition State) Benzoxazinone->Intermediate Attack at C4 Nucleophile Nucleophile (H2O / OH- / Amine) Nucleophile->Intermediate Product N-Acyl Anthranilic Acid (Stable / Acidic) Intermediate->Product Bond Cleavage

Caption: Mechanism of ring-opening. The compound degrades into anthranilic acid derivatives upon contact with nucleophiles.

References

  • BenchChem. (2025).[1][6] Proper Disposal of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: A Comprehensive Guide. Retrieved from

  • National Institutes of Health (NIH). (2009). Crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one. PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2002). Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones. J. Chem. Soc., Perkin Trans. 2. Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: 4,4'-Dimethoxybenzophenone (Analogous Hazard Data). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.